Product packaging for Sulforhodamine methanethiosulfonate(Cat. No.:CAS No. 386229-71-6)

Sulforhodamine methanethiosulfonate

Cat. No.: B013898
CAS No.: 386229-71-6
M. Wt: 695.9 g/mol
InChI Key: DZJCGEWZGVLAEE-UHFFFAOYSA-N
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Description

Sulforhodamine methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C30H37N3O8S4 and its molecular weight is 695.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H37N3O8S4 B013898 Sulforhodamine methanethiosulfonate CAS No. 386229-71-6

Properties

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-methylsulfonylsulfanylethylsulfamoyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJCGEWZGVLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404857
Record name Sulforhodamine methanethiosulfonate
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Molecular Weight

695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386229-71-6
Record name Sulforhodamine methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MTS-rhodamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Sulforhodamine Methanethiosulfonate Reaction Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, quantitative data, and experimental protocols associated with the Sulforhodamine methanethiosulfonate (MTS-SR) reaction. MTS-SR is a valuable tool in biological research, enabling the specific fluorescent labeling of cysteine residues in proteins for a wide range of applications, including protein tracking, conformational analysis, and fluorescence resonance energy transfer (FRET) studies.

Core Reaction Mechanism

The fundamental reaction of this compound involves the highly specific and rapid interaction between the methanethiosulfonate (MTS) group and the sulfhydryl (thiol) group of a cysteine residue. This reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond. This covalent linkage attaches the sulforhodamine fluorophore to the protein of interest.

The reaction is highly selective for cysteine residues over other amino acid side chains under typical physiological pH conditions (pH 6.5-7.5). The primary byproduct of this reaction is methanesulfinic acid, which is a small, volatile molecule that generally does not interfere with subsequent applications.[1] A key advantage of the MTS chemistry is the potential for reversibility. The newly formed disulfide bond can be cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, allowing for the removal of the fluorescent label if required.[1]

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound and its reaction.

Table 1: Reaction Kinetics and Properties

ParameterValueReference/Notes
Reaction Type Nucleophilic substitutionThiolate attacks the MTS group.
Reactive Group Methanethiosulfonate (-S-SO₂-CH₃)Reacts with sulfhydryl groups (-SH).
Intrinsic Reactivity (MTS reagents) ~10⁵ M⁻¹s⁻¹This is a general value for MTS reagents and indicates a very fast reaction rate. Specific kinetics for MTS-SR may vary.[1]
Byproduct Methanesulfinic acid (CH₃SO₂H)Decomposes to volatile products.[1]
Reversibility YesReversible with reducing agents like DTT.[1]

Table 2: Spectroscopic Properties of Sulforhodamine

ParameterValueReference/Notes
Excitation Maximum (λex) ~583 nmIn methanol.
Emission Maximum (λem) ~603 nmIn methanol.
Quantum Yield (Sulforhodamine 101) 0.605In PBS. This is for the parent fluorophore and serves as a good estimate.
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹At ~575 nm in methanol.
Solubility Soluble in DMF or DMSO

Experimental Protocols

This section provides a detailed methodology for the fluorescent labeling of a protein with this compound.

Materials
  • Protein of interest with at least one accessible cysteine residue

  • This compound (MTS-SR)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.2-7.5

  • Reducing agent (optional, for pre-reduction of protein): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Protocol
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues may be oxidized (forming disulfide bonds), pre-treat the protein with a 10-fold molar excess of DTT or TCEP for 30 minutes at room temperature to reduce the disulfide bonds.

    • Crucially , remove the reducing agent before adding MTS-SR. This can be achieved by dialysis, buffer exchange, or using a desalting column. TCEP does not need to be removed if using maleimide chemistry, but it is good practice to remove it for MTS reactions to avoid competition.

  • MTS-SR Stock Solution Preparation:

    • Immediately before use, dissolve MTS-SR in anhydrous DMF or DMSO to a concentration of 10 mM. MTS reagents are susceptible to hydrolysis in aqueous solutions, so fresh preparation is critical.[2]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the MTS-SR stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction is typically rapid, but incubation time can be optimized.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. This will react with any unreacted MTS-SR.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein, which can be identified by its color and by monitoring the absorbance at 280 nm (for protein) and ~583 nm (for sulforhodamine).

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye (~583 nm) using the Beer-Lambert law. A correction factor for the dye's absorbance at 280 nm should be applied.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Mandatory Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products Protein_Cys Protein-Cys-SH Thiolate Protein-Cys-S⁻ Protein_Cys->Thiolate MTS_SR Sulforhodamine-S-SO₂-CH₃ Labeled_Protein Protein-Cys-S-S-Sulforhodamine MTS_SR->Labeled_Protein Byproduct CH₃SO₂H (Methanesulfinic Acid) MTS_SR->Byproduct Thiolate->Labeled_Protein Nucleophilic Attack

Caption: Chemical reaction mechanism of this compound with a protein cysteine residue.

Experimental Workflow

ExperimentalWorkflow start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) start->prep_protein reduce 2. Reduce Disulfides (Optional) (e.g., DTT, TCEP) prep_protein->reduce labeling 5. Labeling Reaction (1-2 hours, room temp, dark) prep_protein->labeling If no reduction needed remove_reducing 3. Remove Reducing Agent (e.g., Desalting Column) reduce->remove_reducing remove_reducing->labeling prep_dye 4. Prepare Fresh MTS-SR Stock (10 mM in DMF/DMSO) prep_dye->labeling quench 6. Quench Reaction (e.g., L-cysteine) labeling->quench purify 7. Purify Labeled Protein (Size-Exclusion Chromatography) quench->purify analyze 8. Analyze Degree of Labeling (DOL) (Spectrophotometry) purify->analyze store 9. Store Labeled Protein (4°C or -20°C, dark) analyze->store end End store->end

Caption: Experimental workflow for labeling a protein with this compound.

References

Sulforhodamine Methanethiosulfonate: A Technical Guide to its Chemical Properties, Structure, and Applications in Thiol Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Sulforhodamine Methanethiosulfonate (MTS-Rhodamine). This thiol-reactive fluorescent probe is a valuable tool for researchers in various fields, including biochemistry, cell biology, and drug discovery, enabling the specific labeling and detection of sulfhydryl groups in proteins and other biomolecules.

Core Chemical Properties and Structure

This compound is a derivative of the bright pink aminoxanthene dye, sulforhodamine. The key feature of this compound is the methanethiosulfonate (MTS) group, which imparts its reactivity towards thiol groups.

Structure:

The core structure consists of the sulforhodamine fluorophore, which provides the desirable spectroscopic properties, linked to a methanethiosulfonate reactive group.

  • IUPAC Name: 2-(3,6-bis(diethylamino)-9-(2,4-disulfophenyl)xanthylium-9-yl)-5-((2-(methylsulfonyl)ethyl)disulfanyl)benzenesulfonate

  • Alternate Names: MTS-rhodamine[1]

  • CAS Number: 386229-71-6[1]

  • Appearance: Dark purple solid[1]

  • Purity: Typically ≥97%[1]

  • Storage: For long-term storage, it is recommended to store at -20°C and protect from light.[2]

The methanethiosulfonate group is a highly efficient thiol-modifying agent that forms a disulfide bond with the sulfhydryl group of cysteine residues in proteins.[3][4] This reaction is specific and proceeds rapidly under mild conditions.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related sulforhodamine dyes.

PropertyValueSource
Molecular Formula C₃₀H₃₇N₃O₈S₄[1]
Molecular Weight 695.89 g/mol [1]
Spectroscopic PropertyValue (in Methanol)Source
Excitation Maximum (λex) ~583 nm[2]
Emission Maximum (λem) ~603 nm[2]

Note: The spectroscopic data is for the closely related MTS-Sulforhodamine 101 and serves as a strong estimate for this compound.

For comparison, the spectroscopic properties of Sulforhodamine B are:

Spectroscopic PropertyValueSource
Excitation Maximum (λex) 565 nm[6][7][8]
Emission Maximum (λem) 586 nm[6][7][8]

The molar extinction coefficient and quantum yield for the related Sulforhodamine 101 provide a useful reference:

PropertyValue (in Ethanol)Source
Molar Extinction Coefficient (ε) 139,000 cm⁻¹M⁻¹[9]
Quantum Yield (Φ) 0.9

Experimental Protocols

The primary application of this compound is the labeling of free sulfhydryl groups in proteins. The following provides a general protocol for protein labeling. It is important to note that optimal conditions may vary depending on the specific protein and experimental setup.

Protein Labeling with this compound

Objective: To covalently label cysteine residues in a protein with this compound for fluorescent detection.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing disulfide bonds prior to labeling

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Spectrophotometer

Protocol:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

    • Remove the reducing agent immediately before labeling using a desalting column.

  • Probe Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the protein, which can be identified by its color and by monitoring the absorbance at 280 nm (for protein) and ~583 nm (for the dye).

  • Determination of Labeling Efficiency (Degree of Labeling):

    • Measure the absorbance of the purified labeled protein at 280 nm and the excitation maximum of the dye (~583 nm).

    • The degree of labeling can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Signaling Pathways and Experimental Workflows

While this compound is a tool for biochemical analysis rather than a direct participant in signaling pathways, it is instrumental in studying them. For instance, it can be used to label specific cysteine residues whose redox state changes in response to cellular signaling events, such as oxidative stress.

Reaction Mechanism of Thiol Labeling

The methanethiosulfonate group reacts with a cysteine residue to form a stable disulfide bond, releasing methanesulfinic acid as a byproduct.

ReactionMechanism cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH Intermediate [Transition State] Protein_SH->Intermediate Nucleophilic Attack SR_MTS Sulforhodamine-S-SO2-CH3 SR_MTS->Intermediate Labeled_Protein Protein-S-S-Sulforhodamine Intermediate->Labeled_Protein Byproduct CH3-SO2H (Methanesulfinic acid) Intermediate->Byproduct

Reaction of this compound with a protein thiol group.
General Workflow for Visualizing Protein S-Sulfenylation

This workflow illustrates how a thiol-reactive probe like this compound can be used in a broader experimental context to study protein S-sulfenylation, a key post-translational modification in redox signaling.

ExperimentalWorkflow A Induce Oxidative Stress in Cells (e.g., H2O2 treatment) B Cell Lysis A->B C Reduction of Reversible Oxidations (e.g., with DTT) B->C D Labeling of Free Thiols with This compound C->D E Protein Separation (e.g., SDS-PAGE) D->E F Fluorescence Imaging E->F G Identification of Labeled Proteins (e.g., Mass Spectrometry) E->G

A generalized workflow for the detection of protein S-sulfenylation.

References

Technical Guide: Spectroscopic and Reactive Properties of Sulforhodamine Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorbance and emission spectra of Sulforhodamine Methanethiosulfonate (SR-MTS), a thiol-reactive fluorescent dye. The information contained herein is intended to support researchers and professionals in the fields of biochemistry, cell biology, and drug development in the effective application of this reagent.

Core Spectroscopic Properties

Spectral Data Summary

The following table summarizes the key quantitative spectral data for MTS-Sulforhodamine 101, which is expected to be nearly identical to this compound.

ParameterValueSolvent
Excitation Maximum (λEx) 583 nmMethanol
Emission Maximum (λEm) 603 nmMethanol

Data for the closely related compound MTS-Sulforhodamine 101.[1]

Experimental Protocols

Determination of Absorbance and Emission Spectra

This protocol outlines the general procedure for characterizing the spectral properties of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., methanol, ethanol, or an appropriate buffer)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO). Protect the solution from light.

  • Working Solution Preparation: Dilute the stock solution to a working concentration in the desired final solvent (e.g., methanol). The final absorbance at the λmax should ideally be between 0.05 and 0.1 to avoid inner filter effects.

  • Absorbance Spectrum Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used for the working solution to serve as a blank.

    • Measure the absorbance of the working solution across a relevant wavelength range (e.g., 300-700 nm).

    • The wavelength at which the highest absorbance is recorded is the absorbance maximum (λmax).

  • Emission Spectrum Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its absorbance maximum (λmax) or a wavelength close to it.[2]

    • Scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 580-800 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λEm).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined emission maximum (λEm).

    • Scan the excitation wavelengths over a range shorter than the emission wavelength (e.g., 400-600 nm).

    • The resulting spectrum should closely resemble the absorbance spectrum.

Protocol for Labeling Proteins with this compound

This protocol provides a general workflow for the covalent labeling of cysteine residues in a protein of interest.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Reaction Buffer (e.g., 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5)[3]

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • Quenching reagent (e.g., glutathione or mercaptoethanol)

  • Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP. If DTT is used, it must be removed by dialysis prior to adding the dye.[4]

  • Dye Preparation: Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF (e.g., 10 mM).[4]

  • Conjugation Reaction:

    • Add the dye solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point, but this should be optimized for each specific protein.[4]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quenching: Add a low molecular weight thiol (e.g., glutathione) to consume any unreacted dye.[3]

  • Purification: Remove the unreacted dye and byproducts from the labeled protein using size-exclusion chromatography or dialysis.

  • Determination of Labeling Efficiency: The degree of labeling can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.[4]

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the key steps in determining the absorbance and emission spectra of a fluorescent compound like this compound.

G A Prepare Stock Solution (SR-MTS in DMSO) B Prepare Working Solution (Dilute in Methanol) A->B C Measure Absorbance Spectrum (UV-Vis Spectrophotometer) B->C E Excite at λmax D Determine Absorbance Maximum (λmax) C->D D->E F Measure Emission Spectrum (Spectrofluorometer) E->F G Determine Emission Maximum (λem) F->G

Caption: Workflow for determining the spectral properties of SR-MTS.

Thiol-Reactive Labeling of Proteins

This diagram outlines the process of labeling a protein with this compound, targeting cysteine residues.

G cluster_protein Protein Preparation cluster_dye Dye Preparation cluster_reaction Labeling and Purification P Protein with Cysteine Residue R Reduce Disulfide Bonds (optional) (with TCEP or DTT) P->R C Conjugation Reaction (Protein + SR-MTS) R->C D SR-MTS Stock Solution (in DMSO) D->C Q Quench Unreacted Dye (with Glutathione) C->Q PU Purification (Size-Exclusion Chromatography) Q->PU LP Fluorescently Labeled Protein PU->LP

Caption: Workflow for protein labeling with SR-MTS.

References

Sulforhodamine Methanethiosulfonate: A Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Photophysical Properties

The utility of a fluorescent probe is largely determined by its quantum yield and photostability.

  • Quantum Yield (Φ) : This parameter quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for sensitive detection.

  • Photostability : This refers to the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light. High photostability is crucial for applications requiring prolonged or intense illumination, such as single-molecule studies and time-lapse imaging.

While specific data for SR-MTS is lacking, the photophysical properties of the parent dye, Sulforhodamine 101, provide a valuable benchmark. The introduction of the methanethiosulfonate group may influence these properties.

Data for Sulforhodamine 101
PropertyValueSolventReference
Quantum Yield 0.9Ethanol[1]
0.605PBS[2]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of quantum yield and photostability.

Quantum Yield Determination (Relative Method)

The relative method is a widely used technique that compares the fluorescence of an unknown sample to that of a standard with a known quantum yield.[1][3]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sulforhodamine methanethiosulfonate (SR-MTS)

  • Quantum yield standard (e.g., Rhodamine 101 in ethanol, Φ = 0.9)[4]

  • Spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline, PBS)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the SR-MTS and the standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence Emission Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each dilution.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the SR-MTS (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X^2 / n_ST^2)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Photostability Measurement

Photostability is assessed by quantifying the decrease in fluorescence intensity over time upon continuous illumination.[5][6]

Materials:

  • Spectrofluorometer with a time-scan mode and a stable light source (e.g., Xenon lamp)

  • Quartz cuvette

  • Solution of SR-MTS in the desired solvent with an initial absorbance of approximately 0.1.

Procedure:

  • Initial Fluorescence Measurement: Place the cuvette with the SR-MTS solution in the spectrofluorometer and record the initial fluorescence intensity (F₀) at the emission maximum.

  • Continuous Illumination: Continuously illuminate the sample with the excitation light source.

  • Time-Lapse Fluorescence Measurement: Record the fluorescence intensity (F_t) at regular time intervals over a defined period.

  • Data Analysis: Plot the normalized fluorescence intensity (F_t / F₀) as a function of time. The rate of fluorescence decay is an indicator of the photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be determined from this plot.

Applications in Research

SR-MTS is a powerful tool for site-specific labeling of proteins to study their structure and function. A primary application is in Förster Resonance Energy Transfer (FRET) experiments to measure intramolecular distances and detect conformational changes.

Workflow for Protein Labeling and FRET Analysis

The following workflow outlines the general steps for using SR-MTS in a FRET-based study of protein conformational changes. This example assumes the use of a second fluorophore as a FRET donor.

FRET_Workflow cluster_prep Protein Preparation cluster_labeling Fluorescent Labeling cluster_analysis FRET Analysis p1 Site-Directed Mutagenesis (Introduce Cysteine Residue) p2 Protein Expression and Purification p1->p2 l1 Reduction of Cysteine Residue p2->l1 l2 Incubation with SR-MTS (Acceptor) l1->l2 l3 Incubation with Donor Fluorophore l2->l3 l4 Removal of Unreacted Dye l3->l4 a1 Induce Conformational Change (e.g., Ligand Binding) l4->a1 a2 Fluorescence Spectroscopy a1->a2 a3 Measure FRET Efficiency a2->a3 a4 Correlate FRET Change with Conformational Change a3->a4

Caption: Workflow for studying protein conformational changes using SR-MTS in FRET.

Signaling Pathway Investigation using Site-Directed Fluorescent Labeling

SR-MTS can be used to label specific proteins within a signaling pathway to monitor their conformational status or interactions in response to cellular signals.

Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling stimulus Ligand receptor Receptor (Labeled with SR-MTS) stimulus->receptor Binding effector Effector Protein receptor->effector Activation/ Conformational Change response Cellular Response effector->response Signal Transduction

Caption: Probing a signaling pathway with SR-MTS labeled receptors.

Conclusion

This compound holds significant promise as a specific and robust fluorescent probe for elucidating protein structure and function. While direct photophysical data for SR-MTS remains to be published, the information available for the parent sulforhodamine dyes, combined with the established protocols presented in this guide, provides a solid foundation for researchers to characterize and utilize this valuable tool. The provided workflows illustrate the potential of SR-MTS in sophisticated applications such as FRET-based analysis of protein dynamics and the investigation of signaling pathways, empowering further discoveries in cellular and molecular biology.

References

A Technical Guide to Sulforhodamine B and Sulforhodamine Methanethiosulfonate: A Comparative Analysis of Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview and comparison of two prominent sulforhodamine derivatives: Sulforhodamine B and Sulforhodamine methanethiosulfonate (MTS-SR). This document details their core applications, provides quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes key workflows and principles.

Introduction: The Sulforhodamine Scaffold

Sulforhodamine dyes are a class of bright, photostable fluorescent molecules widely utilized in biological research. Their sulfonic acid groups confer water solubility and reduce the tendency for aggregation, making them excellent candidates for aqueous applications. This guide focuses on two key derivatives with distinct functionalities: Sulforhodamine B, primarily used as a protein stain in cytotoxicity assays and as a neuronal tracer, and this compound, a thiol-reactive probe for specific protein labeling.

Core Applications at a Glance

FeatureSulforhodamine BThis compound (MTS-SR)
Primary Functionality Binds electrostatically to basic amino acid residues of proteins.Covalently reacts with free sulfhydryl (thiol) groups of cysteine residues.
Main Applications - In vitro cytotoxicity and cell proliferation assays (SRB assay).[1][2][3][4] - Quantification of total cellular protein.[5] - Neuronal tracer for morphological studies.[5][6][7]- Site-specific fluorescent labeling of proteins containing cysteine residues.[8] - Studying protein structure, function, and dynamics. - Tracking protein localization and trafficking.
Interaction Non-covalent, electrostatic.Covalent, stable thioether bond.
Specificity General protein stain.Specific to sulfhydryl groups.

Quantitative Data for Comparison

The following table summarizes the key quantitative properties of Sulforhodamine B and provides estimates for this compound based on the closely related Sulforhodamine 101.

PropertySulforhodamine BThis compound (MTS-SR) (estimated)
Chemical Formula C₂₇H₃₀N₂O₇S₂[5]C₃₀H₃₇N₃O₈S₄[8]
Molecular Weight ( g/mol ) 558.66[9]695.89[8]
Excitation Maximum (nm) 565[5][9]~586
Emission Maximum (nm) 586[5][9]~605
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~80,000~139,000[10]
Quantum Yield (Φ) Not widely reported~0.9
Solubility Water solubleSoluble in organic solvents (DMF, DMSO)

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a widely used method for determining cell viability and cytotoxicity.[3][12] The assay relies on the ability of SRB to bind to cellular proteins in a stoichiometric manner, where the amount of bound dye is proportional to the total protein mass.[13]

Materials:

  • Cells of interest

  • 96-well microtiter plates

  • Appropriate cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations to the wells. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Carefully remove the culture medium. Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate spectrophotometer.[13]

Fluorescent Labeling of Proteins with this compound (MTS-SR)

This protocol provides a general procedure for the site-specific labeling of cysteine residues in proteins with MTS-SR. The methanethiosulfonate group reacts specifically with the thiol group of cysteine to form a stable disulfide bond.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound (MTS-SR)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Desalting column or dialysis tubing

  • Organic solvent (e.g., DMF or DMSO)

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, incubate with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT by dialysis or using a desalting column. If using TCEP, removal before labeling is not always necessary.

  • MTS-SR Stock Solution: Prepare a 10-20 mM stock solution of MTS-SR in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the MTS-SR stock solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as β-mercaptoethanol or glutathione can be added to react with the excess MTS-SR.

  • Purification: Remove the unreacted MTS-SR from the labeled protein using a desalting column or by dialysis against an appropriate buffer.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the sulforhodamine dye at its maximum absorbance wavelength (~586 nm).

Visualizing Workflows and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflows and underlying principles of the techniques discussed.

SRB_Assay_Workflow cluster_workflow Sulforhodamine B (SRB) Assay Workflow plate 1. Plate Cells in 96-well Plate treat 2. Treat with Compounds plate->treat Incubate fix 3. Fix Cells with TCA treat->fix Incubate wash1 4. Wash to Remove TCA fix->wash1 stain 5. Stain with Sulforhodamine B wash1->stain wash2 6. Wash to Remove Unbound Dye stain->wash2 solubilize 7. Solubilize Bound Dye wash2->solubilize read 8. Read Absorbance solubilize->read

Caption: Workflow of the Sulforhodamine B cytotoxicity assay.

MTS_SR_Labeling_Workflow cluster_workflow MTS-SR Protein Labeling Workflow protein_prep 1. Prepare Protein Solution (Reduce disulfide bonds if necessary) labeling 3. Mix Protein and MTS-SR protein_prep->labeling mts_prep 2. Prepare MTS-SR Stock Solution mts_prep->labeling incubate 4. Incubate labeling->incubate purify 5. Purify Labeled Protein incubate->purify analyze 6. Analyze Labeled Protein purify->analyze Thiol_Reactive_Labeling_Principle cluster_principle Principle of Thiol-Reactive Labeling Protein Protein Cysteine-SH Labeled_Protein Labeled Protein Cysteine-S-S-Rhodamine Protein:cys->Labeled_Protein:labeled Reaction MTS_SR MTS-SR S-S-CH₃ MTS_SR:mts->Labeled_Protein:labeled

References

A Technical Guide to Thiol-Reactive Fluorescent Probes for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of thiol-reactive fluorescent probes, essential tools for the precise labeling and analysis of proteins. We will delve into the core chemistry, compare key characteristics of common probes, provide detailed experimental protocols, and offer guidance on selecting the optimal probe for your research needs.

Introduction: The Power of Site-Specific Labeling

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization, tracking, and quantification of proteins in complex systems. While several methods exist for protein labeling, thiol-reactive probes offer a distinct advantage: site-specificity. These probes selectively target the sulfhydryl (thiol) groups of cysteine residues, which are relatively rare in proteins compared to amine groups (lysine residues). This specificity allows for controlled, targeted labeling, minimizing the risk of functional disruption and providing a more precise understanding of protein behavior. This approach is invaluable in applications ranging from fundamental protein biochemistry and structural analysis to the development of antibody-drug conjugates (ADCs) and diagnostic assays.[1]

Mechanism of Action: The Chemistry of Thiol-Reactive Probes

Thiol-reactive fluorescent probes primarily belong to two major chemical classes: maleimides and iodoacetamides . Both react with the nucleophilic thiol group of a cysteine residue to form a stable, covalent thioether bond.

Maleimide Chemistry

Maleimides react with thiols via a Michael addition reaction. The thiol group attacks one of the double-bonded carbons of the maleimide ring, leading to the formation of a stable succinimidyl thioether linkage.[2][3] This reaction is highly selective for thiols, especially within a pH range of 6.5-7.5.[3] Above this range, reactivity with amines can increase, and the maleimide group itself is more susceptible to hydrolysis.[4]

Caption: Reaction mechanism of a maleimide probe with a protein thiol group.
Iodoacetamide Chemistry

Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction. The thiolate anion of the cysteine attacks the carbon atom adjacent to the iodine, displacing the iodine atom and forming a stable thioether bond.[5] This reaction is typically performed at a slightly more alkaline pH (7.5-8.5) to ensure the thiol group is sufficiently deprotonated and reactive.[4] While effective, iodoacetamides can sometimes show lower specificity than maleimides, with potential side reactions with other residues like histidine or methionine at higher pH.[4][6]

Common Thiol-Reactive Fluorescent Probes: A Comparative Overview

A wide array of fluorescent dyes are available with thiol-reactive functionalities. The choice of dye depends on the specific application, required spectral properties, and the instrumentation available. Below is a summary of some commonly used probes.

Probe FamilyReactive Group(s)Key Features & Considerations
Alexa Fluor™ MaleimideHigh photostability, high quantum yield, and pH insensitivity. A widely used standard for high-performance imaging.[7][8]
DyLight™ MaleimideBright and photostable dyes that are highly water-soluble, allowing for higher labeling ratios without precipitation.[9]
ATTO Maleimide, IodoacetamideKnown for exceptional photostability and high fluorescence quantum yields, making them suitable for single-molecule detection and super-resolution microscopy.[10][11]
Fluorescein Maleimide, IodoacetamideA classic, bright green fluorophore. Its fluorescence is pH-sensitive and it is more prone to photobleaching than modern dyes.[3][12][13]
Rhodamine (e.g., TMR) Maleimide, IodoacetamideBright, photostable orange-red fluorophores. Less pH-sensitive than fluorescein.[14][15]
BODIPY™ Iodoacetamide, MaleimideExhibit sharp excitation and emission peaks and are relatively insensitive to solvent polarity and pH.[16]
Cyanine (Cy™) MaleimideA family of dyes spanning the visible and near-infrared spectrum. Cy5 is a popular far-red dye, useful for minimizing autofluorescence.

Quantitative Data for Probe Selection

Selecting the right probe requires careful consideration of its quantitative properties. The following table summarizes key spectral characteristics for a selection of popular thiol-reactive probes to facilitate comparison.

Fluorescent ProbeReactive GroupEx (nm)Em (nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Alexa Fluor™ 488 C5 Maleimide Maleimide49351672,000[7]~0.92[17]
Alexa Fluor™ 555 C2 Maleimide Maleimide555565150,000~0.1[18]
Alexa Fluor™ 647 C2 Maleimide Maleimide651671265,000[19]~0.33[2]
DyLight™ 488 Maleimide Maleimide49351870,000[9][20]N/A
DyLight™ 550 Maleimide Maleimide562576150,000N/A
DyLight™ 650 Maleimide Maleimide652672250,000[21][22]N/A
ATTO 550 Maleimide Maleimide554576120,000[23]0.80[11][23]
ATTO 647N Maleimide Maleimide646664150,000[4][24]0.65[24]
Fluorescein-5-Maleimide Maleimide492-494515-519>80,000[12][13]N/A
Tetramethylrhodamine-5-Maleimide Maleimide54357592,000~0.1[15]

Experimental Protocols

This section provides a detailed, generalized protocol for labeling a protein with a thiol-reactive maleimide probe.

Protein Preparation and Reduction
  • Prepare Protein Solution : Dissolve the protein to be labeled in a degassed, amine-free buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5.[19][25] A typical protein concentration is 1-10 mg/mL (or 50-100 µM).[10][26]

  • Reduce Disulfide Bonds (Optional but Recommended) : Natural proteins often have cysteine residues linked in disulfide bonds, which are unreactive with maleimides.[19] To make these thiols available for labeling, a reducing agent is required.

    • Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[19][25] TCEP is recommended as it does not contain thiols and does not need to be removed before adding the probe.[7]

    • If using a thiol-containing reducing agent like DTT (dithiothreitol), the excess DTT must be removed via dialysis or a desalting column before adding the fluorescent probe.

    • Incubate the reduction reaction for 20-60 minutes at room temperature.[19][21]

  • Buffer Exchange (If Necessary) : If the protein buffer contains interfering substances (e.g., DTT, crude cell lysate components), perform a buffer exchange using a desalting column (e.g., Sephadex G-25) into the appropriate labeling buffer.

Labeling Reaction
  • Prepare Dye Stock Solution : Immediately before use, dissolve the thiol-reactive dye in a high-quality anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mM.[10][26] Protect the solution from light.[21]

  • Perform Conjugation :

    • While gently stirring or vortexing the protein solution, add the dye stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[10][25] This ratio should be optimized for each specific protein and application.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols, and seal it tightly.[10][26]

    • Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[10][25]

Purification of the Labeled Protein

It is crucial to remove any unreacted, free dye from the labeled protein conjugate.

  • Column Chromatography : The most common method is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[19]

    • Equilibrate the column with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • The larger, labeled protein will elute first, while the smaller, free dye molecules will be retained and elute later.[4] Collect the fractions containing the colored, fluorescent protein conjugate.

  • Dialysis : This method is suitable for water-soluble dyes. Dialyze the reaction mixture against a large volume of storage buffer over an extended period with several buffer changes.

Experimental_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purify Purification & Analysis Protein_Sol 1. Prepare Protein Solution (pH 7.0-7.5) Reduction 2. Reduce Disulfides (TCEP) Protein_Sol->Reduction Conjugation 4. Add Dye to Protein (10-20x Molar Excess) Reduction->Conjugation Dye_Prep 3. Prepare Dye Stock (DMSO) Dye_Prep->Conjugation Incubation 5. Incubate (2h RT or O/N 4°C) Protect from Light Conjugation->Incubation Purification 6. Purify Conjugate (Size-Exclusion Chromatography) Incubation->Purification Analysis 7. Determine Degree of Labeling Purification->Analysis

Caption: General experimental workflow for protein labeling with thiol-reactive probes.
Characterization: Calculating the Degree of Labeling (DOL)

The DOL (or F:P ratio) represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

      • Where CF is the correction factor for the dye (A₂₈₀ / Aₘₐₓ of the free dye).

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

An optimal DOL is typically between 2 and 10 for antibodies, but this can vary depending on the protein and application.[25][27]

Key Considerations for Probe Selection

Choosing the most appropriate fluorescent probe is critical for experimental success. Several factors must be balanced to achieve optimal signal-to-noise, stability, and biological compatibility.

Probe_Selection cluster_spectral Spectral Properties cluster_physical Physical Properties cluster_exp Experimental Context center_node Probe Selection Factors Ex_Em Excitation/Emission (Match to Instrument) center_node->Ex_Em Brightness Brightness (ε × Φ) (High Signal) center_node->Brightness Stokes Stokes Shift (Minimize Self-Quenching) center_node->Stokes Photostability Photostability (Resist Photobleaching) center_node->Photostability Solubility Solubility (Prevent Aggregation) center_node->Solubility pH_Sense pH Sensitivity (Stable Signal in Environment) center_node->pH_Sense Size Size/Bulkiness (Minimize Functional Perturbation) center_node->Size Autofluorescence Background Autofluorescence (Use Red/Far-Red Probes) center_node->Autofluorescence Multiplexing Multicolor Imaging (Minimal Spectral Overlap) center_node->Multiplexing

Caption: Key factors to consider when selecting a thiol-reactive fluorescent probe.
  • Spectral Properties : The probe's excitation and emission spectra must match the lasers and filters of your imaging system or plate reader.[28] For multicolor experiments, choose dyes with minimal spectral overlap to prevent signal bleed-through.[28]

  • Brightness : Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.[29] Brighter probes provide a better signal-to-noise ratio.

  • Photostability : For applications involving prolonged light exposure, such as time-lapse microscopy, a highly photostable dye is essential to prevent signal loss from photobleaching.[29]

  • Environmental Sensitivity : Some dyes are sensitive to their environment, changing their fluorescence properties with pH or solvent polarity.[30] While sometimes useful for sensing applications, it is often desirable to have a probe that is stable across a range of experimental conditions.

  • Size and Charge : The size and charge of the fluorophore can potentially interfere with the protein's function or interactions.[29] Smaller probes may be less disruptive.

Applications in Research and Drug Development

Thiol-reactive fluorescent probes are employed across a vast range of scientific disciplines:

  • Proteomics : Used for differential display of proteins in 2D gel electrophoresis (DIGE) and for quantifying protein thiols.[31]

  • Fluorescence Microscopy : Enables the visualization of protein localization, trafficking, and dynamics within live or fixed cells.

  • Antibody-Drug Conjugates (ADCs) : Maleimide chemistry is a key strategy for attaching cytotoxic drugs to antibodies, creating targeted cancer therapies.[3]

  • Biosensors : Probes can be designed to change their fluorescent output upon ligand binding or conformational changes in the protein, enabling the development of FRET-based biosensors.[29]

  • Flow Cytometry : Labeled antibodies are used to identify and sort cell populations based on the expression of specific surface proteins.

By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the power of thiol-reactive fluorescent probes to advance their scientific and therapeutic objectives.

References

The Cysteine Modifier's Tale: A Technical Guide to Methanethiosulfonate Reagents in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanethiosulfonate (MTS) reagents have become indispensable tools in the biochemist's arsenal for elucidating protein structure and function. This technical guide provides a comprehensive overview of the history, development, and application of these highly reactive, thiol-specific compounds. We delve into the quantitative aspects of their reactivity, provide detailed experimental protocols for their use, and illustrate their application in studying complex biological systems such as ion channels and G-protein coupled receptors (GPCRs).

A Historical Perspective: From a Chemical Curiosity to a Biochemical Workhorse

The journey of methanethiosulfonate reagents from niche chemical entities to central players in protein biochemistry is a testament to the ingenuity of researchers seeking to understand the intricate workings of proteins. The pioneering work of Dr. Arthur Karlin and his colleagues in the early 1990s was instrumental in establishing MTS reagents as powerful probes for protein structure and function, particularly for membrane proteins like ion channels.[1][2] Their research laid the foundation for the Substituted-Cysteine Accessibility Method (SCAM), a revolutionary technique that combines site-directed mutagenesis with chemical modification by MTS reagents.[1][2][3]

The core principle of SCAM is elegant in its simplicity: introduce a cysteine residue at a specific position in a protein of interest and then probe its accessibility to a panel of MTS reagents with varying properties such as size, charge, and membrane permeability.[1][2][3] By observing the functional consequences of the covalent modification of the introduced cysteine, researchers can infer valuable information about the local environment of that residue, including its exposure to the aqueous solvent, its position within a channel pore, or its involvement in conformational changes.[1][2][3][4]

Over the years, the repertoire of MTS reagents has expanded significantly, offering a diverse toolkit to address a wide range of biochemical questions.[1][2] From small, charged molecules ideal for probing narrow channels to fluorescently tagged and biotinylated derivatives for more sophisticated applications, the versatility of MTS chemistry continues to drive new discoveries in protein science.

The Chemistry of Cysteine Modification: A Quantitative Look

The utility of MTS reagents stems from their highly specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues to form a disulfide bond. This reaction is significantly faster than that of other common sulfhydryl-modifying reagents like maleimides and iodoacetates. The intrinsic reactivity of MTS reagents with thiols is on the order of 105 M-1s-1.[5] This high reactivity allows for efficient labeling of cysteine residues even at low concentrations and over short time scales, minimizing off-target effects and preserving the native protein structure.

The reactivity of MTS reagents is, however, influenced by several factors, most notably pH. The reaction proceeds via the nucleophilic attack of the thiolate anion (S-) on the sulfur atom of the methanethiosulfonate group. Therefore, the reaction rate is dependent on the pKa of the cysteine thiol group (typically around 8-9) and the pH of the surrounding medium.

A crucial aspect of working with MTS reagents is their stability in aqueous solutions. They are susceptible to hydrolysis, which inactivates the reagent. The rate of hydrolysis is also pH-dependent and varies between different MTS derivatives. For instance, at pH 7.5 and ambient temperature, MTSET has a half-life of approximately 10 minutes, while MTSES is slightly more stable with a half-life of about 20 minutes.[6][7] This underscores the importance of preparing fresh solutions of MTS reagents immediately before use.

Quantitative Data Summary

The following table summarizes key quantitative data for some of the most commonly used MTS reagents. Please note that the second-order rate constants can vary depending on the specific protein environment of the cysteine residue.

ReagentAbbreviationChargeMembrane PermeabilitySecond-Order Rate Constant with Cysteine (M-1s-1)Hydrolysis Half-life (pH 7.5)
(2-Aminoethyl)methanethiosulfonateMTSEAPositivePermeable~1-5 x 104~7 minutes
[2-(Trimethylammonium)ethyl]methanethiosulfonateMTSETPositiveImpermeable~2.5 x 104~10 minutes[6]
Sodium (2-sulfonatoethyl)methanethiosulfonateMTSESNegativeImpermeable~1 x 104~20 minutes[7]
Methyl methanethiosulfonateMMTSNeutralPermeable~1 x 103Not readily available

Experimental Protocols: A Practical Guide

The successful application of MTS reagents hinges on meticulous experimental design and execution. Here, we provide detailed protocols for two key applications: the Substituted-Cysteine Accessibility Method (SCAM) for mapping ion channel pore accessibility and a general protein labeling protocol.

Substituted-Cysteine Accessibility Method (SCAM) for Ion Channel Pore Lining Residues

This protocol outlines the steps to identify amino acid residues that line the pore of an ion channel.

1. Materials:

  • Expression system for the ion channel of interest (e.g., Xenopus oocytes, HEK293 cells)

  • Site-directed mutagenesis kit

  • MTS reagents (e.g., MTSET, MTSES)

  • Patch-clamp or two-electrode voltage-clamp setup

  • Extracellular and intracellular recording solutions

  • Dithiothreitol (DTT) for reversing the modification

2. Methodology:

  • Step 1: Cysteine-less Channel Construction (Optional but Recommended): If the wild-type channel contains reactive cysteine residues, it is advisable to mutate them to a non-reactive amino acid like serine or alanine to minimize background reactivity.

  • Step 2: Site-Directed Mutagenesis: Individually mutate each residue in the putative pore-lining region to a cysteine.

  • Step 3: Protein Expression: Express the wild-type and cysteine-mutant channels in the chosen expression system.

  • Step 4: Electrophysiological Recording:

    • Obtain a stable whole-cell or single-channel recording from a cell expressing the channel of interest.

    • Establish a baseline current by applying the appropriate agonist to open the channels.

  • Step 5: Application of MTS Reagent:

    • Prepare a fresh stock solution of the MTS reagent (e.g., 100 mM in water or DMSO) and dilute it to the final working concentration (typically 1-10 mM) in the extracellular solution immediately before application.

    • Perfuse the cell with the MTS-containing solution for a defined period (e.g., 1-5 minutes).

  • Step 6: Assess Modification:

    • Wash out the MTS reagent and re-apply the agonist.

    • A significant and irreversible change in the current amplitude or kinetics indicates that the introduced cysteine is accessible to the MTS reagent and that its modification affects channel function.

  • Step 7: Reversibility (Optional): To confirm that the observed effect is due to disulfide bond formation, apply a reducing agent like DTT (e.g., 10 mM) to the cell. Reversal of the MTS effect confirms a specific cysteine modification.

  • Step 8: Data Analysis: Compare the extent and rate of modification for each cysteine mutant to map the residues lining the channel pore. Residues that are readily accessible and whose modification significantly alters channel function are likely to be located within the aqueous pore.

General Protocol for Protein Labeling with MTS Reagents

This protocol provides a general framework for labeling a purified protein with an MTS reagent.

1. Materials:

  • Purified protein with an accessible cysteine residue

  • MTS reagent of choice (e.g., fluorescently labeled or biotinylated)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)

  • Reducing agent (e.g., DTT or TCEP) to ensure the cysteine is in its reduced state (if necessary)

  • Desalting column or dialysis membrane to remove excess MTS reagent

  • Method for detecting the label (e.g., fluorescence spectrophotometer, western blot with streptavidin conjugate)

2. Methodology:

  • Step 1: Protein Preparation:

    • If the protein has been stored in the presence of reducing agents, they must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.

    • Ensure the protein is in a suitable buffer at a concentration that allows for efficient labeling (typically in the µM to mM range).

  • Step 2: Reagent Preparation: Prepare a fresh stock solution of the MTS reagent in a suitable solvent (water for charged reagents, DMSO for neutral reagents) at a concentration significantly higher than the desired final reaction concentration.

  • Step 3: Labeling Reaction:

    • Add the MTS reagent to the protein solution to achieve a molar excess of the reagent (typically 10- to 20-fold).

    • Incubate the reaction mixture at room temperature or 4°C for a period ranging from 30 minutes to a few hours. The optimal time and temperature should be determined empirically.

  • Step 4: Quenching and Removal of Excess Reagent:

    • Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or DTT.

    • Remove the unreacted MTS reagent and the quenching agent using a desalting column or by dialysis against a suitable buffer.

  • Step 5: Confirmation of Labeling:

    • Confirm the successful labeling of the protein using an appropriate detection method. For fluorescently labeled proteins, this can be done by measuring the fluorescence spectrum. For biotinylated proteins, a dot blot or western blot with a streptavidin conjugate can be used.

Visualizing the Action: Signaling Pathways and Experimental Workflows

To better illustrate the application of MTS reagents, we provide the following diagrams created using the DOT language.

sca_workflow Substituted Cysteine Accessibility Method (SCAM) Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression cluster_modification Chemical Modification cluster_analysis Functional Analysis cluster_interpretation Structural Interpretation wt_protein Wild-Type Protein cys_mutant Cysteine Mutant wt_protein->cys_mutant Introduce Cysteine expression_system Expression System (e.g., Xenopus Oocyte) cys_mutant->expression_system mts_reagent MTS Reagent Application expression_system->mts_reagent functional_assay Functional Assay (e.g., Electrophysiology) mts_reagent->functional_assay result Assess Functional Change functional_assay->result interpretation Infer Structural Information (e.g., Pore Lining, Accessibility) result->interpretation

Caption: A flowchart illustrating the key steps of the Substituted Cysteine Accessibility Method (SCAM).

ion_channel_pore Mapping an Ion Channel Pore with MTS Reagents cluster_membrane Cell Membrane cluster_channel Ion Channel p1 Residue 1 (Accessible) p2 Residue 2 (Inaccessible) p3 Residue 3 (Accessible) p4 Residue 4 (Pore Lining) mts_ext Extracellular MTS Reagent mts_ext->p1 Modifies mts_ext->p2 No Access mts_ext->p3 Modifies mts_ext->p4 Blocks Pore mts_int Intracellular MTS Reagent mts_int->p2 No Access gpcr_signaling GPCR Signaling Pathway (Gs-coupled) ligand Ligand gpcr GPCR ligand->gpcr Binds g_protein G-Protein (Gs) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

References

Sulforhodamine Methanethiosulfonate: An In-Depth Technical Guide for Studying Protein Structure and Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforhodamine methanethiosulfonate (MTS-sulforhodamine) is a thiol-reactive fluorescent probe that has emerged as a powerful tool for investigating protein structure, dynamics, and function. Its utility lies in its ability to be site-specifically attached to cysteine residues within a protein, allowing for precise monitoring of conformational changes and intermolecular interactions. This guide provides a comprehensive overview of the principles, experimental protocols, and applications of MTS-sulforhodamine in protein research, with a focus on fluorescence resonance energy transfer (FRET) and the study of ion channel gating.

Sulforhodamine dyes are known for their high water solubility, pH-insensitivity in the physiological range, and excellent photostability, making them well-suited for a variety of biological imaging and spectroscopic applications. The methanethiosulfonate (MTS) group provides a highly specific and efficient means of labeling sulfhydryl groups, primarily from cysteine residues, through the formation of a disulfide bond. This site-directed labeling approach is a cornerstone of modern biophysical studies of proteins.

Core Principles and Mechanism of Action

The fundamental principle behind the use of MTS-sulforhodamine is the specific and covalent modification of cysteine residues. The MTS moiety reacts with the sulfhydryl group of a cysteine to form a disulfide bond, tethering the sulforhodamine fluorophore to a specific site on the protein of interest. This reaction is highly selective for sulfhydryls under mild conditions, minimizing off-target labeling.

For proteins that do not have a naturally occurring cysteine at the desired position, site-directed mutagenesis is employed to introduce a cysteine residue at a specific location. This allows for precise control over the placement of the fluorescent probe, which is crucial for techniques like FRET that are highly dependent on the distance between two fluorophores.

The workflow for using MTS-sulforhodamine typically involves several key steps:

  • Protein Engineering: Introduction of a cysteine residue at a specific site in the protein of interest via site-directed mutagenesis.

  • Protein Expression and Purification: Expression of the mutant protein and purification to homogeneity.

  • Labeling Reaction: Incubation of the purified protein with MTS-sulforhodamine to allow for covalent modification of the introduced cysteine.

  • Purification of Labeled Protein: Removal of unreacted dye and purification of the labeled protein.

  • Biophysical Characterization: Application of fluorescence spectroscopy, FRET, or other techniques to study the labeled protein.

G cluster_0 Protein Preparation cluster_1 Labeling & Purification cluster_2 Analysis A Site-Directed Mutagenesis (Introduce Cysteine) B Protein Expression & Purification A->B C Labeling with MTS-Sulforhodamine B->C D Removal of Unreacted Dye C->D E Purification of Labeled Protein D->E F Fluorescence Spectroscopy E->F G FRET Analysis E->G H Functional Assays E->H

General workflow for protein studies using MTS-sulforhodamine.

Quantitative Data

The photophysical properties of sulforhodamine dyes make them excellent candidates for quantitative fluorescence studies. While the exact properties can vary slightly depending on the local environment of the attached probe, the following table summarizes key quantitative data for sulforhodamine derivatives.

PropertyValueNotes
Excitation Maximum (λex) ~583 nmIn methanol.[1]
Emission Maximum (λem) ~603 nmIn methanol.[1]
Molar Extinction Coefficient (ε) ~112,000 M⁻¹cm⁻¹For Sulforhodamine 101.
Fluorescence Quantum Yield (Φ) 0.605For Sulforhodamine 101 in PBS.[2]
Fluorescence Lifetime (τ) 1-3 nsTypical range for rhodamine dyes attached to proteins.
Förster Radius (R₀) 40-60 ÅEstimated range with common donor fluorophores like fluorescein or Cy3. The exact value depends on the donor-acceptor pair and their relative orientation.[3]

Experimental Protocols

Site-Directed Mutagenesis

The introduction of a cysteine residue at a specific location is a prerequisite for site-directed labeling with MTS-sulforhodamine. This is typically achieved using commercially available site-directed mutagenesis kits.

Materials:

  • Plasmid DNA encoding the protein of interest

  • Mutagenic primers containing the desired cysteine codon

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Protocol:

  • Primer Design: Design primers that anneal to the target plasmid and contain the desired mutation to introduce a cysteine codon (TGC or TGT).

  • PCR Amplification: Perform PCR using the mutagenic primers and the plasmid template with a high-fidelity DNA polymerase.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and sequence the plasmid DNA to confirm the presence of the desired mutation.

Protein Labeling with MTS-Sulforhodamine

Materials:

  • Purified protein with a single cysteine residue (typically 1-10 mg/mL)

  • MTS-sulforhodamine

  • Dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Reducing agent (e.g., dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - for pre-reduction of the protein

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Protein Preparation: If the protein's cysteine residue is oxidized, it must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature, or with a 2-fold molar excess of TCEP for 30 minutes. Remove the reducing agent using a desalting column equilibrated with the labeling buffer.

  • Dye Preparation: Prepare a 10 mM stock solution of MTS-sulforhodamine in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the MTS-sulforhodamine stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 10-20 mM.

Purification of the Labeled Protein

It is crucial to remove unreacted MTS-sulforhodamine from the labeled protein to avoid interference in downstream applications.

Method 1: Size Exclusion Chromatography (SEC) / Desalting Column

  • Equilibrate a desalting column (e.g., a pre-packed PD-10 column or a gravity-flow Sephadex G-25 column) with the desired storage buffer.

  • Apply the labeling reaction mixture to the top of the column.

  • Elute the protein with the storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye will be retained and elute later.

  • Collect the colored fractions corresponding to the labeled protein.

Method 2: High-Performance Liquid Chromatography (HPLC)

For higher purity, reversed-phase HPLC can be used.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high concentration of mobile phase B is used to elute the protein. The exact gradient will depend on the hydrophobicity of the protein.

  • Detection: Monitor the elution profile by absorbance at 280 nm (for the protein) and at the excitation maximum of sulforhodamine (~583 nm) for the dye.

  • Collect the fractions that show absorbance at both wavelengths.

Determination of Labeling Efficiency

The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of sulforhodamine (~583 nm, A_dye).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the dye / A_dye of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration: Dye Concentration (M) = A_dye / ε_dye where ε_dye is the molar extinction coefficient of sulforhodamine at its absorbance maximum.

  • Calculate the Degree of Labeling: DOL = Dye Concentration / Protein Concentration

Application: Studying Ion Channel Gating with FRET

A powerful application of MTS-sulforhodamine is in the study of conformational changes in proteins, such as the gating of ion channels. By labeling two different sites on an ion channel with a FRET donor and acceptor pair, the distance between these sites can be monitored as the channel transitions between open and closed states.

In this example, MTS-sulforhodamine can be used as a FRET acceptor, often paired with a donor fluorophore like fluorescein or a cyanine dye (e.g., Cy3) attached to another cysteine residue via a maleimide or MTS linkage.

The FRET efficiency (E) is related to the distance (r) between the donor and acceptor by the Förster equation:

E = 1 / [1 + (r / R₀)⁶]

where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.

By measuring the FRET efficiency in the open and closed states of the channel, one can determine the change in distance between the two labeled sites, providing insights into the structural rearrangements that underlie channel gating.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Express ion channel with two cysteine mutations B Label with Donor (e.g., MTS-Fluorescein) A->B C Label with Acceptor (MTS-Sulforhodamine) B->C D Reconstitute labeled channel into lipid bilayer C->D E Apply voltage clamp to control channel state D->E F Measure FRET efficiency in closed and open states E->F G Calculate distance change between labeled sites F->G H Model conformational changes during gating G->H

Workflow for studying ion channel gating using FRET with MTS-sulforhodamine.

Conclusion

This compound is a versatile and robust tool for the site-specific labeling of proteins. Its favorable photophysical properties and the specificity of the MTS-cysteine reaction make it an ideal probe for a wide range of applications in protein science. By following the protocols outlined in this guide, researchers can effectively utilize MTS-sulforhodamine to gain valuable insights into protein structure, dynamics, and function, thereby advancing our understanding of complex biological processes and aiding in the development of novel therapeutics.

References

An In-depth Technical Guide to Cysteine Reactivity with Methanethiosulfonate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity between cysteine residues and methanethiosulfonate (MTS) compounds. MTS reagents are invaluable tools in biochemistry and drug discovery for probing protein structure, function, and signaling pathways by selectively modifying cysteine residues. This document details the underlying chemistry, experimental protocols for monitoring the reaction, and the application of this knowledge in broader biological contexts.

Core Concepts: The Chemistry of Cysteine-MTS Reactivity

The fundamental reaction between a cysteine residue and a methanethiosulfonate compound is a nucleophilic attack by the deprotonated thiol group (thiolate) of the cysteine on the electrophilic sulfur atom of the MTS reagent. This results in the formation of a mixed disulfide bond and the release of methanesulfinic acid.[1][2] The methanesulfinic acid byproduct rapidly decomposes into volatile products, which generally do not interfere with the stability of the newly formed disulfide bond or protein activity.[1]

The reaction is highly specific for cysteine residues under mild conditions and is reversible upon the addition of reducing agents like dithiothreitol (DTT).[1] The rate of this reaction is influenced by several factors, most notably the pH of the solution, which governs the protonation state of the cysteine's thiol group, and the accessibility of the cysteine residue within the protein structure.[1]

Methanethiosulfonate reagents are a versatile class of compounds, often functionalized to carry different charges, fluorophores, or other reporter groups.[1][3] This versatility allows for a wide range of applications, from mapping the topology of membrane proteins to monitoring conformational changes in real-time.[1][3]

Quantitative Data on Cysteine-MTS Reactivity

The intrinsic reactivity of MTS reagents with thiols is remarkably high, with reaction rates on the order of 105 M-1s-1.[1] However, the observed reaction rate with cysteine residues in proteins can vary significantly depending on the local microenvironment of the cysteine. Slower modification rates may indicate that the cysteine is not on the protein's accessible surface but is instead partially buried within a crevice or the pore of a channel protein.[1]

Below is a summary of key quantitative parameters related to cysteine-MTS reactivity and its detection.

ParameterValueCompound/MethodReference
Molar Extinction Coefficient of TNB2- 14,150 M-1cm-1 at 412 nmEllman's Reagent (DTNB)[4]
Molar Extinction Coefficient of NTB 13,700 M-1cm-1 at 412 nmEllman's Reagent (DTNB)[5]
Intrinsic Reactivity of MTS Reagents with Thiols ~105 M-1s-1General MTS Reagents[1]
MTSET Hydrolysis Half-life (pH 7.5, ambient temp) ~10 minutesMTSET[3]

Key Experimental Protocols

Accurate and reproducible experimental design is critical for studying cysteine-MTS reactivity. Below are detailed protocols for common assays used in this field.

Protocol 1: Quantification of Free Sulfhydryl Groups using Ellman's Assay

This protocol is used to determine the concentration of free cysteine residues in a sample, which can be used to monitor the progress of a reaction with an MTS compound. The assay relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with free thiols to produce the chromogenic 2-nitro-5-thiobenzoate (TNB2-), which absorbs strongly at 412 nm.[4][6]

Materials:

  • 0.1 M Sodium Phosphate Buffer, pH 8.0 (Reaction Buffer)

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer

  • Cysteine Hydrochloride Monohydrate (for standard curve)

  • Spectrophotometer

Procedure:

A. Standard Curve Preparation:

  • Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in Reaction Buffer.[4]

  • Perform serial dilutions of the cysteine stock solution to create a range of standards (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25, 1.50 mM).[4]

  • To 50 µL of each standard, add a defined volume of Ellman's Reagent Solution (e.g., 50 µL).[4]

  • Incubate the mixture at room temperature for 15 minutes.[4][6]

  • Measure the absorbance of each standard at 412 nm.[4]

  • Plot the absorbance values against the corresponding cysteine concentrations to generate a standard curve.[4]

B. Sample Analysis:

  • Prepare your protein sample in the Reaction Buffer.

  • In a test tube, mix your sample with the Ellman's Reagent Solution in the same ratio as the standards.

  • Prepare a blank by adding the same volume of Reaction Buffer instead of your sample to the Ellman's Reagent Solution.[4]

  • Incubate at room temperature for 15 minutes.[4]

  • Zero the spectrophotometer with the blank and measure the absorbance of the sample at 412 nm.[4]

  • Determine the concentration of free sulfhydryls in your sample by interpolating the absorbance value on the standard curve.[4]

Protocol 2: Monitoring Cysteine Modification by Mass Spectrometry

Mass spectrometry is a powerful technique for identifying the specific cysteine residues that have been modified by MTS reagents and for quantifying the extent of modification.[7] A typical workflow involves protein digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • MTS-modified protein sample

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide, to cap unreacted cysteines)[8]

  • Trypsin or other suitable protease

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the MTS-modified protein sample in a suitable buffer. Reduce any remaining disulfide bonds with DTT and then alkylate the newly freed thiols with an agent like iodoacetamide to prevent their re-oxidation.[8] This step ensures that only the MTS-modified cysteines remain as disulfides.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7]

  • Data Analysis: Use bioinformatics software to search the acquired MS/MS spectra against a protein database to identify the peptides.[7] Look for the characteristic mass shift on cysteine-containing peptides corresponding to the mass of the adducted MTS reagent. This will pinpoint the specific site of modification.

Protocol 3: Fluorescence-Based Monitoring of Cysteine Accessibility

Fluorescently labeled MTS reagents can be used to probe the accessibility of cysteine residues and to monitor conformational changes in real-time.[1][3]

Materials:

  • Fluorescent MTS reagent (e.g., MTS-fluorescein)

  • Protein of interest with accessible cysteine residue(s)

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare the protein of interest in a suitable buffer.

  • Baseline Fluorescence Measurement: Measure the intrinsic fluorescence of the protein and the baseline fluorescence of the fluorescent MTS reagent separately.

  • Reaction Initiation: Add the fluorescent MTS reagent to the protein solution to initiate the labeling reaction.

  • Real-time Fluorescence Monitoring: Continuously monitor the change in fluorescence intensity or other fluorescence properties (e.g., fluorescence polarization, lifetime) over time.[1] A change in the fluorescence signal upon labeling can indicate a change in the local environment of the cysteine residue, reflecting protein conformational changes.

  • Data Analysis: Analyze the kinetic trace of the fluorescence change to determine the rate of modification, which provides information about the accessibility of the cysteine residue.

Visualizing Cysteine-MTS Interactions and Workflows

Understanding the broader context of cysteine reactivity requires visualizing the complex biological and experimental systems involved. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.

Reaction_Mechanism Cysteine Protein-Cys-SH Thiolate Protein-Cys-S⁻ Cysteine->Thiolate Deprotonation (pH > pKa) Product Protein-Cys-S-S-R (Mixed Disulfide) Thiolate->Product Nucleophilic Attack MTS CH₃-SO₂-S-R (MTS Reagent) MTS->Product Byproduct CH₃-SO₂H (Methanesulfinic Acid) Product->Byproduct

Caption: Chemical reaction mechanism of cysteine with an MTS compound.

Experimental_Workflow_MS Protein_Sample Protein Sample MTS_Treatment Treat with MTS Reagent Protein_Sample->MTS_Treatment Denature_Reduce_Alkylate Denature, Reduce (DTT), and Alkylate (IAA) MTS_Treatment->Denature_Reduce_Alkylate Digestion Proteolytic Digestion (e.g., Trypsin) Denature_Reduce_Alkylate->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Database Search & Modification Site Identification LC_MSMS->Data_Analysis

Caption: A typical experimental workflow for identifying MTS-modified cysteines using mass spectrometry.

Signaling_Pathway Stimulus External Stimulus (e.g., Oxidative Stress) ROS Reactive Oxygen Species (ROS) Generation Stimulus->ROS Protein Protein with Redox-Sensitive Cysteine ROS->Protein Active_Protein Active Protein (Reduced Cysteine) Protein->Active_Protein Basal State Inactive_Protein Inactive Protein (Oxidized Cysteine) Active_Protein->Inactive_Protein Oxidation MTS_Probe MTS Reagent Probe Active_Protein->MTS_Probe Reacts Downstream Downstream Signaling & Cellular Response Active_Protein->Downstream Inactive_Protein->Active_Protein Reduction

Caption: Probing a redox-sensitive signaling pathway using MTS reagents to assess cysteine accessibility.

References

Sulforhodamine Methanethiosulfonate: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulforhodamine methanethiosulfonate (SR-MTS) is a fluorescent probe renowned for its utility in labeling sulfhydryl groups in proteins and other biomolecules. As a thiol-reactive derivative of the bright and photostable sulforhodamine dye, its application is pivotal in various biochemical and biophysical assays. Proper handling, including correct solubilization and storage, is paramount to ensure its reactivity and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the solubility and optimal storage conditions for this compound.

Physicochemical Properties and Solubility

This compound is typically supplied as a dark purple or dark red solid.[1][2] Its solubility is a critical factor for its effective use in labeling protocols. While precise quantitative solubility can vary slightly between batches and manufacturers, the following tables summarize the available data on its solubility in common laboratory solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[3]
MethanolSoluble[3]
Dimethylformamide (DMF)Soluble[1]
WaterInsoluble[4]
EthanolInsoluble[4]

Table 2: Quantitative Solubility of Sulforhodamine Analogues

CompoundSolventSolubilityReference
Sulforhodamine 101DMSO100 mg/mL[4]
Rhodamine 6GDMSO25 mg/mL[5]
Sulforhodamine BWater20 mg/mL[2]
Sulforhodamine BDMSO< 1 mg/mL (slightly soluble/insoluble)[2]

It is recommended to prepare stock solutions of this compound in anhydrous DMSO or DMF.[1] The methanethiosulfonate group is susceptible to hydrolysis in aqueous environments; therefore, aqueous working solutions should be prepared immediately before use.

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and reactivity. The compound is sensitive to light and moisture.

Table 3: Recommended Storage Conditions for this compound

ConditionSolid FormStock Solution (in Anhydrous Solvent)
Long-Term Storage -20°C, desiccated, protected from light-20°C to -80°C, protected from light
Short-Term Storage Room temperature (for brief periods)-20°C
Atmosphere Under an inert atmosphere (e.g., argon, nitrogen)N/A

For solid forms, it is advisable to warm the vial to room temperature before opening to prevent condensation of moisture onto the compound.[3] When handling the solid, centrifuge the vial briefly to ensure all the powder is at the bottom.[3] Stock solutions in anhydrous DMSO or DMF are generally stable for at least a month when stored at -20°C and protected from light.[6] However, for optimal performance, fresh stock solutions are recommended.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol is adapted from general procedures for determining the solubility of test chemicals.[7]

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Water bath sonicator

  • Incubator at 37°C

  • Glass tubes

  • Pipettes

Procedure:

  • Initial High-Concentration Test:

    • Weigh approximately 2 mg of this compound into a glass tube.

    • Add 100 µL of anhydrous DMSO to achieve a target concentration of 20 mg/mL.

    • Gently mix at room temperature by vortexing for 1-2 minutes.

    • Visually inspect for complete dissolution. A clear solution with no visible particulates indicates solubility at this concentration.

  • Mechanical Assistance for Dissolution:

    • If the compound is not fully dissolved, sonicate the tube in a water bath for up to 5 minutes.

    • If solubility is still not achieved, warm the solution to 37°C for up to 60 minutes, with intermittent vortexing.

  • Serial Dilution for Solubility Limit Determination:

    • If the compound remains insoluble at 20 mg/mL, perform a serial dilution.

    • Add an additional 100 µL of DMSO to the tube to halve the concentration to 10 mg/mL and repeat the mixing and mechanical assistance steps.

    • Continue this process of serial dilution until complete dissolution is observed. The lowest concentration at which the compound fully dissolves is the determined solubility.

Visualizations

Experimental Workflow for Protein Labeling

The primary application of this compound is the covalent labeling of free sulfhydryl groups on proteins. The following diagram illustrates a typical experimental workflow.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (pH 7.0-7.5) mix Mix Protein and SR-MTS (Molar Excess of Dye) prep_protein->mix prep_dye Prepare SR-MTS Stock (Anhydrous DMSO) prep_dye->mix incubate Incubate (Room Temp, Protected from Light) mix->incubate stop_rxn Optional: Quench Reaction (e.g., with DTT) incubate->stop_rxn purify Purify Conjugate (e.g., Gel Filtration) incubate->purify If no quenching stop_rxn->purify analyze Characterize Conjugate (e.g., Spectroscopy) purify->analyze

Caption: Workflow for labeling proteins with this compound.

Logical Relationships for Storage and Handling

Proper storage and handling are critical for maintaining the integrity of this compound. The following diagram outlines the logical flow for these procedures.

G start Receive SR-MTS storage_decision Long-term or Short-term? start->storage_decision long_term Store at -20°C Desiccated, Dark, Inert Gas storage_decision->long_term Long short_term Store at Room Temp (Briefly) storage_decision->short_term Short use_decision Ready to Use? long_term->use_decision short_term->use_decision use_decision->long_term No prepare_stock Prepare Stock in Anhydrous DMSO/DMF use_decision->prepare_stock Yes store_stock Store Stock at -20°C Protected from Light prepare_stock->store_stock prepare_working Prepare Aqueous Working Solution (Use Immediately) store_stock->prepare_working experiment Perform Experiment prepare_working->experiment

References

An In-Depth Technical Guide to the Safe Handling and Application of Sulforhodamine Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulforhodamine Methanethiosulfonate (SR-MTS), a thiol-reactive fluorescent probe, with a focus on its safe handling, experimental application, and role in investigating protein dynamics, particularly ion channel signaling.

Safety and Handling

Proper handling and storage of this compound are paramount to ensure laboratory safety and maintain the integrity of the compound.

Physical and Chemical Properties

This compound is typically supplied as a dark purple or dark green solid.[1] It is a water-soluble compound. Key identifying information is summarized in the table below.

PropertyValue
CAS Number 386229-71-6[2]
Molecular Formula C₃₀H₃₇N₃O₈S₄[2]
Molecular Weight 695.89 g/mol [2]
Appearance Dark purple solid[1]
Purity ≥97%[2]
Storage and Stability

For optimal stability, this compound should be stored under the following conditions:

ConditionRecommendation
Long-term Storage -20°C[1]
Short-term Storage Room temperature is permissible for short periods.[1]
Atmosphere Store under an inert atmosphere.[1]
Light Exposure Protect from light as the compound is light-sensitive.[1]

To ensure maximum product recovery, it is recommended to centrifuge the vial before opening to collect any material that may be on the cap or sides.[1]

Reactivity and Incompatibilities

This compound is stable under normal conditions.[3][4] However, the following should be avoided:

  • Incompatible Materials: Strong oxidizing agents.[3][5]

  • Conditions to Avoid: Excessive heat and dust formation.[3]

  • Hazardous Decomposition Products: Thermal decomposition may release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[3][5]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[3]

Personal Protective Equipment (PPE) and First Aid

Standard laboratory safety precautions should be observed when handling this compound.

Exposure RouteRecommended PPEFirst Aid Measures
Eyes Safety glasses or goggles.[3][6]Rinse immediately with plenty of water for at least 15 minutes.[3][5]
Skin Protective gloves and lab coat.[3][6]Wash off with soap and plenty of water.[4][6]
Inhalation Use in a well-ventilated area. A dust mask may be appropriate if dust formation is likely.[4][6]Move the person to fresh air.[4][7]
Ingestion Do not eat, drink, or smoke when handling.Rinse mouth with water. Do not induce vomiting.[4][7]

Experimental Protocols: Labeling of Cysteine Residues in Ion Channels

This compound is a valuable tool for studying the structure and function of proteins, particularly ion channels, through the Substituted-Cysteine Accessibility Method (SCAM). This method involves the site-specific introduction of a cysteine residue into the protein of interest, followed by covalent labeling with a thiol-reactive probe like SR-MTS. The fluorescence of the attached rhodamine dye can then be monitored to detect conformational changes in the protein.

General Protocol for Protein Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins and experimental conditions.

Materials:

  • Purified protein with an accessible cysteine residue

  • This compound (SR-MTS)

  • Reaction Buffer (e.g., 10-100 mM phosphate buffer, pH 7.0-7.5)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing SR-MTS stock solution

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing disulfide bonds

  • Quenching reagent (e.g., glutathione or mercaptoethanol)

  • Gel filtration column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer at a concentration of 50-100 µM.

    • If necessary, reduce any existing disulfide bonds by incubating the protein with a 10-fold molar excess of DTT or TCEP. Remove the reducing agent by dialysis or using a desalting column before proceeding. It is crucial to perform this step in an oxygen-free environment to prevent re-oxidation of the thiols.

  • SR-MTS Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in DMF or DMSO. Methanethiosulfonates can hydrolyze in aqueous solutions over time.

  • Labeling Reaction:

    • Add the SR-MTS stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching the Reaction:

    • Add a soluble, low molecular weight thiol such as glutathione or mercaptoethanol in excess to consume any unreacted SR-MTS.

  • Purification:

    • Remove the unreacted probe and quenching reagent by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein and the rhodamine dye.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound for studying ion channel dynamics.

Experimental Workflow for Cysteine Labeling

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Purification cluster_analysis Analysis start Purified Protein with Cysteine reduce Reduce Disulfide Bonds (optional) start->reduce add_probe Add Sulforhodamine-MTS reduce->add_probe incubate Incubate (2h RT or O/N 4°C) add_probe->incubate quench Quench with excess thiol incubate->quench purify Gel Filtration / Dialysis quench->purify analyze Characterize Labeled Protein purify->analyze

Caption: Workflow for labeling a protein with this compound.

Probing Ion Channel Gating with SR-MTS

This diagram illustrates the principle of using SR-MTS to study the conformational changes of an ion channel during gating.

G cluster_closed Closed State cluster_open Open State closed Ion Channel (Closed) cys_closed Cysteine Residue (Less Accessible) closed->cys_closed Site-directed mutagenesis open Ion Channel (Open) closed->open Gating label_closed SR-MTS (Low Fluorescence) cys_closed->label_closed Labeling open->closed Gating cys_open Cysteine Residue (More Accessible) open->cys_open Site-directed mutagenesis label_open SR-MTS (High Fluorescence) cys_open->label_open Labeling stimulus Stimulus (e.g., Voltage Change, Ligand Binding) stimulus->closed Induces Closing stimulus->open Induces Opening

References

Synthesis of Custom Sulforhodamine Methanethiosulfonate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of custom Sulforhodamine methanethiosulfonate (MTS) derivatives. These thiol-reactive fluorescent probes are invaluable tools for site-specific labeling of proteins and other biomolecules, enabling detailed investigation of their structure, function, and dynamics. This document outlines a plausible synthetic route for creating custom Sulforhodamine MTS derivatives, summarizes their key quantitative data, and provides detailed experimental protocols for their application in protein labeling.

Introduction to Sulforhodamine MTS Dyes

Sulforhodamine dyes, such as Sulforhodamine B and Sulforhodamine 101 (the core of Texas Red®), are widely utilized fluorescent labels due to their high molar extinction coefficients, good quantum yields, and photostability.[1][2] The methanethiosulfonate (MTS) group is a highly specific thiol-reactive moiety that forms a disulfide bond with cysteine residues in proteins.[3] By combining a sulforhodamine fluorophore with an MTS reactive group, researchers can create highly specific and sensitive probes for labeling cysteine-containing proteins and peptides. These custom derivatives are instrumental in various applications, including fluorescence microscopy, flow cytometry, and single-molecule studies.[4][5]

Synthesis of Custom Sulforhodamine MTS Derivatives

While a variety of sulforhodamine derivatives are commercially available, the synthesis of custom probes allows for the incorporation of specific linkers or modifications to tailor the probe's properties for a particular application. A general and plausible synthetic strategy involves the reaction of a sulforhodamine sulfonyl chloride with an amino-functionalized methanethiosulfonate precursor.

A key starting material for this synthesis is Sulforhodamine 101 sulfonyl chloride, commercially known as Texas Red®.[6][7] This compound can be reacted with a suitable amino-functionalized methanethiosulfonate, such as 2-aminoethyl methanethiosulfonate, to yield the desired Sulforhodamine MTS derivative.

Proposed Synthetic Scheme:

G SR101_SC Sulforhodamine 101 Sulfonyl Chloride (Texas Red®) SR_MTS Custom Sulforhodamine Methanethiosulfonate Derivative SR101_SC->SR_MTS Base (e.g., Triethylamine) Inert Solvent (e.g., DMF) Amino_MTS Amino-functionalized Methanethiosulfonate (e.g., 2-Aminoethyl MTS) Amino_MTS->SR_MTS

Caption: Proposed reaction for the synthesis of a custom Sulforhodamine MTS derivative.

Detailed Experimental Protocol: Synthesis of a Sulforhodamine MTS Derivative

This protocol is a generalized procedure based on the synthesis of similar sulfonamide derivatives of Sulforhodamine 101.[8][9]

Materials:

  • Sulforhodamine 101 sulfonyl chloride (Texas Red®)

  • 2-Aminoethyl methanethiosulfonate hydrobromide

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Sulforhodamine 101 sulfonyl chloride (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Amine: In a separate flask, dissolve 2-aminoethyl methanethiosulfonate hydrobromide (1.2 equivalents) in anhydrous DMF and add triethylamine (2.5 equivalents) to neutralize the hydrobromide and act as a base for the reaction.

  • Reaction: Slowly add the 2-aminoethyl methanethiosulfonate solution to the Sulforhodamine 101 sulfonyl chloride solution with stirring. Let the reaction proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the DMF under reduced pressure.

  • Purification:

    • Precipitate the crude product by adding diethyl ether and collect the solid by filtration.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

  • Characterization: Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Quantitative Data of Sulforhodamine Derivatives

The photophysical properties of custom Sulforhodamine MTS derivatives are expected to be similar to the parent fluorophore. The following tables summarize key quantitative data for commercially available Sulforhodamine derivatives.

Table 1: Spectroscopic Properties of Sulforhodamine Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Reference
Sulforhodamine B565586~85,000[2]
Sulforhodamine 101 (Texas Red®)589615~85,000[6]
MTS-Sulforhodamine 101595615Not explicitly stated, expected to be similar to Texas Red®[4]

Table 2: Physicochemical Properties of Sulforhodamine MTS Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
This compound386229-71-6C₃₀H₃₇N₃O₈S₄695.89[10]
Texas Red-2-sulfonamidoethyl methanethiosulfonate386229-76-1C₃₄H₃₇N₃O₈S₄743.93[5]

Experimental Protocols for Protein Labeling

The primary application of Sulforhodamine MTS derivatives is the site-specific labeling of cysteine residues in proteins. The following is a general protocol for this procedure.

Protein Preparation and Reduction
  • Buffer Preparation: Prepare a suitable reaction buffer, typically a phosphate or Tris buffer at pH 7.0-7.5.

  • Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Removal of Reducing Agent: If DTT was used, it must be removed prior to adding the MTS reagent. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed if using maleimide-based reagents, but it is good practice to do so for MTS reagents.

Labeling Reaction
  • Prepare Dye Stock Solution: Immediately before use, prepare a 1-10 mM stock solution of the custom Sulforhodamine MTS derivative in anhydrous DMSO or DMF.

  • Add Dye to Protein: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol such as β-mercaptoethanol or cysteine.

Purification of the Labeled Protein
  • Removal of Unreacted Dye: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) or dialysis.

  • Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light.

Visualization of an Experimental Workflow

The following diagram illustrates a typical workflow for labeling a target protein with a custom Sulforhodamine MTS derivative and its subsequent use in a fluorescence-based assay.

G cluster_prep Probe Synthesis & Protein Preparation cluster_labeling Labeling & Purification cluster_application Application Synthesis Synthesis of Custom Sulforhodamine MTS Labeling Covalent Labeling Reaction Synthesis->Labeling Protein_Prep Target Protein (with Cysteine) Reduction Reduction of Disulfides (if necessary) Protein_Prep->Reduction Reduction->Labeling Purification Purification of Labeled Protein Labeling->Purification Assay Fluorescence-based Assay (e.g., Microscopy, FRET) Purification->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: Experimental workflow for protein labeling with a custom Sulforhodamine MTS derivative.

Application in Studying Signaling Pathways

Custom Sulforhodamine MTS derivatives are powerful tools for investigating signaling pathways. For instance, they can be used to label specific cysteine residues in proteins involved in signal transduction, such as kinases, phosphatases, or ion channels. This allows for the visualization of protein localization, conformational changes, and protein-protein interactions in real-time.

Example: Investigating Ion Channel Gating

The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique that utilizes thiol-reactive probes like Sulforhodamine MTS to study the structure and dynamics of ion channels.[3] By introducing a cysteine residue at a specific position in an ion channel and then labeling it with a fluorescent MTS probe, researchers can monitor changes in the local environment of that residue during channel gating.

G Ion_Channel Ion Channel with Engineered Cysteine Labeled_Channel Labeled Ion Channel Ion_Channel->Labeled_Channel SR_MTS Sulforhodamine MTS SR_MTS->Labeled_Channel Closed_State Closed State (Low Fluorescence) Labeled_Channel->Closed_State Open_State Open State (High Fluorescence) Closed_State->Open_State Gating Open_State->Closed_State Deactivation Stimulus Membrane Depolarization or Ligand Binding Stimulus->Open_State

Caption: Signaling pathway diagram illustrating the use of Sulforhodamine MTS in SCAM studies.

Conclusion

The synthesis of custom this compound derivatives provides researchers with versatile and powerful tools for the site-specific labeling of proteins. This guide has outlined a robust synthetic strategy, compiled essential quantitative data, and provided detailed experimental protocols for their use. By leveraging these custom probes, scientists can gain deeper insights into complex biological processes and accelerate drug discovery efforts.

References

Methodological & Application

Protocol for Labeling Proteins with Sulforhodamine Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Sulforhodamine methanethiosulfonate (MTS-Sulforhodamine) is a thiol-reactive fluorescent dye used for the specific labeling of cysteine residues in proteins. The methanethiosulfonate (MTS) group reacts rapidly and specifically with the sulfhydryl group of a cysteine to form a stable disulfide bond. This specific and covalent labeling makes MTS-Sulforhodamine an invaluable tool for a variety of applications in research and drug development, including:

  • Protein Structure and Function Studies: By introducing cysteine mutations at specific sites, researchers can use MTS-Sulforhodamine to label these sites and probe the local environment and accessibility of residues. This technique, known as Substituted Cysteine Accessibility Method (SCAM), provides insights into protein conformation and dynamics.

  • Fluorescence Resonance Energy Transfer (FRET): Proteins labeled with MTS-Sulforhodamine can serve as either a donor or an acceptor in FRET-based assays.[1][2][3][4] FRET can be used to measure intramolecular distances, detect conformational changes, and study protein-protein interactions in real-time.

  • Cellular Imaging and Trafficking: The high fluorescence quantum yield and photostability of sulforhodamine dyes make them well-suited for fluorescence microscopy.[5] Proteins labeled with MTS-Sulforhodamine can be introduced into cells to visualize their localization, trafficking, and dynamics within the cellular environment.

  • High-Throughput Screening: The stability and brightness of the label are advantageous in the development of robust, fluorescence-based assays for high-throughput screening of drug candidates that modulate protein function or interactions.

The reaction between the MTS group and a cysteine thiol is highly specific under controlled pH conditions, minimizing non-specific labeling of other amino acid residues. The hydrophilic nature of the sulforhodamine dye enhances the solubility of the labeled protein and reduces the likelihood of aggregation.

Experimental Protocols

Materials and Reagents
  • Protein of interest with at least one accessible cysteine residue

  • This compound (MTS-Sulforhodamine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS), pH 6.5-7.5

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette

  • Spectrophotometer

  • Fluorometer

Experimental Workflow

The overall workflow for labeling a protein with MTS-Sulforhodamine involves preparing the protein and dye, performing the labeling reaction, quenching the reaction, and purifying the labeled protein.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis prep_protein Prepare Protein Solution (reduce disulfide bonds if necessary) labeling Incubate Protein and Dye (controlled temperature and time) prep_protein->labeling prep_dye Prepare MTS-Sulforhodamine Stock Solution prep_dye->labeling quenching Quench Reaction (add excess L-cysteine) labeling->quenching purification Purify Labeled Protein (size-exclusion chromatography or dialysis) quenching->purification analysis Characterize Labeled Protein (determine degree of labeling) purification->analysis

Caption: Workflow for protein labeling with MTS-Sulforhodamine.

Detailed Protocol

3.1. Preparation of Protein Solution

  • Dissolve the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) as they can compete with the protein for reaction with the dye.

  • If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, treat the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30 minutes at room temperature.

  • Remove the reducing agent immediately before labeling using a desalting column or dialysis against the labeling buffer. This step is crucial as the reducing agent will react with the MTS reagent.

3.2. Preparation of MTS-Sulforhodamine Stock Solution

  • Immediately before use, dissolve the MTS-Sulforhodamine in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution. MTS reagents can hydrolyze in aqueous solutions, so it is important to prepare the stock solution fresh.[6]

  • Vortex the solution until the dye is completely dissolved.

3.3. Labeling Reaction

  • Add a 10- to 20-fold molar excess of the MTS-Sulforhodamine stock solution to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time can vary depending on the reactivity of the specific cysteine residue.

3.4. Quenching the Reaction

  • To stop the labeling reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-100 mM.

  • Incubate for 15-30 minutes at room temperature. The quenching reagent will react with any excess MTS-Sulforhodamine.

3.5. Purification of the Labeled Protein

  • Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Alternatively, perform extensive dialysis against the storage buffer.

  • The labeled protein can be identified by its characteristic red color.

Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.[7][8][9][10]

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of Sulforhodamine (approximately 565 nm, Amax).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • A280 : Absorbance of the labeled protein at 280 nm.

    • Amax : Absorbance of the labeled protein at the dye's λmax.

    • CF : Correction factor (A280 of the free dye / Amax of the free dye). This value is specific to the dye.

    • εprotein : Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

  • Calculate the dye concentration:

    Dye Concentration (M) = Amax / εdye

    • εdye : Molar extinction coefficient of MTS-Sulforhodamine at its λmax (in M-1cm-1).

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

ParameterTypical Value/RangeNotes
MTS-Sulforhodamine:Protein Molar Ratio 10:1 to 20:1The optimal ratio should be determined empirically for each protein.
Reaction pH 6.5 - 7.5Thiol reactivity increases with pH, but higher pH can lead to hydrolysis of the MTS reagent.
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to slow down the reaction and potentially improve specificity.
Incubation Time 1 - 2 hours (RT) or Overnight (4°C)Can be optimized based on the reactivity of the cysteine residue.
Degree of Labeling (DOL) 1 - 5A DOL between 2 and 10 is often ideal for antibodies to avoid self-quenching.[8] The optimal DOL depends on the specific application.

Signaling Pathway Example: FRET-based Detection of Kinase Activity

Proteins labeled with MTS-Sulforhodamine can be used to develop FRET-based biosensors to monitor enzyme activity, such as that of a kinase. In this example, a substrate peptide is labeled with a FRET donor and a phosphopeptide-binding domain is labeled with a FRET acceptor (MTS-Sulforhodamine).

kinase_fret_pathway cluster_inactive Inactive State (No Kinase Activity) cluster_active Active State (Kinase Present) Substrate_D Substrate-Donor BindingDomain_A Binding Domain-Acceptor (MTS-Sulforhodamine) Kinase Kinase + ATP Substrate_D->Kinase Phosphorylation pSubstrate_D Phospho-Substrate-Donor BindingDomain_A2 Binding Domain-Acceptor (MTS-Sulforhodamine) pSubstrate_D->BindingDomain_A2 Binding FRET FRET Signal BindingDomain_A2->FRET

Caption: FRET-based detection of kinase activity.

References

Application Notes and Protocols: Site-Directed Labeling of Cysteine Mutants with Sulforhodamine Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-directed labeling is a powerful technique for the specific attachment of probes to proteins, enabling the study of protein structure, function, and dynamics. This method involves the introduction of a unique reactive residue, typically cysteine, at a specific site in the protein through site-directed mutagenesis. The engineered cysteine's thiol group can then be selectively labeled with a sulfhydryl-reactive probe, such as Sulforhodamine methanethiosulfonate (MTS).

Sulforhodamine is a bright and photostable fluorescent dye, making it an excellent choice for a variety of applications, including fluorescence microscopy, single-molecule studies, and fluorescence resonance energy transfer (FRET). The methanethiosulfonate (MTS) reactive group forms a stable disulfide bond with the cysteine's thiol group, ensuring a specific and robust linkage.

These application notes provide a comprehensive overview and detailed protocols for the entire workflow of site-directed labeling of cysteine mutants with Sulforhodamine MTS, from protein engineering to the characterization of the final labeled product.

Data Presentation

Table 1: Spectral Properties of Sulforhodamine Dyes

For accurate experimental setup and data analysis, the spectral properties of the fluorophore are critical. The following table summarizes the key spectral characteristics of a common variant, Sulforhodamine 101.

FluorophoreExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Solvent
Sulforhodamine 101578 nm[1]593 nm[1]139,000 cm⁻¹M⁻¹[2][3]Methanol/PBS
Sulforhodamine B559 nm[4]577 nm[4]Not specifiedNot specified
Sulforhodamine G531 nm[5]552 nm[5]Not specifiedNot specified

Note: Spectral properties can be solvent-dependent. It is recommended to measure the spectra of the specific dye conjugate in the experimental buffer.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the site-directed labeling of cysteine mutants with Sulforhodamine MTS.

Protocol 1: Site-Directed Mutagenesis to Introduce a Cysteine Residue

This protocol describes the introduction of a cysteine codon into the gene of interest using a PCR-based site-directed mutagenesis method.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse) containing the desired cysteine codon

  • High-fidelity DNA polymerase (e.g., Pfu)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (~25-45 bases) that are complementary to the target DNA sequence and contain the desired mutation to introduce a cysteine codon (TGT or TGC). The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up a PCR reaction using the plasmid DNA as a template and the mutagenic primers.

    • Use a high-fidelity DNA polymerase to minimize secondary mutations.

    • A typical PCR cycle is: initial denaturation at 95°C for 2 minutes, followed by 18-25 cycles of denaturation at 95°C for 30 seconds, annealing at 55-65°C for 1 minute, and extension at 68°C for 1 minute per kb of plasmid length. A final extension at 68°C for 7 minutes is recommended.

  • DpnI Digestion:

    • Following PCR, add DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow overnight cultures.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of the Cysteine-Mutant Protein

This protocol outlines the expression of the cysteine-mutant protein in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

  • Size-exclusion chromatography (SEC) column and buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transformation: Transform the verified plasmid containing the cysteine mutant gene into an E. coli expression strain.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., 0.1-1 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Apply the cleared lysate to a pre-equilibrated affinity chromatography column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the target protein with elution buffer.

  • Size-Exclusion Chromatography (SEC):

    • To further purify the protein and remove aggregates, perform SEC.

    • Concentrate the eluted protein from the affinity step and load it onto an SEC column equilibrated with SEC buffer.

    • Collect fractions and analyze them by SDS-PAGE to identify those containing the pure protein.

  • Protein Concentration and Storage:

    • Pool the pure fractions and determine the protein concentration using a method such as the Bradford assay or by measuring absorbance at 280 nm.

    • Flash-freeze the purified protein in small aliquots in liquid nitrogen and store at -80°C.

Protocol 3: Labeling of the Cysteine Mutant with Sulforhodamine MTS

This protocol details the labeling reaction of the purified cysteine-mutant protein with Sulforhodamine MTS.

Materials:

  • Purified cysteine-mutant protein

  • Sulforhodamine MTS

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Desalting column (e.g., PD-10) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Thaw an aliquot of the purified cysteine-mutant protein.

    • If the protein has been stored in a buffer containing a reducing agent like DTT, it must be removed prior to labeling. This can be done by dialysis or using a desalting column equilibrated with labeling buffer.

    • To ensure the cysteine is in its reduced, reactive state, add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP does not need to be removed before labeling as it does not react with MTS reagents.

  • Dye Preparation:

    • Prepare a stock solution of Sulforhodamine MTS (e.g., 10 mM) in anhydrous DMF or DMSO. This should be done immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the Sulforhodamine MTS stock solution to the protein solution.[6] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unreacted Dye:

    • Stop the reaction and remove the excess, unreacted dye using a desalting column or by dialysis against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).[7] This step is crucial to reduce background fluorescence.[4]

  • Characterization of Labeled Protein:

    • Determine the protein concentration and the degree of labeling (see Protocol 4).

    • Analyze the labeled protein by SDS-PAGE and fluorescence imaging to confirm covalent attachment of the dye.

    • Store the labeled protein at -80°C, protected from light.

Protocol 4: Determination of Labeling Efficiency

The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

Materials:

  • Labeled protein solution

  • Spectrophotometer

Procedure:

  • Absorbance Measurements:

    • Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulforhodamine (A_max, e.g., ~578 nm for Sulforhodamine 101).

  • Calculations:

    • Calculate the protein concentration:

      • A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. This value may be provided by the manufacturer or determined experimentally.

      • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

      • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

        • where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration:

      • Dye Concentration (M) = A_max / ε_dye

        • where ε_dye is the molar extinction coefficient of the dye at its λ_max.

    • Calculate the Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualization

Diagram 1: Experimental Workflow for Site-Directed Labeling

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_labeling Labeling & Characterization mutagenesis Introduce Cysteine Codon (PCR-based) verification Sequence Verification mutagenesis->verification expression Express Cysteine Mutant in E. coli verification->expression purification Purify Protein (Affinity & SEC) expression->purification labeling Label with Sulforhodamine MTS purification->labeling removal Remove Excess Dye labeling->removal characterization Characterize Labeled Protein removal->characterization

Caption: Overview of the site-directed labeling workflow.

Diagram 2: Chemical Reaction of Cysteine Labeling

chemical_reaction protein Protein-SH (Cysteine Thiol) product Protein-S-S-Sulforhodamine (Labeled Protein) protein->product reaction + dye Sulforhodamine-S-SO₂-CH₃ (Sulforhodamine MTS) dye->product arrow byproduct CH₃-SO₂H (Methanesulfinic Acid)

References

Application Notes and Protocols: Using Sulforhodamine Methanethiosulfonate for Ion Channel Accessibility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to probe the structure and function of proteins, particularly ion channels.[1][2] This method involves site-directed mutagenesis to introduce a cysteine residue at a specific position in a protein of interest. The accessibility of this engineered cysteine to modification by sulfhydryl-specific reagents provides information about its local environment. When combined with fluorescently labeled reagents, such as Sulforhodamine Methanethiosulfonate (MTS-SR), SCAM allows for real-time monitoring of conformational changes in ion channels, providing insights into channel gating, ligand binding, and allosteric modulation.[3]

This document provides detailed application notes and protocols for utilizing MTS-SR in ion channel accessibility studies. MTS-SR is a thiol-reactive fluorescent compound that covalently binds to accessible cysteine residues.[4][5] Its sulforhodamine fluorophore offers a bright and photostable signal, making it well-suited for fluorescence microscopy-based assays.

Principle of the Method

The core principle of SCAM using MTS-SR is the covalent modification of a strategically introduced cysteine residue. The methanethiosulfonate (MTS) group reacts specifically with the sulfhydryl side chain of cysteine to form a disulfide bond.[3] Because MTS-SR is generally membrane-impermeant, its ability to label a cysteine residue depends on the residue's exposure to the aqueous environment on one side of the membrane.

By systematically introducing cysteine mutations at different positions within an ion channel and assessing their reactivity with MTS-SR, researchers can:

  • Map the aqueous accessibility of different regions of the channel protein.

  • Identify residues that line the ion channel pore or vestibule.

  • Detect conformational changes that occur during channel gating, for example, in response to voltage changes or ligand binding.[3]

  • Characterize the structure of ligand binding sites.[2]

The fluorescence of the sulforhodamine tag allows for the quantification of labeling, which can be correlated with the degree of accessibility of the cysteine residue. Changes in fluorescence intensity over time can provide kinetic information about the conformational transitions of the ion channel.

Data Presentation

Properties of this compound (MTS-SR)
PropertyValueReference
Alternate Name MTS-rhodamine[4]
CAS Number 386229-71-6[4]
Molecular Formula C₃₀H₃₇N₃O₈S₄[4]
Molecular Weight 695.89 g/mol [4]
Purity ≥97%[4]
Appearance Dark purple solid[5]
Solubility Soluble in DMSO and DMF[3]
Storage Store at -20°C, protected from light and moisture.[5]
Spectral Properties (Approximated from Sulforhodamine 101)
PropertyValueReference
Excitation Maximum (λex) ~583 nm[3]
Emission Maximum (λem) ~603 nm[3]
Molar Extinction Coefficient ~112,000 cm⁻¹M⁻¹[3]
Reactivity of MTS Reagents
ParameterValueReference
Intrinsic Reactivity with Thiols ~10⁵ M⁻¹s⁻¹[1][3]
Typical Concentration Range 10 - 100 µM[3]
Typical Application Time Seconds to minutes[3]

Experimental Protocols

Protocol 1: Preparation of Cysteine-Mutant Ion Channel Expressing Cells

This protocol describes the generation of a stable cell line expressing a cysteine-less ion channel with a single, strategically placed cysteine mutation.

1. Mutagenesis: a. Start with a plasmid encoding the wild-type ion channel of interest. b. If the wild-type channel contains endogenous cysteine residues that are accessible to MTS reagents, mutate these to a non-reactive amino acid like serine or alanine to create a "cysteine-less" construct. c. Use site-directed mutagenesis to introduce a single cysteine codon at the desired position in the cysteine-less construct. d. Verify the sequence of the final construct by DNA sequencing.

2. Cell Line Selection and Culture: a. Choose a suitable mammalian cell line for expression (e.g., HEK293, CHO). These cells are easy to culture and transfect. b. Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

3. Transfection and Stable Cell Line Generation: a. Transfect the cells with the plasmid containing the cysteine-mutant ion channel using a suitable transfection reagent. b. 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418, puromycin) to select for cells that have stably integrated the plasmid. c. Isolate and expand single antibiotic-resistant colonies to generate clonal cell lines. d. Screen the clonal lines for robust and homogenous expression of the mutant ion channel using methods such as immunofluorescence or Western blotting.

Protocol 2: Live-Cell Labeling with MTS-SR and Fluorescence Microscopy

This protocol details the procedure for labeling the engineered cysteine residue with MTS-SR on live cells and acquiring fluorescence images.

Materials:

  • Cysteine-mutant ion channel expressing cells cultured on glass-bottom dishes.

  • This compound (MTS-SR).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Extracellular buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a custom physiological saline solution).

  • Wash buffer (extracellular buffer).

  • Confocal or widefield fluorescence microscope equipped with appropriate filters for sulforhodamine (e.g., excitation ~580 nm, emission ~610 nm).

Procedure:

  • Preparation of MTS-SR Stock Solution: a. On the day of the experiment, prepare a 10 mM stock solution of MTS-SR in anhydrous DMSO. MTS reagents are susceptible to hydrolysis, so fresh preparation is crucial.[3] b. Keep the stock solution on ice and protected from light.

  • Cell Preparation: a. Plate the stable cell line expressing the cysteine-mutant ion channel onto glass-bottom dishes suitable for microscopy. b. Allow the cells to adhere and grow to 60-80% confluency.

  • Labeling Reaction: a. Immediately before the experiment, dilute the 10 mM MTS-SR stock solution to the final working concentration (e.g., 10 µM) in the desired extracellular buffer. The optimal concentration should be determined empirically. b. Wash the cells twice with the extracellular buffer to remove the culture medium. c. Add the MTS-SR working solution to the cells and incubate for a specific time (e.g., 1-5 minutes) at room temperature, protected from light. The optimal incubation time will depend on the accessibility of the cysteine and should be determined experimentally. d. To study state-dependent accessibility, the labeling can be performed in the presence and absence of a stimulating agent (e.g., a ligand for a ligand-gated channel or a depolarizing solution for a voltage-gated channel).

  • Washing: a. After incubation, remove the MTS-SR solution and wash the cells three to five times with ice-cold wash buffer to remove any unbound reagent and stop the reaction.

  • Fluorescence Imaging: a. Immediately after washing, acquire fluorescence images using a confocal or widefield microscope. b. Use a laser line and emission filter set appropriate for sulforhodamine (e.g., 561 nm laser and a 590-650 nm emission filter). c. Acquire images of multiple fields of view for each experimental condition. d. For kinetic measurements, images can be acquired in a time-lapse series during the application of MTS-SR.

Protocol 3: Data Analysis and Quantification

This protocol outlines a basic workflow for quantifying the fluorescence intensity from the acquired images to assess cysteine accessibility.

1. Image Pre-processing: a. If necessary, correct for background fluorescence by subtracting the average intensity of a cell-free region of interest (ROI) from the entire image.

2. Image Segmentation and Measurement: a. Use image analysis software (e.g., ImageJ/FIJI, CellProfiler) to identify and segment individual cells. b. For each cell, define an ROI that encompasses the cell membrane. c. Measure the mean fluorescence intensity within each ROI.

3. Data Normalization and Comparison: a. For each experimental condition, calculate the average mean fluorescence intensity from a large population of cells (e.g., >50 cells). b. To compare the accessibility of different cysteine mutants, normalize the fluorescence intensity to the level of protein expression if it varies between cell lines. This can be achieved by co-expressing a fluorescent protein tag or by immunofluorescence staining for the channel. c. To assess state-dependent changes, compare the fluorescence intensity of cells labeled in the resting state versus the activated state.

4. Statistical Analysis: a. Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences in fluorescence intensity between experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling & Imaging cluster_analysis Data Analysis mutagenesis Site-Directed Mutagenesis transfection Transfection & Stable Cell Line Generation mutagenesis->transfection plating Cell Plating on Glass-Bottom Dishes transfection->plating buffer_exchange Buffer Exchange plating->buffer_exchange mts_sr_application MTS-SR Application buffer_exchange->mts_sr_application washing Washing mts_sr_application->washing imaging Fluorescence Microscopy washing->imaging quantification Image Quantification imaging->quantification normalization Data Normalization quantification->normalization statistics Statistical Analysis normalization->statistics scam_principle cluster_result Labeling Outcome channel Cysteine-Mutant Ion Channel labeled_channel Fluorescently Labeled Ion Channel channel->labeled_channel Accessible Cysteine mts_sr MTS-SR gpcr_signaling ligand Ligand gpcr GPCR (Inactive) ligand->gpcr Binding gpcr_active GPCR (Active) gpcr->gpcr_active Conformational Change g_protein G-Protein (GDP-bound) gpcr_active->g_protein Activation g_protein_active G-Protein (GTP-bound) g_protein->g_protein_active GDP/GTP Exchange effector Effector (e.g., Adenylyl Cyclase) g_protein_active->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ion_channel Ion Channel second_messenger->ion_channel Gating

References

Application Notes and Protocols for Sulforhodamine Methanethiosulfonate in Fluorescence Resonance Energy Transfer (FRET)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulforhodamine Methanethiosulfonate (SR-MTS) in FRET

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities with high spatial and temporal resolution. The efficiency of this non-radiative energy transfer between a donor and an acceptor fluorophore is exquisitely sensitive to the distance between them, typically in the range of 1-10 nanometers.

This compound (SR-MTS) is a thiol-reactive fluorescent dye that serves as an excellent acceptor in FRET pairs. Its methanethiosulfonate group reacts specifically with the sulfhydryl groups of cysteine residues, enabling site-specific labeling of proteins. The sulforhodamine core is a bright and photostable fluorophore with a well-defined emission spectrum in the red region, minimizing spectral overlap with common biological autofluorescence.

These characteristics make SR-MTS a valuable tool for constructing FRET-based biosensors and for studying protein dynamics in vitro and in living cells.

Quantitative Data for FRET Pair Selection

The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. The following tables provide the spectral properties of this compound (approximated from Sulforhodamine 101 data) and a suitable FRET donor, Fluorescein-5-Maleimide, along with the calculated Förster distance for this pair.

Table 1: Spectral Properties of Individual Fluorophores

FluorophoreExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)
Fluorescein-5-Maleimide (Donor)494 nm517 nm83,000 cm⁻¹M⁻¹0.92
This compound (Acceptor)*576 nm593 nm110,000 cm⁻¹M⁻¹0.90

*Spectral properties are based on data for Sulforhodamine 101, which has an identical core fluorophore.

Table 2: FRET Pair Characteristics

DonorAcceptorFörster Distance (R₀)
Fluorescein-5-MaleimideThis compound~5.6 nm

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value was calculated using the spectral overlap between the fluorescein emission and the sulforhodamine absorption, assuming a dipole orientation factor (κ²) of 2/3.

Experimental Protocols

Dual Labeling of a Protein with Fluorescein-5-Maleimide and SR-MTS

This protocol describes the sequential labeling of a protein containing two engineered cysteine residues with a donor (Fluorescein-5-Maleimide) and an acceptor (SR-MTS). It is assumed that one cysteine is more reactive or accessible than the other, allowing for a sequential labeling strategy.

Materials:

  • Protein of interest with two accessible cysteine residues in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2)

  • Fluorescein-5-Maleimide

  • This compound (SR-MTS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal filter units

Procedure:

  • Protein Reduction:

    • Dissolve the protein in a déassed buffer.

    • Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to ensure all cysteine residues are reduced.

  • Donor Labeling (Fluorescein-5-Maleimide):

    • Prepare a 10 mM stock solution of Fluorescein-5-Maleimide in anhydrous DMF or DMSO.

    • Add a 1-2 fold molar excess of the donor dye to the reduced protein solution. The precise ratio should be optimized for your specific protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Excess Donor Dye:

    • Pass the labeling reaction mixture through a size-exclusion chromatography column to separate the labeled protein from the unreacted dye.

    • Alternatively, use dialysis or centrifugal filter units to remove the excess dye.

  • Acceptor Labeling (SR-MTS):

    • Prepare a 10 mM stock solution of SR-MTS in anhydrous DMF or DMSO.

    • Add a 5-10 fold molar excess of SR-MTS to the donor-labeled protein.

    • Incubate for 2 hours at room temperature, protected from light.

  • Purification of Dual-Labeled Protein:

    • Purify the dual-labeled protein using size-exclusion chromatography to remove excess SR-MTS.

    • Monitor the elution profile by measuring absorbance at 280 nm (for protein), 494 nm (for fluorescein), and 576 nm (for sulforhodamine).

    • Collect the fractions containing the dual-labeled protein.

  • Characterization:

    • Determine the final protein concentration and the labeling efficiency by measuring the absorbance of the purified protein solution and using the Beer-Lambert law.

FRET Measurement by Sensitized Emission

This protocol describes how to measure FRET efficiency by detecting the sensitized emission of the acceptor (SR-MTS) upon excitation of the donor (Fluorescein-5-Maleimide).

Instrumentation:

  • Fluorometer or a fluorescence microscope equipped with appropriate excitation sources and emission filters.

Procedure:

  • Prepare Samples:

    • Prepare a sample of the dual-labeled protein in a suitable buffer.

    • Prepare two control samples: one with only the donor-labeled protein and one with only the acceptor-labeled protein.

  • Acquire Emission Spectra:

    • Sample 1 (Donor-only): Excite the sample at the donor's excitation maximum (494 nm) and record the emission spectrum. This will show the donor's fluorescence profile.

    • Sample 2 (Acceptor-only): Excite the sample at the donor's excitation maximum (494 nm) and record the emission spectrum. This measures the direct excitation of the acceptor at the donor's excitation wavelength.

    • Sample 3 (Dual-labeled): Excite the sample at the donor's excitation maximum (494 nm) and record the emission spectrum. In the presence of FRET, you will observe a decrease in the donor's emission intensity and an increase in the acceptor's emission intensity (sensitized emission).

  • Calculate FRET Efficiency (E):

    • The FRET efficiency can be calculated using various methods. A common ratiometric approach involves the following equation: E = 1 - (FDA / FD) Where:

      • E is the FRET efficiency.

      • FDA is the fluorescence intensity of the donor in the presence of the acceptor.

      • FD is the fluorescence intensity of the donor in the absence of the acceptor.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Sequential Labeling cluster_purification Final Purification & Analysis Protein Protein with two Cys residues Reduction Reduction with TCEP Protein->Reduction DonorLabel Add Fluorescein-5-Maleimide (Donor) Reduction->DonorLabel PurifyDonor Purify Donor-labeled Protein DonorLabel->PurifyDonor AcceptorLabel Add SR-MTS (Acceptor) PurifyDonor->AcceptorLabel PurifyDual Purify Dual-labeled Protein AcceptorLabel->PurifyDual FRET FRET Measurement PurifyDual->FRET

Caption: Workflow for dual-labeling a protein for FRET analysis.

fret_biosensor cluster_no_ligand No Ligand Binding cluster_ligand Ligand Binding Donor_NL Donor (Fluorescein) Protein_NL Protein (Unbound State) Donor_NL->Protein_NL Acceptor_NL Acceptor (SR-MTS) Protein_NL->Acceptor_NL label_no_fret Low FRET Donor_L Donor (Fluorescein) Acceptor_L Acceptor (SR-MTS) Donor_L->Acceptor_L FRET Protein_L Protein (Bound State) Ligand Ligand Protein_L->Ligand label_high_fret High FRET

Caption: Conformational change-based FRET biosensor mechanism.

Application Notes and Protocols for Cysteine Accessibility Mapping in Membrane Proteins Using MTS Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Cysteine Accessibility Mapping

Cysteine accessibility mapping, often referred to as Substituted Cysteine Accessibility Method (SCAM), is a powerful biochemical technique used to probe the structure and function of proteins, particularly membrane proteins like ion channels and transporters.[1][2][3] The core principle of SCAM involves a combination of site-directed mutagenesis and chemical labeling.[1] First, a cysteine-free version of the target protein is generated by mutating any native cysteine residues, typically to serine or alanine.[4][5] Then, single cysteine residues are systematically introduced at specific positions of interest within the protein.[1][4] The accessibility of these engineered cysteines to the aqueous environment is then tested using sulfhydryl-specific reagents, most commonly methanethiosulfonate (MTS) reagents.[1][2]

The reaction of an MTS reagent with the thiol group of a cysteine residue forms a disulfide bond, resulting in a covalent modification.[1] By observing a functional change in the protein (e.g., altered ion channel conductance) or by directly detecting the modification, researchers can infer the solvent accessibility of the introduced cysteine.[6][7] This information provides valuable insights into the protein's topology, the lining of pores and channels, and conformational changes associated with protein function.[1][3][6]

Key Applications in Research and Drug Development
  • Membrane Protein Topology Mapping: By using membrane-impermeant MTS reagents on intact cells versus permeabilized cells, one can determine whether a specific residue is located on the extracellular or intracellular side of the membrane.[3][8]

  • Identifying Pore-Lining Residues: In ion channels and transporters, residues that line the translocation pathway are accessible to MTS reagents applied in the aqueous solution.[6][9] Systematic scanning of residues in a transmembrane segment can map the water-accessible surface of the pore.[9]

  • Probing Conformational Changes: The accessibility of a cysteine residue can change depending on the conformational state of the protein (e.g., open vs. closed state of an ion channel).[1] By applying MTS reagents under different functional conditions, dynamic aspects of protein function can be investigated.

  • Mapping Drug and Ligand Binding Sites: The binding of a ligand or drug can occlude a nearby cysteine residue, protecting it from modification by MTS reagents. This "substrate protection" approach can help identify residues that form a binding pocket.[9]

  • Drug Discovery and Covalent Ligand Development: Identifying accessible and reactive cysteines can guide the design of covalent inhibitor drugs that target these residues for high affinity and specificity.[10][11][12] The "DrugMap" initiative, for instance, provides a quantitative atlas of cysteine ligandability across numerous cancer cell lines to aid in the development of new cancer therapies.[10][12]

Properties of MTS Reagents

A variety of MTS reagents are available, differing in their charge, size, and membrane permeability. This diversity allows for a more detailed probing of the local environment of the cysteine residue.[1][9]

Table 1: Properties of Common MTS Reagents
ReagentFull NameCharge at pH 7Membrane PermeabilityTypical ConcentrationTypical Application Time
MTSEA (2-Aminoethyl) methanethiosulfonatePositivePermeant[1]1 - 2 mM[13][14]1 - 5 minutes[1]
MTSES Sodium (2-sulfonatoethyl) methanethiosulfonateNegativeImpermeant[1][15]1 - 10 mM[16]1 - 5 minutes[1]
MTSET [2-(Trimethylammonium)ethyl] methanethiosulfonatePositiveImpermeant[1][15]1 mM[1]1 - 5 minutes[1]

Note: The intrinsic reactivity of MTS reagents with free thiols is high, on the order of 105 M-1s-1. Slower reaction rates with cysteines in proteins may indicate partial burial or steric hindrance.[15]

Experimental Protocols

Protocol 1: Generation of Single-Cysteine Mutants

This protocol outlines the general steps for creating a library of single-cysteine mutants for accessibility scanning.

  • Creation of a Cysteine-less Template:

    • Identify all native cysteine residues in the target membrane protein sequence.

    • Using site-directed mutagenesis, substitute each native cysteine with a structurally similar, non-reactive amino acid like serine or alanine to create a "cys-less" protein.[4]

    • Express the cys-less protein and verify its proper folding and function using appropriate assays (e.g., ligand binding, transport activity, or electrophysiological recording). This cys-less construct will serve as the template for introducing new cysteines.

  • Site-Directed Mutagenesis:

    • Select the region of interest for cysteine scanning (e.g., a putative transmembrane helix).

    • Design primers for site-directed mutagenesis to systematically substitute each amino acid in the selected region with a cysteine, one at a time, using the cys-less template DNA.

    • Perform PCR-based mutagenesis to generate a library of plasmids, each encoding a single-cysteine mutant.

    • Verify the sequence of each mutant plasmid to confirm the presence of the intended cysteine mutation and the absence of other mutations.

  • Heterologous Expression:

    • Express the single-cysteine mutant proteins in a suitable expression system (e.g., Xenopus oocytes, HEK293 cells, or E. coli).[2][17]

    • Confirm the expression and proper membrane localization of each mutant protein, for instance, by Western blotting of membrane fractions or immunofluorescence.

Protocol 2: Cysteine Accessibility Mapping using MTS Reagents in a Cellular System

This protocol describes the functional assessment of cysteine accessibility in an ion channel expressed in a cellular system using electrophysiology.

  • Preparation of Reagents:

    • Prepare stock solutions of MTS reagents (e.g., MTSEA, MTSES, MTSET) in water or an appropriate solvent. MTS reagents can hydrolyze in water, so it is recommended to prepare fresh solutions immediately before use and keep them on ice.[1][9]

    • Prepare a recording solution appropriate for the ion channel being studied (e.g., ND96 for Xenopus oocytes).

  • Functional Assay (e.g., Two-Electrode Voltage Clamp in Xenopus Oocytes):

    • Place a cell expressing a single-cysteine mutant in the recording chamber and obtain a baseline functional measurement (e.g., ion current in response to a specific stimulus).

    • Perfuse the recording chamber with the desired MTS reagent at a predetermined concentration (e.g., 1 mM MTSET) for a specific duration (e.g., 1-5 minutes).[1]

    • Wash out the MTS reagent from the chamber with the recording solution.

    • Perform the same functional measurement again to assess any change in protein function resulting from the cysteine modification. A significant, irreversible change indicates that the cysteine residue is accessible to the MTS reagent.

    • As a control, apply the MTS reagent to cells expressing the cys-less protein to ensure the reagent does not have non-specific effects on the protein or the expression system.[7][9]

  • Data Analysis:

    • Quantify the change in function before and after MTS application. For ion channels, this is often expressed as the percentage of current inhibition or potentiation.

    • Compare the effects of different MTS reagents (e.g., membrane-permeant vs. impermeant, positively vs. negatively charged) to gain more detailed information about the location and environment of the cysteine residue.

    • For topology studies, apply a membrane-impermeant reagent like MTSES to intact cells to probe extracellular accessibility. Then, on a separate batch of cells, permeabilize the membrane (e.g., using saponin) before applying the reagent to assess intracellular accessibility.

Table 2: Example Data from Cysteine Accessibility Mapping of a Putative Pore-Lining Helix
MutantLocation% Inhibition by MTSES (extracellular)% Inhibition by MTSEA (intracellular)Accessibility Interpretation
V201CHelix A85 ± 5%5 ± 2%Extracellular, pore-lining
I202CHelix A2 ± 1%3 ± 1%Buried in membrane/protein
S203CHelix A90 ± 7%8 ± 3%Extracellular, pore-lining
L204CHelix A4 ± 2%6 ± 2%Buried in membrane/protein
G205CHelix A10 ± 3%75 ± 6%Intracellularly accessible

This table represents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Phase 1: Mutant Preparation cluster_exp Phase 2: Accessibility Assay cluster_analysis Phase 3: Data Analysis cys_less Generate Cysteine-less Protein Template mutagenesis Site-Directed Mutagenesis: Introduce Single Cysteines cys_less->mutagenesis Template expression Heterologous Expression (e.g., Oocytes, HEK cells) mutagenesis->expression Mutant Library baseline Record Baseline Protein Function expression->baseline mts_app Apply MTS Reagent (e.g., MTSET, MTSES) baseline->mts_app washout Washout Reagent mts_app->washout post_mts Record Post-Modification Protein Function washout->post_mts compare Compare Pre- vs. Post-MTS Function post_mts->compare interpret Determine Accessibility & Topology compare->interpret model Generate Structural Model interpret->model

Workflow for Substituted Cysteine Accessibility Method (SCAM).

topology_mapping_logic start Single Cysteine Mutant in Intact Cell reagent Apply Membrane-Impermeant MTS Reagent (e.g., MTSES) start->reagent decision Functional Change Observed? reagent->decision extracellular Conclusion: Residue is Extracellularly Accessible decision->extracellular Yes permeabilize Permeabilize Cell Membrane decision->permeabilize No reagent2 Re-apply Impermeant MTS Reagent permeabilize->reagent2 decision2 Functional Change Observed? reagent2->decision2 intracellular Conclusion: Residue is Intracellularly Accessible decision2->intracellular Yes buried Conclusion: Residue is Buried/ Inaccessible decision2->buried No

Logic diagram for determining membrane protein topology.

References

Step-by-Step Guide to Labeling Purified Proteins with Sulforhodamine MTS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of purified proteins with Sulforhodamine Methanethiosulfonate (MTS). Sulforhodamine MTS is a thiol-reactive fluorescent dye that specifically targets cysteine residues on proteins. This labeling technique is a valuable tool for a variety of research applications, including fluorescence microscopy, flow cytometry, and biophysical assays such as fluorescence resonance energy transfer (FRET). The resulting fluorescently labeled proteins can be used to study protein localization, conformation, and interactions.

Sulforhodamine MTS reacts with the sulfhydryl group of a cysteine residue to form a stable disulfide bond, as illustrated in the reaction scheme below. This specific reactivity allows for targeted labeling of proteins at engineered or naturally occurring cysteine sites.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number (Example)
Sulforhodamine MTSBiotium91048
Purified Protein with free Cysteine(s)--
Phosphate-Buffered Saline (PBS), pH 7.2-7.4Thermo Fisher Scientific10010023
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher Scientific77720
Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO), anhydrousSigma-AldrichD4551 or D8418
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)Thermo Fisher Scientific89882
Dialysis Cassette (e.g., Slide-A-Lyzer™, 10K MWCO)Thermo Fisher Scientific66380
Spectrophotometer--
Quartz Cuvettes--

Experimental Protocols

Protocol 1: Preparation of Protein and Sulforhodamine MTS
  • Protein Preparation:

    • Dissolve the purified protein in PBS at a concentration of 1-5 mg/mL.

    • The protein solution must be free of any thiol-containing reagents such as dithiothreitol (DTT) or β-mercaptoethanol. If these reagents were used during purification, they must be removed by dialysis or using a desalting column.

    • If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced prior to labeling. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP does not need to be removed before labeling with maleimides, but it is good practice to start with a fully reduced protein.

  • Sulforhodamine MTS Stock Solution Preparation:

    • Allow the vial of Sulforhodamine MTS to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of Sulforhodamine MTS in anhydrous DMF or DMSO. For example, to prepare a 10 mM solution with Sulforhodamine MTS (Molecular Weight: ~696 g/mol ), dissolve 0.7 mg in 100 µL of anhydrous DMF or DMSO.

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and protected from light.

Protocol 2: Labeling Reaction
  • Reaction Setup:

    • The recommended molar ratio of Sulforhodamine MTS to protein is typically between 10:1 and 20:1. The optimal ratio may need to be determined empirically for each specific protein.

    • Add the calculated volume of the 10 mM Sulforhodamine MTS stock solution to the protein solution. Add the dye dropwise while gently vortexing to ensure efficient mixing.

    • The final concentration of DMF or DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.

    • Gentle mixing during the incubation period can improve labeling efficiency.

Protocol 3: Purification of the Labeled Protein

It is crucial to remove the unreacted Sulforhodamine MTS from the labeled protein to ensure accurate determination of the degree of labeling and to prevent interference in downstream applications.

  • Size-Exclusion Chromatography (Desalting Column):

    • Equilibrate a desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the center of the resin bed.

    • Centrifuge the column to collect the purified, labeled protein. The high molecular weight protein will elute first, while the smaller, unreacted dye molecules will be retained in the resin.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10K.

    • Dialyze against PBS at 4°C with at least three buffer changes over 24-48 hours. Protect the dialysis setup from light.

Protocol 4: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of Sulforhodamine MTS (~583 nm, Amax). Use PBS as a blank.

    • If the absorbance is too high, dilute the sample with PBS and record the dilution factor.

  • Calculation of DOL:

    • The concentration of the protein is calculated using the following formula:

      Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      where:

      • A280 is the absorbance of the labeled protein at 280 nm.

      • Amax is the absorbance of the labeled protein at ~583 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm. For Sulforhodamine 101, a closely related dye, the correction factor is approximately 0.21. This value can be used as an estimate.

      • εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

    • The concentration of the dye is calculated using the Beer-Lambert law:

      Dye Concentration (M) = Amax / εdye

      where:

      • Amax is the absorbance of the labeled protein at ~583 nm.

      • εdye is the molar extinction coefficient of Sulforhodamine MTS at ~583 nm. For the related Sulforhodamine 101, this value is approximately 139,000 M-1cm-1.[1]

    • The Degree of Labeling (DOL) is then calculated as the molar ratio of the dye to the protein:

      DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

ParameterSymbolValue (approximate)Reference
Molar Extinction Coefficient of Sulforhodamine 101 at ~583 nmεdye139,000 M-1cm-1[1]
Correction Factor of Sulforhodamine 101 at 280 nmCF0.21[1]
Excitation Maximum (MeOH)λEx583 nm[2]
Emission Maximum (MeOH)λEm603 nm[2]
Molecular WeightMW~696 g/mol -

Note: The molar extinction coefficient and correction factor provided are for Sulforhodamine 101 and are used as an approximation for Sulforhodamine MTS. For precise DOL calculations, it is recommended to determine these values empirically for Sulforhodamine MTS.

Visualizations

Caption: Reaction of Sulforhodamine MTS with a protein's cysteine residue.

G Experimental Workflow for Protein Labeling A 1. Prepare Protein Solution (1-5 mg/mL in PBS) C 3. Mix Protein and Dye (10-20 fold molar excess of dye) A->C B 2. Prepare 10 mM Sulforhodamine MTS Stock Solution in DMF/DMSO B->C D 4. Incubate (2h at RT or overnight at 4°C, protected from light) C->D E 5. Purify Labeled Protein (Desalting Column or Dialysis) D->E F 6. Measure Absorbance (A280 and Amax) E->F G 7. Calculate Degree of Labeling (DOL) F->G G Application: Studying P-glycoprotein (ABCB1) ATPase Activity cluster_0 Experimental Setup cluster_1 ATPase Activity Assay cluster_2 Data Analysis A Purified P-glycoprotein (ABCB1) with engineered cysteine residue B Label P-gp with Sulforhodamine MTS (as per protocol) A->B C Purified Sulforhodamine-P-gp conjugate B->C D Incubate Sulforhodamine-P-gp with ATP C->D E Measure inorganic phosphate (Pi) release over time D->E F Determine ATPase activity E->F G Compare ATPase activity of labeled vs. unlabeled P-gp F->G H Investigate the effect of drug substrates/inhibitors on the ATPase activity of labeled P-gp G->H

References

Application Notes and Protocols: Sulforhodamine Methanethiosulfonate in Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sulforhodamine Methanethiosulfonate (SR-MTS) in single-molecule studies. This thiol-reactive fluorescent probe is a valuable tool for investigating the dynamics, conformational changes, and interactions of biomolecules at the single-molecule level.

Introduction to this compound

This compound is a bright and photostable fluorescent dye belonging to the rhodamine family. Its methanethiosulfonate (MTS) reactive group allows for the specific and covalent labeling of cysteine residues in proteins and other biomolecules. This targeted labeling is crucial for a variety of single-molecule fluorescence techniques, particularly Förster Resonance Energy Transfer (FRET).[1]

Single-molecule FRET (smFRET) is a powerful technique that acts as a "spectroscopic ruler" to measure nanometer-scale distances within or between molecules.[2] By labeling specific sites on a biomolecule with a donor and an acceptor fluorophore (like SR-MTS as an acceptor), conformational changes can be observed in real-time.[2] This is often coupled with Total Internal Reflection Fluorescence (TIRF) microscopy, which excites only a thin layer of the sample near the coverslip, significantly reducing background noise and enabling the detection of single fluorophores.

Key Applications in Single-Molecule Studies

This compound is particularly well-suited for a range of single-molecule applications, including:

  • Studying Protein Conformational Dynamics: By labeling two different cysteine residues within a single protein, the conformational landscape and dynamics of the protein can be explored. This is invaluable for understanding protein folding, enzyme catalysis, and allosteric regulation.

  • Investigating Protein-Protein Interactions: Labeling two different interacting proteins with a FRET pair allows for the direct observation of binding and dissociation events at the single-molecule level. This can reveal kinetic parameters and stoichiometries that are often hidden in ensemble measurements.

  • Probing Ion Channel Gating Mechanisms: Ion channels are dynamic membrane proteins that undergo conformational changes to open and close. Site-specific labeling with SR-MTS enables the study of these gating dynamics in real-time, providing insights into their function and modulation by drugs.

  • Single-Molecule Pull-Down (SiMPull) Assays: This technique combines immunoprecipitation with single-molecule fluorescence microscopy to study protein complexes directly from cell lysates. SR-MTS can be used to label components of these complexes for visualization and stoichiometric analysis.

Data Presentation: Photophysical Properties

The selection of a fluorophore is critical for the success of single-molecule experiments. Below is a summary of the key photophysical properties of this compound (also known as MTS-Sulforhodamine 101 or MTS-Texas Red®) and the closely related Sulforhodamine 101.

PropertyValueReference
Excitation Maximum (λex) 583 nm[3]
Emission Maximum (λem) 603 nm[3]
Molar Extinction Coefficient (ε) ~110,000 cm⁻¹M⁻¹ at 576 nm
Quantum Yield (Φ) ~0.9 (in ethanol)
Fluorescence Lifetime (τ) ~4.32 ns[4]

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling of a Protein with this compound

This protocol provides a general procedure for labeling a protein containing engineered cysteine residues with SR-MTS.

Materials:

  • Purified protein with one or two accessible cysteine residues (concentration > 2 mg/mL)

  • This compound (SR-MTS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Labeling Buffer: 0.1 M Potassium Phosphate, pH 7.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

  • Storage Buffer: Buffer appropriate for the stability of the target protein

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to free up the target cysteines, treat the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the TCEP using a desalting column or dialysis against the Labeling Buffer. It is crucial to work in an oxygen-free environment to prevent re-oxidation of the thiols.[5]

  • Dye Preparation:

    • Immediately before use, prepare a 1-10 mM stock solution of SR-MTS in anhydrous DMF or DMSO. Protect the solution from light.[6]

  • Labeling Reaction:

    • To the reduced protein solution, add a 10- to 20-fold molar excess of the SR-MTS stock solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing. The optimal reaction time may need to be determined empirically.

  • Removal of Unreacted Dye:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the Storage Buffer.

    • Alternatively, perform dialysis against the Storage Buffer with several buffer changes over 24-48 hours.

  • Determination of Labeling Efficiency:

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorbance wavelength (~583 nm).

  • Storage:

    • Store the labeled protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Single-Molecule FRET Study of NavAb Channel Conformational Dynamics

This protocol outlines a specific application of SR-MTS in studying the conformational dynamics of the voltage-gated sodium channel NavAb using smFRET.

1. Protein Engineering and Labeling:

  • Introduce two cysteine mutations at specific locations within the NavAb channel construct that are expected to change their relative distance during channel gating.

  • Express and purify the cysteine-modified NavAb channel.

  • Label the purified channel with a donor fluorophore (e.g., a Cy3 maleimide) and SR-MTS (as the acceptor) following the general labeling protocol described in Protocol 1. A sequential labeling approach may be necessary to ensure specific labeling with both dyes.

2. Reconstitution into Liposomes:

  • Reconstitute the dual-labeled NavAb channels into liposomes composed of a lipid mixture that mimics a cell membrane (e.g., a mixture of POPE, POPG, and POPC).

  • The protein-to-lipid ratio should be optimized to ensure that the majority of liposomes contain either zero or one channel, which is a prerequisite for single-molecule studies.

3. Sample Chamber Preparation for TIRF Microscopy:

  • Prepare a flow chamber using a PEG-passivated quartz slide and a coverslip to minimize non-specific binding of the liposomes.[7]

  • Immobilize the liposomes containing the labeled NavAb channels onto the surface of the slide. This can be achieved through biotin-streptavidin interactions by including biotinylated lipids in the liposome preparation.[7]

4. Single-Molecule FRET Imaging:

  • Use an objective-based TIRF microscope equipped with lasers for exciting the donor fluorophore (e.g., a 532 nm laser for Cy3).

  • Split the fluorescence emission into two channels (donor and acceptor) using a dichroic mirror and filters, and image them onto a sensitive EMCCD camera.

  • Acquire time-series of images to record the fluorescence intensity of individual donor and acceptor fluorophores over time.

5. Data Analysis:

  • Identify single molecules and extract the time traces of donor and acceptor fluorescence intensities.

  • Calculate the FRET efficiency for each time point using the formula: E = I_A / (I_A + I_D), where I_A and I_D are the acceptor and donor intensities, respectively.

  • Generate FRET efficiency histograms to identify different conformational states of the NavAb channel.

  • Analyze the time traces to determine the kinetics of transitions between these states.

Visualizations

Experimental_Workflow_Protein_Labeling cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification and Analysis Prot_Prep Purified Protein with Cysteines Reduce Reduction with TCEP Prot_Prep->Reduce If needed Purify_Prot Removal of TCEP Reduce->Purify_Prot React Incubate Protein with SR-MTS Purify_Prot->React Dye_Prep Prepare SR-MTS Stock Solution Dye_Prep->React Purify_Labeled Remove Unreacted Dye (SEC or Dialysis) React->Purify_Labeled Analyze Determine Labeling Efficiency (Spectroscopy) Purify_Labeled->Analyze Store Store Labeled Protein Analyze->Store

Workflow for Cysteine-Specific Protein Labeling.

smFRET_NavAb_Workflow cluster_sample_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Eng_Label Engineer & Label NavAb with Donor & SR-MTS Reconstitute Reconstitute into Liposomes Eng_Label->Reconstitute Immobilize Immobilize on PEG-passivated Surface Reconstitute->Immobilize TIRF TIRF Microscopy (Donor Excitation) Immobilize->TIRF Detect Split Emission & Detect on EMCCD TIRF->Detect Acquire Acquire Time-Lapse Image Series Detect->Acquire Extract Extract Intensity Time Traces Acquire->Extract Calc_FRET Calculate FRET Efficiency Extract->Calc_FRET Histogram Generate FRET Histograms Calc_FRET->Histogram Kinetics Analyze State Transitions Histogram->Kinetics

Experimental Workflow for smFRET study of NavAb.

TIRF_Principle cluster_microscope TIRF Microscopy Principle Laser Excitation Laser Prism Prism/Objective Laser->Prism Incident Angle > Critical Angle Coverslip Coverslip (High Refractive Index) Sample Aqueous Sample (Low Refractive Index) with Labeled Molecules Objective Objective Lens Evanescent Evanescent Field (~100 nm) Camera EMCCD Camera Objective->Camera Fluorescence Emission

Principle of Total Internal Reflection Fluorescence Microscopy.

References

Application Notes and Protocols: Labeling Cell Surface Thiols with Membrane-Impermeant Sulforhodamine MTS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface thiols, primarily the sulfhydryl groups (-SH) of cysteine residues in membrane proteins, play a pivotal role in a myriad of cellular processes. These include redox signaling, protein function and regulation, cell adhesion, and drug interactions. The ability to specifically label and quantify these exposed thiols on living cells is crucial for understanding cellular health, disease progression, and the mechanism of action of therapeutic agents. Sulforhodamine MTS (Methanethiosulfonate) is a membrane-impermeant, thiol-reactive fluorescent dye that serves as an excellent tool for this purpose. Its inability to cross the cell membrane ensures the specific labeling of extracellular thiols, providing a clear snapshot of the cell surface redox environment.

These application notes provide a comprehensive guide to utilizing Sulforhodamine MTS for the precise labeling and quantification of cell surface thiols. Detailed protocols for cell preparation, labeling, and subsequent analysis by flow cytometry and fluorescence microscopy are provided, along with data presentation tables and troubleshooting guidelines.

Principle of the Method

Sulforhodamine MTS contains a methanethiosulfonate (MTS) group that reacts specifically and covalently with the free sulfhydryl groups of cysteine residues on extracellular proteins. The reaction forms a stable disulfide bond, tethering the fluorescent sulforhodamine moiety to the cell surface. Due to its charge and hydrophilic nature, Sulforhodamine MTS does not penetrate the plasma membrane of intact cells, thus ensuring that only externally exposed thiols are labeled. The intensity of the resulting fluorescence is directly proportional to the number of accessible thiols on the cell surface, which can then be quantified using standard fluorescence detection techniques.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
Sulforhodamine MTSBiotium90035
Phosphate-Buffered Saline (PBS), pH 7.2-7.4Thermo Fisher Scientific10010023
Fetal Bovine Serum (FBS)Gibco26140079
Cell Culture Medium (e.g., DMEM, RPMI-1640)GibcoVarious
Trypsin-EDTAGibco25200056
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
N-ethylmaleimide (NEM) (for negative control)Sigma-AldrichE3876
Dithiothreitol (DTT) (for positive control)Sigma-AldrichD0632
Formaldehyde (for fixation)Thermo Fisher Scientific28906
Flow Cytometry TubesFalcon352052
Glass-bottom dishes (for microscopy)MatTek CorporationP35G-1.5-14-C

Properties of Sulforhodamine MTS

PropertyValue
Molecular Weight ~744 g/mol
Excitation Maximum (λex) ~583 nm
Emission Maximum (λem) ~603 nm
Reactive Group Methanethiosulfonate (-S-SO2-CH3)
Reactivity Specifically targets free sulfhydryl groups (-SH)
Membrane Permeability Impermeant
Solubility Soluble in DMSO or DMF

Experimental Protocols

Protocol 1: Labeling of Adherent Cells for Fluorescence Microscopy

This protocol outlines the steps for labeling cell surface thiols on adherent cells for subsequent visualization by fluorescence microscopy.

Protocol_1 cluster_prep Cell Preparation cluster_labeling Labeling Procedure cluster_analysis Analysis start Seed cells on glass-bottom dishes culture Culture to 70-80% confluency start->culture wash1 Wash with warm PBS culture->wash1 prepare_dye Prepare Sulforhodamine MTS working solution (1-20 µM in PBS) wash1->prepare_dye incubate Incubate cells with dye solution (15-30 min at RT, protected from light) prepare_dye->incubate wash2 Wash cells 3x with cold PBS incubate->wash2 fix Optional: Fix cells with 4% formaldehyde wash2->fix image Image with fluorescence microscope fix->image

Caption: Workflow for labeling adherent cells.

Detailed Steps:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Culture: Culture the cells in their appropriate growth medium under standard conditions (e.g., 37°C, 5% CO2).

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum proteins that may contain thiols.

  • Dye Preparation: Prepare a fresh working solution of Sulforhodamine MTS in PBS at the desired concentration (typically 1-20 µM). The optimal concentration should be determined empirically for each cell type.

  • Labeling: Remove the PBS and add the Sulforhodamine MTS working solution to the cells. Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the dye solution and wash the cells three times with cold PBS to remove any unbound dye.

  • (Optional) Fixation: If desired, cells can be fixed with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS after fixation.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for Sulforhodamine (e.g., TRITC or Texas Red filter set).

Protocol 2: Labeling of Suspension Cells for Flow Cytometry

This protocol describes the labeling of suspension cells for the quantitative analysis of cell surface thiols by flow cytometry.

Protocol_2 cluster_prep Cell Preparation cluster_labeling Labeling Procedure cluster_analysis Analysis start Harvest and count cells resuspend1 Resuspend 1x10^6 cells in cold PBS + 1% BSA start->resuspend1 wash1 Wash cells twice resuspend1->wash1 prepare_dye Prepare Sulforhodamine MTS working solution (1-20 µM in PBS) wash1->prepare_dye resuspend2 Resuspend cell pellet in dye solution prepare_dye->resuspend2 incubate Incubate on ice for 30 min, protected from light resuspend2->incubate wash2 Wash cells 3x with cold PBS + 1% BSA incubate->wash2 resuspend3 Resuspend in FACS buffer wash2->resuspend3 analyze Analyze on a flow cytometer resuspend3->analyze

Caption: Workflow for labeling suspension cells.

Detailed Steps:

  • Cell Harvesting: Harvest suspension cells by centrifugation or detach adherent cells using a non-enzymatic cell dissociation solution.

  • Cell Counting and Washing: Count the cells and wash approximately 1 x 10^6 cells twice with cold PBS containing 1% BSA to block non-specific binding sites.

  • Dye Preparation: Prepare a fresh working solution of Sulforhodamine MTS in PBS at the desired concentration (typically 1-20 µM).

  • Labeling: Resuspend the cell pellet in the Sulforhodamine MTS working solution. Incubate on ice for 30 minutes, protected from light, with occasional gentle mixing.

  • Washing: Wash the cells three times with cold PBS containing 1% BSA to remove unbound dye.

  • Resuspension: Resuspend the final cell pellet in an appropriate FACS buffer (e.g., PBS with 1% BSA and 2 mM EDTA).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters for Sulforhodamine.

Data Presentation

Table 1: Recommended Staining Parameters
ParameterAdherent Cells (Microscopy)Suspension Cells (Flow Cytometry)
Cell Density 70-80% Confluency1 x 10^6 cells/mL
Sulforhodamine MTS Conc. 1 - 20 µM (optimize)1 - 20 µM (optimize)
Incubation Time 15 - 30 minutes30 minutes
Incubation Temperature Room TemperatureOn Ice
Washing Buffer PBSPBS + 1% BSA
Table 2: Example Flow Cytometry Data
Cell TypeTreatmentMean Fluorescence Intensity (MFI)
JurkatUntreated5000 ± 250
JurkatN-ethylmaleimide (NEM)500 ± 50
JurkatDithiothreitol (DTT)15000 ± 800
Primary T-cellsResting3500 ± 200
Primary T-cellsActivated6000 ± 350

Applications

The labeling of cell surface thiols with Sulforhodamine MTS has a wide range of applications in biological research and drug development:

  • Redox Biology: To study the impact of oxidative stress on the cell surface proteome and investigate the role of cell surface thiols in redox signaling pathways.

  • Drug Discovery: To assess the interaction of thiol-reactive compounds with cell surface proteins and to screen for drugs that modulate the cell surface redox state.

  • Cell Adhesion and Migration: To investigate the role of cell surface thiols in cell-cell and cell-matrix interactions.

  • Apoptosis Research: To monitor changes in the cell surface thiol status during programmed cell death.

  • Immunology: To characterize the redox state of immune cells during activation and differentiation.

Signaling Pathway Visualization

Signaling_Pathway ROS Oxidative Stress (ROS) Receptor Membrane Receptor (-SH) ROS->Receptor Oxidation Drug Thiol-Reactive Drug Drug->Receptor Binding GrowthFactor Growth Factor GrowthFactor->Receptor IonChannel Ion Channel (-SH) Receptor->IonChannel Signaling Downstream Signaling Cascade Receptor->Signaling IonChannel->Signaling Adhesion Changes in Cell Adhesion Signaling->Adhesion

Caption: Cell surface thiols in signaling.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound dye.Increase the number and duration of washing steps. Use a blocking agent like BSA in the washing buffer.
Non-specific binding of the dye.Optimize the dye concentration; use the lowest concentration that gives a good signal. Ensure the use of a blocking agent.
Low or No Signal Insufficient concentration of the dye.Increase the concentration of Sulforhodamine MTS.
Low abundance of cell surface thiols.Use a positive control (e.g., treat cells with a reducing agent like DTT) to confirm the labeling procedure is working.
Dye has degraded.Prepare a fresh stock solution of the dye. Store the stock solution properly (at -20°C, protected from light).
High Cell Death Dye concentration is too high.Perform a titration to find the optimal, non-toxic concentration of the dye.
Prolonged incubation time.Reduce the incubation time.
Inconsistent Results Variation in cell number or confluency.Ensure consistent cell numbers or confluency between experiments.
Inconsistent incubation times or temperatures.Standardize all incubation steps.

Conclusion

Sulforhodamine MTS is a powerful and reliable tool for the specific labeling and quantification of cell surface thiols on live cells. Its membrane-impermeant nature ensures the selective analysis of the extracellular redox environment. The protocols and information provided in these application notes offer a solid foundation for researchers to integrate this technique into their studies of cellular physiology, pathology, and pharmacology. By carefully optimizing the experimental conditions, researchers can obtain high-quality, reproducible data to advance their understanding of the critical roles of cell surface thiols.

Application Notes and Protocols: Monitoring Protein Conformational Changes with Sulforhodamine Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The study of protein dynamics is crucial for understanding biological mechanisms such as enzyme catalysis, signal transduction, and protein-protein interactions.[1][2] Far from being static, proteins undergo dynamic conformational changes to perform their functions.[1][3] Sulforhodamine Methanethiosulfonate (MTS-sulforhodamine) is a powerful tool for investigating these changes. It is a thiol-reactive fluorescent probe that specifically and rapidly reacts with cysteine residues to form a stable disulfide bond.[4][5] By introducing a cysteine residue at a specific site within a protein via site-directed mutagenesis, MTS-sulforhodamine can be used as a reporter.[6] Changes in the local environment of the attached sulforhodamine dye, caused by protein conformational shifts, result in measurable changes in its fluorescence properties, providing real-time insights into protein structure and dynamics.[4] This technique, often part of the Substituted-Cysteine Accessibility Method (SCAM), allows for the site-specific analysis of protein motion.[4]

Spectroscopic Properties of Sulforhodamine Dyes

Sulforhodamine B is a highly water-soluble red fluorescent dye.[7] Its fluorescence is not dependent on pH in the range of 3 to 10, making it a stable reporter for many biological assays.[7]

PropertyWavelength (nm)Reference
Maximum Absorbance (λ_max_)565 nm[7]
Maximum Emission (λ_em_)586 nm[7]

Core Principle: The Substituted-Cysteine Accessibility Method (SCAM)

The SCAM approach is a combination of genetic and chemical techniques to probe protein structure and dynamics.[4] The fundamental workflow involves three main stages:

  • Genetic Modification : A unique cysteine residue is introduced at a specific position of interest in the protein using site-directed mutagenesis. This is crucial as the native protein should ideally have no other accessible cysteines to ensure specific labeling.[6][8]

  • Covalent Labeling : The engineered protein is then reacted with a thiol-reactive probe like MTS-sulforhodamine. The methanethiosulfonate (MTS) group forms a disulfide bond with the sulfhydryl group of the introduced cysteine.[4]

  • Functional Analysis : The fluorescence properties of the attached sulforhodamine are monitored. A change in the protein's conformation alters the microenvironment around the dye, leading to changes in fluorescence intensity, lifetime, or accessibility to quenchers.[1][4]

SCAM_Workflow cluster_prep Protein Preparation cluster_labeling Labeling cluster_analysis Analysis start Select Target Residue in Protein of Interest mutagenesis Site-Directed Mutagenesis (e.g., Alanine to Cysteine) start->mutagenesis expression Protein Expression & Purification mutagenesis->expression labeling Labeling with MTS-Sulforhodamine expression->labeling removal Remove Excess Dye (e.g., Desalting Column) labeling->removal stimulus Induce Conformational Change (e.g., Add Ligand, Change pH) removal->stimulus measurement Measure Fluorescence Change (Intensity, FRET, Quenching) stimulus->measurement interpretation Correlate Fluorescence Change to Structural Motion measurement->interpretation

Caption: Workflow for studying protein conformation using SCAM.
Chemical Reaction

MTS-sulforhodamine reacts with the sulfhydryl group (-SH) of a cysteine residue to form a disulfide bond (-S-S-), covalently attaching the sulforhodamine dye to the protein. This reaction is highly specific to thiols and proceeds rapidly under mild conditions.[4]

MTS_Reaction protein_cys Protein-SH (Cysteine Residue) protein_labeled Protein-S-S-Sulforhodamine (Labeled Protein) protein_cys->protein_labeled + mts_rhod CH₃-S-SO₂-Sulforhodamine (MTS-Sulforhodamine) mts_rhod->protein_labeled byproduct CH₃-SO₂H (Methanesulfinic acid)

Caption: Reaction of MTS-sulforhodamine with a protein cysteine.

Experimental Protocols

Protocol 1: Site-Directed Cysteine Mutagenesis

This protocol outlines the general steps for introducing a cysteine residue into a protein of interest. Commercial kits are widely available and provide detailed instructions.[8]

  • Primer Design : Design primers containing the desired codon change to introduce a cysteine (TGC or TGT) at the target location in your protein's gene sequence.

  • Template DNA : Use a plasmid containing the wild-type gene of your protein as the template.

  • PCR Amplification : Perform PCR using a high-fidelity polymerase to create copies of the plasmid containing the desired mutation.

  • Template Removal : Digest the parental, non-mutated template DNA using an enzyme like DpnI, which specifically targets methylated DNA (parental plasmids are methylated, while PCR products are not).

  • Transformation : Transform the mutated plasmid into competent E. coli cells for amplification.

  • Verification : Isolate the plasmid DNA from transformed colonies and verify the presence of the mutation and the absence of other coding errors via DNA sequencing.[8]

  • Protein Expression : Express and purify the cysteine-mutant protein using standard protocols. Ensure the protein is kept in a reducing environment (e.g., with DTT or TCEP) to prevent oxidation of the introduced cysteine until the labeling step.[9]

Protocol 2: Labeling Protein with MTS-Sulforhodamine

This protocol is adapted from general procedures for MTS labeling.[4][9]

Materials:

  • Purified, single-cysteine mutant protein in a suitable buffer (e.g., HEPES, phosphate buffer, pH 7.0-7.5). The buffer should be free of primary amines.[10]

  • MTS-sulforhodamine.

  • Anhydrous DMSO or acetonitrile to prepare the MTS-sulforhodamine stock solution.[9]

  • Reducing agent (e.g., DTT or TCEP).

  • Desalting column (e.g., Zeba Spin Desalting Column) to remove unreacted dye.[9]

  • Labeling Buffer: Buffer of choice without any reducing agent.

Procedure:

  • Prepare MTS-Sulforhodamine Stock : MTS reagents are moisture-sensitive.[4] Warm the vial to room temperature before opening. Dissolve MTS-sulforhodamine in anhydrous DMSO or acetonitrile to a stock concentration of 10-20 mM. Store any unused stock solution at -20°C.[9]

  • Prepare Protein : If the purified protein is stored with a reducing agent like DTT, it must be removed prior to labeling. Buffer exchange the protein into the DTT-free Labeling Buffer using a desalting column. The protein concentration should be between 250-300 µM.[9]

  • Labeling Reaction : Add the MTS-sulforhodamine stock solution to the protein solution. Use a 10-fold molar excess of the dye to the protein (e.g., for a 300 µM protein concentration, the final dye concentration should be 3 mM).[9]

  • Incubation : Incubate the reaction mixture at room temperature or 4°C. The reaction is typically rapid, often complete within minutes to an hour.[4] Incubation time may require optimization depending on the accessibility of the cysteine residue.

  • Quenching (Optional) : The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with the excess MTS-sulforhodamine.

  • Remove Excess Dye : Separate the labeled protein from the unreacted dye using a desalting column equilibrated with the desired final buffer for your experiment.[9]

  • Determine Labeling Efficiency : The efficiency of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the sulforhodamine dye (at ~565 nm). The coupling efficiency is often in the range of 70-90%.[6]

Protocol 3: Monitoring Conformational Changes

This protocol describes how to use the labeled protein to detect conformational changes.

Materials:

  • Labeled protein in a suitable buffer.

  • Fluorometer or microplate reader capable of measuring fluorescence.

  • Ligand, ion, or other stimulus that is expected to induce a conformational change.

Procedure:

  • Baseline Measurement : Place the labeled protein solution in a cuvette or microplate well. Excite the sample at ~565 nm and record the emission spectrum or intensity at ~586 nm. This is the baseline fluorescence of the "resting" or "apo" state.

  • Induce Conformational Change : Add the stimulus (e.g., a binding partner, substrate, or a solution to change pH) to the sample and mix gently.

  • Real-Time Monitoring : Immediately begin recording the fluorescence intensity over time to monitor the kinetics of the conformational change.

  • Endpoint Measurement : After the signal has stabilized, record the final fluorescence spectrum or intensity. This represents the fluorescence of the "active" or "ligand-bound" state.

  • Data Analysis : Calculate the percentage change in fluorescence intensity. A decrease in fluorescence may indicate that the dye has moved to a more hydrophobic environment or has become accessible to a quenching residue. An increase may suggest the opposite.

Data Presentation & Interpretation

The primary output of these experiments is a change in fluorescence. This can be due to several factors, all related to the local environment of the dye.

Fluorescence_Change cluster_state1 Initial State (e.g., Apo) cluster_state2 Final State (e.g., Ligand-Bound) protein1 Protein Conformation 1 dye1 Dye in Environment A (High Fluorescence) protein1->dye1 has ligand Ligand Binding protein1->ligand dye2 Dye in Environment B (Quenched Fluorescence) dye1->dye2  Results in  Fluorescence Change protein2 Protein Conformation 2 protein2->dye2 has ligand->protein2 induces

Caption: Conformational change alters the dye's environment.
Example Quantitative Data

The following table presents hypothetical data from an experiment monitoring the conformational change of Dihydrofolate Reductase (DHFR) upon ligand binding, based on published findings.[1]

Protein StateLigandRelative Fluorescence Intensity (a.u.)% Change in Fluorescence
DHFR-ApoNone100-
DHFR-TMP100 µM Trimethoprim (TMP)66.1-33.9%
DHFR-MTX1 µM Methotrexate (MTX)39.8-60.2%

These data illustrate that different ligands can induce distinct conformational changes, resulting in different magnitudes of fluorescence quenching.[1]

Advanced Application: Förster Resonance Energy Transfer (FRET)

FRET can be used to measure distances between two points in a protein.[11] This requires labeling the protein with two different fluorophores: a donor and an acceptor. MTS-sulforhodamine can serve as one member of a FRET pair.[12]

Principle:

  • Two sites on the protein are labeled, one with a donor dye and one with an acceptor dye.

  • When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are sufficiently close (typically <10 nm).

  • A conformational change that alters the distance between the two dyes will change the FRET efficiency, which can be measured as a change in the fluorescence emission of the donor and acceptor.[2]

FRET_Principle cluster_state1 State 1: Low FRET cluster_state2 State 2: High FRET p1_donor Donor p1_acceptor Acceptor change Conformational Change note1 Dyes Far Apart p2_donor Donor p2_acceptor Acceptor p2_donor->p2_acceptor note2 Dyes Close Together fret_arrow Energy Transfer

Caption: FRET detects changes in intramolecular distances.

References

Application Notes and Protocols for Studying Protein Dynamics in Live Cells using Sulforhodamine Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforhodamine methanethiosulfonate (SR-MTS) is a thiol-reactive fluorescent probe that offers a powerful tool for investigating the dynamic nature of proteins within the complex environment of a living cell. Its utility lies in its ability to specifically label cysteine residues, which can be introduced at desired locations within a protein of interest through site-directed mutagenesis. This specific labeling allows for the precise tracking of protein movement, conformational changes, and interactions in real-time. These application notes provide a comprehensive overview and detailed protocols for utilizing SR-MTS in advanced fluorescence microscopy techniques to elucidate protein dynamics.

Key Features of this compound:

  • Thiol-Reactive: Specifically reacts with the sulfhydryl groups of cysteine residues, enabling targeted protein labeling.

  • Bright and Photostable: The sulforhodamine core provides a strong fluorescence signal with good resistance to photobleaching, which is crucial for time-lapse imaging.

  • Hydrophilic: Its water-soluble nature makes it suitable for use in aqueous biological buffers.

Applications in Studying Protein Dynamics

SR-MTS is a versatile tool that can be employed in several advanced imaging techniques to study various aspects of protein dynamics:

  • Single-Particle Tracking (SPT): By labeling individual protein molecules with SR-MTS, their lateral diffusion in the plasma membrane or movement within intracellular compartments can be tracked with high spatial and temporal resolution. This provides insights into the protein's microenvironment, interactions with other molecules, and confinement within specific cellular domains.

  • Fluorescence Resonance Energy Transfer (FRET): When used in conjunction with a suitable donor fluorophore, SR-MTS can act as an acceptor to measure intramolecular conformational changes or intermolecular interactions. The efficiency of energy transfer is dependent on the distance between the donor and acceptor, providing a molecular ruler to probe dynamic events in the nanometer range.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValue
Molecular Formula C30H37N3O8S4
Molecular Weight 695.89 g/mol
Excitation Maximum (λex) ~565 nm
Emission Maximum (λem) ~586 nm
Reactive Group Methanethiosulfonate (-S-SO2-CH3)
Target Residue Cysteine (-SH)
Table 2: Illustrative Quantitative Data from Single-Particle Tracking (SPT) of EGFR Labeled with SR-MTS

This table presents example data that could be obtained from an SPT experiment studying the diffusion of Epidermal Growth Factor Receptor (EGFR) on the surface of live cells before and after stimulation with its ligand, EGF.

ConditionNumber of TrajectoriesMean Diffusion Coefficient (D) [μm²/s]Standard Deviation (D) [μm²/s]Mobile Fraction (%)
Basal (Unstimulated) 5230.150.0885
EGF Stimulated (5 min) 4890.080.0565
EGF Stimulated (15 min) 4510.050.0350

This is an illustrative table. Actual values will vary depending on the experimental conditions, cell type, and protein of interest.

Table 3: Illustrative Quantitative Data from FRET Analysis of GPCR Conformational Change

This table provides an example of FRET data that could be generated when studying the conformational changes of a G-protein coupled receptor (GPCR) upon agonist binding. In this hypothetical experiment, a donor fluorophore is placed on one domain of the GPCR, and SR-MTS (as the acceptor) is placed on another.

ConditionNumber of Cells AnalyzedMean FRET Efficiency (E)Standard Deviation (E)
Basal (No Ligand) 350.320.09
Agonist A (1 µM) 420.580.12
Antagonist B (10 µM) 380.350.10

This is an illustrative table. Actual values will vary depending on the specific GPCR, labeling sites, and FRET pair used.

Experimental Protocols

Protocol 1: Live-Cell Labeling of Cysteine-Mutant Proteins with this compound for Single-Molecule Imaging

This protocol is adapted from established methods for labeling cell surface proteins with thiol-reactive dyes.

Materials:

  • Adherent cells expressing the cysteine-mutant protein of interest plated on glass-bottom dishes.

  • This compound (SR-MTS).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fetal Bovine Serum (FBS).

  • Reducing agent (optional, e.g., 1 mM TCEP, for reducing disulfide bonds).

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of SR-MTS Stock Solution: Prepare a 1 mM stock solution of SR-MTS in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Cell Washing:

    • Gently aspirate the culture medium from the cells.

    • Wash the cells twice with pre-warmed (37°C) PBS to remove any residual serum.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine is potentially oxidized or in a disulfide bond, incubate the cells with a mild reducing agent like 1 mM TCEP in PBS for 10 minutes at room temperature. Wash the cells three times with PBS to remove the reducing agent.

  • Labeling Reaction:

    • Prepare a fresh labeling solution of 1-10 µM SR-MTS in HBSS. The optimal concentration should be determined empirically for each protein and cell type to achieve sparse labeling for single-molecule tracking.

    • Incubate the cells with the SR-MTS labeling solution for 5-15 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three to five times with cold (4°C) HBSS to remove unbound dye and stop the labeling reaction.

  • Imaging:

    • Replace the final wash with pre-warmed imaging buffer (e.g., HBSS supplemented with 2% FBS).

    • Proceed immediately to live-cell imaging on a microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

Protocol 2: FRET Imaging of Protein Conformational Changes in Live Cells

This protocol outlines the general steps for a FRET experiment using SR-MTS as the acceptor. It assumes the protein of interest is co-labeled with a suitable donor fluorophore.

Materials:

  • Cells expressing the protein of interest with two cysteine residues at strategic locations for FRET, or a combination of a cysteine residue and another tag for orthogonal labeling of the donor.

  • This compound (SR-MTS).

  • A suitable thiol-reactive donor fluorophore (if labeling two cysteines).

  • Live-cell imaging buffer.

  • Ligands (agonists, antagonists) for the protein of interest.

Procedure:

  • Protein Engineering and Expression: Design and generate a construct of the protein of interest with cysteine mutations at the desired locations for donor and acceptor labeling. Ensure the native protein's function is not significantly altered. Express the protein in a suitable cell line.

  • Donor and Acceptor Labeling:

    • If using two different thiol-reactive dyes, a sequential labeling strategy is required. This often involves protecting one cysteine while labeling the other, followed by deprotection and labeling of the second cysteine. This is a complex process and needs to be optimized for each protein.

    • Alternatively, use an orthogonal labeling strategy (e.g., a SNAP-tag for the donor and a cysteine for SR-MTS).

    • Follow a protocol similar to Protocol 1 for the SR-MTS labeling step.

  • Image Acquisition:

    • Acquire images in three channels:

      • Donor Channel: Excite at the donor's excitation wavelength and collect at its emission wavelength.

      • Acceptor Channel: Excite at the acceptor's (SR-MTS) excitation wavelength and collect at its emission wavelength.

      • FRET Channel: Excite at the donor's excitation wavelength and collect at the acceptor's emission wavelength.

  • Data Analysis:

    • Perform background subtraction and correction for spectral bleed-through (crosstalk) from the donor emission into the FRET channel and direct excitation of the acceptor by the donor excitation light.

    • Calculate the FRET efficiency (E) using an appropriate method, such as the sensitized emission method.

    • Compare the FRET efficiency before and after the addition of ligands to quantify conformational changes.

Mandatory Visualizations

Experimental_Workflow_SR_MTS_Labeling cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cell_culture 1. Plate cells on glass-bottom dish wash1 2. Wash with PBS cell_culture->wash1 labeling 4. Incubate cells with SR-MTS (5-15 min) wash1->labeling prepare_sr_mts 3. Prepare SR-MTS working solution prepare_sr_mts->labeling wash2 5. Wash with cold HBSS (3-5 times) labeling->wash2 add_buffer 6. Add imaging buffer wash2->add_buffer imaging 7. Live-cell imaging add_buffer->imaging

Caption: Workflow for labeling live cells with SR-MTS.

EGFR_Signaling_Pathway cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS Recruitment & Phosphorylation PI3K PI3K EGFR_dimer->PI3K Recruitment & Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Survival Cell Survival & Growth AKT->Survival

Caption: Simplified EGFR signaling pathway.

Logical Relationships

Logical_Relationship cluster_experiment Experimental Approach cluster_application Application cluster_data Data Output protein_of_interest Protein of Interest (e.g., EGFR, GPCR) cysteine_mutagenesis Site-directed Cysteine Mutagenesis protein_of_interest->cysteine_mutagenesis sr_mts_labeling SR-MTS Labeling cysteine_mutagenesis->sr_mts_labeling spt Single-Particle Tracking (SPT) sr_mts_labeling->spt fret FRET Imaging sr_mts_labeling->fret diffusion_coeffs Diffusion Coefficients spt->diffusion_coeffs trajectories Movement Trajectories spt->trajectories fret_efficiency FRET Efficiency fret->fret_efficiency conformational_changes Conformational Changes fret->conformational_changes

Caption: Logical flow from protein to dynamic data.

Troubleshooting & Optimization

How to reduce non-specific binding of Sulforhodamine methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulforhodamine Methanethiosulfonate (MTS-rhodamine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding and achieve high-quality fluorescence labeling results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with MTS-rhodamine, offering step-by-step solutions.

High Background Fluorescence

Question: I am observing high background fluorescence across my entire sample, obscuring my specific signal. What are the potential causes and how can I reduce it?

Answer: High background fluorescence is a common issue that can arise from several factors. Here’s a systematic approach to troubleshoot and mitigate this problem:

  • Inadequate Blocking: Non-specific binding sites on your cells or tissue can bind the dye, leading to generalized background.

    • Solution: Implement a blocking step before introducing the MTS-rhodamine. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and casein.[][2] It is recommended to use a blocking solution containing serum from the same species in which the secondary antibody was raised if you are performing immunofluorescence.[3]

  • Suboptimal Dye Concentration: Using too high a concentration of MTS-rhodamine can lead to increased non-specific binding.[4]

    • Solution: Perform a titration experiment to determine the optimal dye concentration that provides a strong specific signal with minimal background. Start with the recommended concentration from the supplier and test a range of dilutions.

  • Insufficient Washing: Residual, unbound dye will contribute to background fluorescence if not properly washed away.[][2]

    • Solution: Increase the number and duration of washing steps after dye incubation.[] Using a wash buffer containing a low concentration of a mild detergent, such as Tween 20 (0.05-0.1%), can help remove non-specifically bound dye.[5]

  • Hydrophobic Interactions: Rhodamine dyes can have hydrophobic properties, leading to non-specific binding to hydrophobic regions of proteins or lipids.

    • Solution: Include a non-ionic surfactant like Tween 20 or Triton X-100 in your wash buffer to disrupt these interactions.[5][6]

  • Ionic Interactions: Electrostatic interactions between the charged dye and molecules in the sample can also cause non-specific binding.

    • Solution: Optimize the salt concentration of your buffers. Increasing the ionic strength (e.g., with 150-500 mM NaCl) can help to shield these charges and reduce non-specific ionic binding.

Non-Specific Staining of Cellular Structures

Question: My MTS-rhodamine is staining cellular compartments that I don't expect to be labeled. How can I improve the specificity?

Answer: Non-specific staining of particular cellular structures can be due to off-target reactions or accumulation of the dye.

  • Reaction with Non-Target Thiols: While MTS-rhodamine is thiol-reactive, it may react with highly accessible, non-target sulfhydryl groups.

    • Solution: Consider a pre-blocking step with a non-fluorescent, thiol-reactive compound at a low concentration to block the most reactive, non-specific sites before adding the MTS-rhodamine.

  • Hydrophobicity-Driven Accumulation: The dye may accumulate in lipid-rich structures due to hydrophobic interactions.

    • Solution: As with general high background, using a mild detergent in the wash buffer can help to reduce this type of non-specific accumulation.

  • pH of Buffers: The reactivity of both the MTS group and the target thiols is pH-dependent.

    • Solution: Ensure your labeling buffer has a pH between 7.0 and 7.5 for optimal and selective reaction with thiols.[7]

FAQs

Here are some frequently asked questions about working with this compound.

Question: What is this compound (MTS-rhodamine) and what is its primary application?

Answer: this compound is a fluorescent dye that contains a methanethiosulfonate (MTS) reactive group. The MTS group reacts specifically with free sulfhydryl (thiol) groups, such as those found in the amino acid cysteine, to form a stable disulfide bond. This makes it a valuable tool for fluorescently labeling proteins and peptides at specific cysteine residues.

Question: What are the main causes of non-specific binding?

Answer: Non-specific binding of fluorescent dyes like MTS-rhodamine can be attributed to several types of molecular interactions:

  • Ionic Interactions: Electrostatic attraction between the charged dye molecule and oppositely charged molecules in the sample.

  • Hydrophobic Interactions: The tendency of the non-polar parts of the dye to associate with hydrophobic regions of proteins or lipids.

  • Off-Target Covalent Reactions: Although the MTS group is highly selective for thiols, at very high concentrations or non-optimal pH, it could potentially react with other nucleophilic groups.

  • Physical Trapping: The dye can be physically entrapped within cellular structures.

Question: How do I choose the right blocking agent?

Answer: The choice of blocking agent depends on your specific sample and experimental conditions. Here are some general guidelines:

  • Bovine Serum Albumin (BSA): A common and effective general protein blocker.[3] A 1-5% solution is typically used.

  • Normal Serum: Serum from the species in which your secondary antibody (if used) was raised is very effective at blocking non-specific antibody binding sites.[8]

  • Casein: Another effective protein-based blocker, sometimes providing lower backgrounds than BSA.[9] However, it may not be suitable for all applications, especially those involving biotin-avidin systems.[9][10]

  • Commercial Blocking Buffers: These are often optimized formulations that can provide superior blocking for specific applications like fluorescence.[6][11]

Question: Can I use a detergent in my labeling buffer?

Answer: It is generally recommended to perform the labeling reaction in a buffer without detergents, as they could potentially interfere with the specific interaction you are studying. However, adding a mild detergent like Tween 20 to your wash buffers is a highly effective strategy for reducing non-specific binding.[5]

Data Presentation

Comparison of Common Blocking Agents

The following table summarizes the relative effectiveness of different blocking agents in reducing non-specific binding. The quantitative data is derived from ELISA and biosensor-based assays, which can serve as a useful guide for fluorescence microscopy applications.

Blocking AgentTypical ConcentrationRelative Blocking EfficiencyAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)GoodInexpensive, readily available.[11]Can sometimes be less effective than serum or casein.[12] May fluoresce, contributing to background in some systems.[11]
Normal Goat Serum (NGS) 5-10% (v/v)Very GoodHighly effective at blocking non-specific antibody binding.[8]More expensive than BSA. Must be matched to the secondary antibody species.
Casein/Skim Milk 1-5% (w/v)ExcellentOften superior to BSA in reducing background.[9][12] Inexpensive.Can interfere with biotin-avidin detection systems.[10] May not be suitable for phospho-specific antibody detection.[10]
Fish Gelatin 0.1-0.5% (w/v)Very GoodLess likely to cross-react with mammalian antibodies.[9]Can be less effective than other protein blockers in some applications.
Commercial Formulations VariesVaries (often Excellent)Optimized for high signal-to-noise ratio.[11] Consistent performance.Generally more expensive. Proprietary formulations.

Experimental Protocols

Protocol for Covalent Labeling of Cell Surface Thiols with MTS-Rhodamine

This protocol provides a general workflow for labeling exposed cysteine residues on the surface of live cells.

  • Cell Preparation:

    • Culture cells to the desired confluency on coverslips or in a multi-well plate.

    • Wash the cells twice with a phosphate-buffered saline (PBS) at pH 7.2-7.4.

  • (Optional) Reduction of Disulfides:

    • To label cysteines involved in disulfide bonds, a mild reduction step can be included.

    • Incubate cells with a freshly prepared solution of 1-2 mM TCEP (tris(2-carboxyethyl)phosphine) in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS to remove the reducing agent.

  • Blocking Step:

    • Prepare a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate the cells in the blocking buffer for 30 minutes at room temperature to saturate non-specific binding sites.

  • Labeling with MTS-Rhodamine:

    • Prepare a stock solution of MTS-rhodamine (e.g., 10 mM in anhydrous DMSO). Store unused stock solution in the dark at -20°C.

    • Dilute the MTS-rhodamine stock solution to the final working concentration (typically 5-50 µM, should be optimized) in PBS (pH 7.0-7.5).[7] Prepare this solution immediately before use.

    • Remove the blocking buffer and add the MTS-rhodamine solution to the cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three to five times with a wash buffer (e.g., PBS containing 0.1% Tween 20) for 5 minutes each wash to remove unbound dye.

  • Fixation (Optional):

    • If desired, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission ~550/573 nm).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_binding Mechanisms of Binding cluster_nsb Types of Non-Specific Binding MTS-Rhodamine MTS-Rhodamine Target Thiol Target Thiol MTS-Rhodamine->Target Thiol Specific Covalent Bonding Non-Specific Site Non-Specific Site MTS-Rhodamine->Non-Specific Site Non-Specific Binding Ionic Ionic Hydrophobic Hydrophobic Physical Trapping Physical Trapping

Caption: Mechanisms of MTS-Rhodamine Binding.

A Start: Prepare Cells B Blocking Step (e.g., 1% BSA) A->B C Label with MTS-Rhodamine B->C D Wash Extensively (e.g., PBS + 0.1% Tween 20) C->D E Fix and Mount D->E F Image E->F

Caption: Experimental Workflow to Reduce Non-Specific Binding.

Start High Background Observed? Q1 Did you perform a blocking step? Start->Q1 A1_No Add a blocking step (e.g., 1% BSA for 30 min) Q1->A1_No No Q2 Is your dye concentration optimized? Q1->Q2 Yes A1_Yes Increase blocking time or try a different blocking agent A1_No->Q2 A2_No Perform a dye titration experiment Q2->A2_No No Q3 Are your washing steps sufficient? Q2->Q3 Yes A2_Yes Proceed to next question A2_No->Q3 A3_Yes Consider other factors (autofluorescence, etc.) Q3->A3_Yes Yes A3_No Increase number/duration of washes and add 0.1% Tween 20 Q3->A3_No No

Caption: Troubleshooting Decision Tree for High Background.

References

Optimizing Sulforhodamine methanethiosulfonate labeling reaction conditions (pH, temp)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Sulforhodamine methanethiosulfonate (Sulforhodamine-MTS) labeling reactions, with a specific focus on the impact of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Sulforhodamine-MTS labeling of cysteine residues?

A1: While the optimal pH can vary slightly depending on the specific protein and buffer system, a pH range of 7.2-8.0 is generally recommended for efficient labeling. The methanethiosulfonate (MTS) reactive group of Sulforhodamine-MTS preferentially reacts with the thiolate anion (S-) of a cysteine residue. A slightly alkaline pH ensures a sufficient concentration of the more nucleophilic thiolate anion, thus promoting the labeling reaction. At acidic pH, the thiol group (-SH) is protonated, making it less reactive towards MTS reagents.

Q2: How does temperature affect the Sulforhodamine-MTS labeling reaction?

A2: Increasing the reaction temperature generally increases the rate of the labeling reaction. However, excessively high temperatures can lead to protein denaturation and aggregation, as well as potential degradation of the Sulforhodamine-MTS reagent. A common starting point is room temperature (approximately 20-25°C). If the labeling efficiency is low, the temperature can be cautiously increased to 37°C. It is crucial to consider the thermal stability of the target protein when adjusting the temperature.

Q3: What are the recommended storage conditions for Sulforhodamine-MTS?

A3: Sulforhodamine-MTS should be stored at -20°C, protected from light and moisture.[1] Before use, it should be allowed to warm to room temperature before opening to prevent condensation. For preparing stock solutions, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended. Aqueous solutions of MTS reagents are not stable and should be prepared fresh for each experiment.

Q4: Can I use a buffer containing reducing agents like DTT or β-mercaptoethanol in my labeling reaction?

A4: No. Reducing agents will react with the Sulforhodamine-MTS, quenching the labeling reaction. It is essential to remove any reducing agents from the protein sample before initiating the labeling reaction. This can be achieved through dialysis, desalting columns, or buffer exchange.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no labeling Incorrect pH: The reaction buffer pH is too low (acidic), resulting in protonated and unreactive thiol groups.Increase the pH of the reaction buffer to a range of 7.2-8.0. A higher pH will favor the deprotonation of the cysteine thiol group to the more reactive thiolate anion.
Presence of reducing agents: Dithiothreitol (DTT), β-mercaptoethanol, or other reducing agents in the sample are quenching the reaction.Remove all reducing agents from the protein sample prior to labeling using dialysis, desalting columns, or buffer exchange.
Degraded Sulforhodamine-MTS: The reagent may have been improperly stored or is old.Use a fresh vial of Sulforhodamine-MTS. Ensure proper storage at -20°C, protected from light and moisture. Prepare stock solutions fresh.
Low reaction temperature: The reaction is proceeding too slowly at the current temperature.Increase the reaction temperature to room temperature (20-25°C) or 37°C. Monitor for any signs of protein instability.
Protein precipitation during labeling High temperature: The labeling temperature is too high, causing the protein to denature and aggregate.Decrease the reaction temperature. Perform the labeling reaction at 4°C or on ice, though this will require a longer incubation time.
Solvent incompatibility: The concentration of organic solvent (e.g., DMSO, DMF) from the Sulforhodamine-MTS stock solution is too high.Decrease the volume of the stock solution added to the reaction. If possible, use a more concentrated stock to minimize the final solvent concentration.
Non-specific labeling Reaction time is too long: Extended incubation times can lead to non-specific reactions with other nucleophilic residues.Optimize the reaction time by performing a time-course experiment (e.g., 15 min, 30 min, 1 hour, 2 hours) and selecting the shortest time that yields sufficient labeling.
High dye-to-protein ratio: An excessive molar ratio of Sulforhodamine-MTS to protein can increase the likelihood of non-specific binding.Reduce the molar excess of the labeling reagent. A typical starting point is a 10- to 20-fold molar excess of dye over protein.

Experimental Protocols

General Protocol for Sulforhodamine-MTS Labeling
  • Protein Preparation:

    • Ensure the protein of interest is in a buffer free of reducing agents. If necessary, perform buffer exchange into a suitable reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Determine the protein concentration accurately.

  • Reagent Preparation:

    • Allow the vial of Sulforhodamine-MTS to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of Sulforhodamine-MTS in anhydrous DMSO or DMF. This stock solution should be used immediately.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Sulforhodamine-MTS stock solution to the protein sample.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. The optimal time and temperature may need to be determined empirically.

  • Removal of Unreacted Dye:

    • Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or spin filtration.

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the labeled protein at 280 nm and 583 nm (the approximate absorbance maximum for Sulforhodamine).

    • Calculate the degree of labeling using the Beer-Lambert law and the extinction coefficients for the protein and the dye.

Protocol for Optimizing Reaction pH and Temperature
  • pH Optimization:

    • Prepare a series of reaction buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

    • Set up parallel labeling reactions for your protein in each buffer, keeping the temperature, reaction time, and dye-to-protein ratio constant.

    • After the incubation period, remove the unreacted dye and determine the labeling efficiency for each pH condition.

    • Select the pH that provides the highest degree of specific labeling without causing protein instability.

  • Temperature Optimization:

    • Using the optimal pH determined above, set up parallel labeling reactions to be incubated at different temperatures (e.g., 4°C, room temperature, 37°C).

    • Keep the pH, reaction time, and dye-to-protein ratio constant across all reactions.

    • Determine the labeling efficiency for each temperature to identify the optimal condition that balances reaction rate and protein stability.

Data Presentation

Table 1: Effect of pH and Temperature on Sulforhodamine-MTS Labeling

ParameterpHTemperatureEffect on ReactionConsiderations
Reaction Rate Increasing pH (from acidic to slightly alkaline)Increasing temperatureIncreases reaction rate by favoring the formation of the reactive thiolate anion.Very high pH can lead to hydrolysis of the MTS reagent and potential protein denaturation.
Increases the kinetic energy of the reactants, leading to more frequent and energetic collisions.High temperatures can cause protein denaturation and degradation of the labeling reagent.
Labeling Specificity Optimal at slightly alkaline pH (7.2-8.0)Generally less of a direct effect than pH or reaction timeAt very high pH values, other nucleophilic residues may become more reactive, potentially leading to non-specific labeling.Extended reaction times at elevated temperatures can increase the risk of non-specific labeling.
Protein Stability Dependent on the specific protein's pI and stability profileHighly dependent on the protein's melting temperature (Tm)Extremes of pH can lead to protein denaturation and precipitation.Temperatures approaching or exceeding the protein's Tm will cause irreversible denaturation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis protein_prep Prepare Protein (remove reducing agents) labeling Labeling Reaction protein_prep->labeling reagent_prep Prepare Sulforhodamine-MTS Stock Solution reagent_prep->labeling ph_opt pH Optimization (e.g., pH 6.5-8.5) purification Remove Unreacted Dye ph_opt->purification temp_opt Temperature Optimization (e.g., 4°C, RT, 37°C) temp_opt->purification labeling->ph_opt Vary pH labeling->temp_opt Vary Temperature analysis Determine Labeling Efficiency (Spectrophotometry) purification->analysis

Caption: Workflow for optimizing Sulforhodamine-MTS labeling conditions.

reaction_mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products protein_cys Protein-SH (Cysteine Residue) labeled_protein Protein-S-S-Sulforhodamine (Labeled Protein) protein_cys->labeled_protein mts_dye Sulforhodamine-MTS mts_dye->labeled_protein ph pH 7.2-8.0 ph->protein_cys deprotonates to Protein-S- byproduct CH3SO2H (Methanesulfinic Acid)

References

Removing unreacted Sulforhodamine methanethiosulfonate from a protein sample

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted Sulforhodamine methanethiosulfonate (MTS) from protein samples after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted Sulforhodamine MTS from my protein sample?

A1: Removing unreacted "free" dye is essential for accurate downstream applications.[1] Excess dye can lead to high background fluorescence in imaging experiments, interfering with signal-to-noise ratios and making data interpretation difficult.[2] It is also critical for the accurate determination of the degree of labeling (DOL), as the presence of free dye will lead to an overestimation of the dye-to-protein ratio.[3][4]

Q2: What are the most common methods for removing unreacted Sulforhodamine MTS?

A2: The most common and effective methods for removing small molecules like fluorescent dyes from larger protein molecules are based on size differences. These include:

  • Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size.[5][6][7][8] It is a highly effective method for removing unreacted dye.[9] SEC can be performed using gravity-flow columns or in a more rapid format using spin columns.[10]

  • Dialysis: This is a classic method that involves the passive diffusion of small molecules (like the unreacted dye) across a semi-permeable membrane while retaining the larger protein molecules.[11][12][13]

  • Protein Precipitation: This method involves precipitating the protein out of the solution, leaving the soluble unreacted dye behind.[14][15] Common precipitating agents include trichloroacetic acid (TCA) followed by acetone washes.[14][15]

Q3: How do I choose the best method for my experiment?

A3: The choice of method depends on several factors including your sample volume, protein concentration, the stability of your protein, and the required purity.

Method Advantages Disadvantages Best For
Size-Exclusion Chromatography (Spin Columns) Fast, easy to use, high protein recovery.[1]Can be less effective if the dye concentration is very high, may require a second pass.[10]Small sample volumes, routine dye removal.
Size-Exclusion Chromatography (Gravity Flow) High resolution, can handle larger sample volumes.[5]More time-consuming than spin columns, requires more setup.Larger sample volumes, achieving high purity.
Dialysis Gentle on proteins, can handle large volumes.[13]Time-consuming (can take overnight), potential for sample dilution.[11]Large sample volumes, sensitive proteins.
Protein Precipitation Can concentrate the protein sample.[15]Risk of protein denaturation and loss, may be difficult to resolubilize the protein.[14][16]Proteins that are known to precipitate well and resolubilize easily.

Troubleshooting Guide

Issue 1: There is still a significant amount of free dye in my sample after purification.

  • Possible Cause (Spin Column): The capacity of the spin column was exceeded, or the initial dye concentration was too high.[10]

    • Solution: Pass the sample through a second spin column.[10] For future experiments, consider using a larger spin column or reducing the molar excess of the dye in the labeling reaction.

  • Possible Cause (Dialysis): The dialysis time was insufficient, or the volume of the dialysis buffer was too small.

    • Solution: Increase the dialysis time and perform at least three buffer changes.[11][17] The volume of the dialysis buffer should be at least 200-500 times the sample volume to ensure an adequate concentration gradient for diffusion.[11][12]

  • Possible Cause (General): The dye has precipitated. Non-sulfonated dyes, in particular, can be prone to precipitation in aqueous buffers.[16]

    • Solution: While Sulforhodamine MTS is sulfonated and generally water-soluble, high concentrations in certain buffers could still lead to aggregation. Ensure your buffers are well-filtered and consider using a purification method less prone to precipitation issues like size-exclusion chromatography.

Issue 2: I have lost a significant amount of my protein during the purification process.

  • Possible Cause (Spin Column/Dialysis): The protein has adsorbed to the surface of the column or dialysis membrane.

    • Solution: To minimize non-specific binding, you can add a carrier protein like BSA to the sample if it will not interfere with downstream applications.[4] For dialysis, ensure you are using a high-quality, low-binding membrane.

  • Possible Cause (Precipitation): The protein pellet was not fully recovered, or the protein did not fully resolubilize.

    • Solution: Be careful when removing the supernatant after centrifugation to avoid disturbing the pellet.[15] When resolubilizing, use a suitable buffer and ensure gentle but thorough mixing. Some proteins may require specific chaotropic agents to fully redissolve.

Issue 3: My protein has precipitated after the labeling and purification steps.

  • Possible Cause: The labeling reaction itself or the subsequent purification steps have caused the protein to denature and aggregate. This can happen if the protein is sensitive to the labeling conditions (e.g., pH) or the solvents used.[16] Over-labeling can also lead to precipitation.[18]

    • Solution: Optimize the labeling reaction by reducing the molar excess of the dye.[18] Ensure the pH of the reaction buffer is optimal for your protein's stability. When using precipitation as a purification method, be aware that some proteins are prone to irreversible denaturation.[16] In such cases, a gentler method like dialysis or size-exclusion chromatography is recommended.

Experimental Protocols

Method 1: Size-Exclusion Chromatography (Spin Column)

This protocol is adapted for a typical commercially available spin desalting column.

  • Column Preparation: Remove the column's bottom closure and place it into a collection tube. Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer.

  • Equilibration: Add your desired exchange buffer to the top of the resin bed. Centrifuge for 3 minutes at 1,000 x g. Repeat this step three more times, discarding the buffer from the collection tube each time.

  • Sample Loading: Place the column in a new collection tube. Slowly apply your protein sample to the center of the resin bed.

  • Elution: Centrifuge for 4-5 minutes at 1,000 x g to collect the purified, labeled protein. The unreacted dye will be retained in the column resin.

  • Second Pass (Optional): If residual free dye is observed, repeat steps 3 and 4 with a new, equilibrated column.[10]

Method 2: Dialysis
  • Membrane Preparation: Cut a piece of dialysis tubing of the appropriate length and molecular weight cutoff (MWCO), typically 12-14 kDa for IgG-sized proteins.[17] Pre-wet the membrane according to the manufacturer's instructions.

  • Sample Loading: Secure one end of the tubing with a clip or knot. Load the protein sample into the tubing, leaving some space at the top. Secure the other end of the tubing.

  • Dialysis: Immerse the sealed dialysis tubing in a beaker containing the dialysis buffer (at least 200-500 times the sample volume).[11][12] Place the beaker on a magnetic stir plate and stir gently at 4°C.

  • Buffer Changes: Allow dialysis to proceed for at least 2 hours. Change the dialysis buffer and continue to dialyze.[12] Perform at least three buffer changes, with the final dialysis step proceeding overnight.[12]

Method 3: Protein Precipitation (Acetone)
  • Pre-chill Acetone: Chill acetone to -20°C.

  • Precipitation: Add at least a 5-fold excess of chilled acetone to your protein sample.[19] For example, for a 100 µL sample, add 500 µL of cold acetone.

  • Incubation: Incubate the mixture at -20°C for at least 4 hours, or preferably overnight.[19] A white precipitate of your protein should form.

  • Centrifugation: Centrifuge the sample at 8,000 x g for 20 minutes to pellet the precipitated protein.[19]

  • Washing: Carefully decant the supernatant which contains the unreacted dye. Wash the pellet with cold acetone and centrifuge again.[19]

  • Resolubilization: After removing the acetone, allow the pellet to air dry briefly. Resuspend the protein pellet in a suitable buffer of your choice.

Visual Workflows

SEC_Spin_Column_Workflow start Labeled Protein Sample prep Prepare Spin Column (Remove storage buffer) start->prep 1. equil Equilibrate Column (with desired buffer) prep->equil 2. load Load Sample onto Column equil->load 3. centrifuge Centrifuge (1,000 x g, 4-5 min) load->centrifuge 4. collect Collect Purified Protein centrifuge->collect waste Unreacted Dye in Resin centrifuge->waste Dialysis_Workflow start Labeled Protein Sample prep_membrane Prepare Dialysis Tubing (Pre-wet, seal one end) start->prep_membrane 1. load_sample Load Sample into Tubing prep_membrane->load_sample 2. dialyze Dialyze in Buffer (Stir at 4°C) load_sample->dialyze 3. buffer_change1 Change Buffer (after 2h) dialyze->buffer_change1 4. buffer_change2 Change Buffer (after 2h) buffer_change1->buffer_change2 5. dialyze_overnight Dialyze Overnight buffer_change2->dialyze_overnight 6. collect Recover Purified Protein dialyze_overnight->collect Precipitation_Workflow start Labeled Protein Sample add_acetone Add Cold Acetone (-20°C) start->add_acetone 1. incubate Incubate at -20°C (≥ 4 hours) add_acetone->incubate 2. centrifuge Centrifuge to Pellet Protein incubate->centrifuge 3. wash Wash Pellet with Cold Acetone centrifuge->wash 4. resolubilize Resolubilize Protein Pellet wash->resolubilize 5. purified_protein Purified Protein resolubilize->purified_protein

References

Troubleshooting low labeling efficiency with Sulforhodamine methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulforhodamine Methanethiosulfonate (MTS-rhodamine) for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTS-rhodamine) and how does it work?

A1: this compound is a fluorescent dye containing a methanethiosulfonate (MTS) group.[1][2] The MTS group reacts specifically and rapidly with the sulfhydryl group of cysteine residues in proteins to form a stable disulfide bond, thereby covalently attaching the sulforhodamine fluorophore to the protein.[3]

Q2: How should I store and handle MTS-rhodamine?

A2: MTS-rhodamine should be stored at -20°C for the long term, protected from light, and kept in a desiccator as MTS reagents can be hygroscopic.[2][3] For short-term storage, room temperature is acceptable.[2] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[3] Due to hydrolysis in aqueous solutions, it is recommended to prepare solutions of MTS-rhodamine immediately before use.[3]

Q3: What is the best solvent for dissolving MTS-rhodamine?

A3: MTS-rhodamine is soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][4] Prepare a concentrated stock solution in one of these solvents before adding it to the aqueous reaction buffer.

Q4: Why is a reducing agent necessary for the labeling reaction?

A4: The MTS group of this compound reacts with free sulfhydryl groups (-SH) of cysteine residues. In many proteins, cysteine residues can form disulfide bonds (-S-S-) with each other. A reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is required to break these disulfide bonds and ensure that the cysteine residues are in their reduced, reactive state for labeling.

Q5: How can I remove unreacted MTS-rhodamine after the labeling reaction?

A5: Unreacted dye can be removed by methods such as dialysis or gel filtration (desalting columns).[5] Gel filtration is often preferred as it can be a quicker process and may be more suitable for proteins that are prone to precipitation.[6] Complete removal of the free dye is crucial for accurate determination of the degree of labeling.[5][7]

Troubleshooting Guide

Low or No Labeling Efficiency
Potential Cause Recommended Solution
Oxidized Cysteine Residues Ensure that a sufficient concentration of a fresh reducing agent (e.g., DTT or TCEP) is used to fully reduce disulfide bonds in the protein.
Inaccessible Cysteine Residues The cysteine residue(s) may be buried within the protein's three-dimensional structure. Consider using a denaturing agent (e.g., guanidine hydrochloride) to unfold the protein and expose the cysteine residues. Note that this will result in a non-native protein.
Incorrect pH of Reaction Buffer The labeling reaction is most efficient at a slightly basic pH (7.5-8.5), which favors the more nucleophilic thiolate anion. Verify the pH of your reaction buffer.
Hydrolyzed MTS-rhodamine MTS reagents can hydrolyze in aqueous solutions.[3] Always prepare fresh dye solutions immediately before the labeling reaction.
Presence of Thiol-Containing Components in Buffer Buffers containing thiols (e.g., DTT in the labeling reaction itself if not removed prior) will compete with the protein for reaction with the MTS-rhodamine. Ensure that the reducing agent is removed after the reduction step and before the addition of the dye.
Insufficient Incubation Time or Temperature While the reaction is generally rapid, ensure sufficient incubation time (e.g., 1-2 hours) at room temperature. For particularly stubborn labeling, a longer incubation or a slightly elevated temperature (e.g., 37°C) could be tested, but be mindful of protein stability.
Low Fluorescence Signal
Potential Cause Recommended Solution
Over-labeling and Self-Quenching Too many fluorophores in close proximity can lead to fluorescence quenching.[8][] Reduce the molar ratio of dye to protein in the labeling reaction.
Unfavorable Microenvironment The local environment around the labeled cysteine can quench the fluorescence of the rhodamine dye.[8] If possible, try labeling a different cysteine residue by moving its position in the protein sequence.
Incorrect Wavelength Settings Ensure that you are using the correct excitation and emission wavelengths for Sulforhodamine. For MTS-Sulforhodamine 101 (Texas Red®), the excitation/emission maxima are approximately 583/603 nm in methanol.[4]
Protein Precipitation High degrees of labeling with hydrophobic dyes can lead to protein aggregation and precipitation.[] Use a lower dye-to-protein ratio and ensure that the protein concentration is not too high. The use of sulfonated rhodamine dyes, like this compound, improves water solubility and reduces this risk.[6]

Experimental Protocols

Protocol for Labeling a Protein with MTS-rhodamine

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein.

1. Protein Preparation and Reduction: a. Dissolve the protein in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (like Tris) and thiols. b. To reduce disulfide bonds, add a fresh solution of a reducing agent. For example, add DTT to a final concentration of 1-5 mM or TCEP to a final concentration of 0.5-1 mM. c. Incubate for 30-60 minutes at room temperature. d. Remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical to prevent the reducing agent from reacting with the MTS-rhodamine.

2. Labeling Reaction: a. Immediately before use, prepare a 10 mM stock solution of MTS-rhodamine in anhydrous DMSO or DMF. b. Add the MTS-rhodamine stock solution to the protein solution to achieve the desired dye-to-protein molar ratio. A good starting point is a 10-fold molar excess of dye to protein.[] c. Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Removal of Unreacted Dye: a. After the incubation, remove the unreacted MTS-rhodamine using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[7]

1. Spectrophotometric Measurements: a. After removing all of the free dye, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance of the sulforhodamine dye (Amax, ~583 nm for Sulforhodamine 101).[4] b. If the absorbance is too high, dilute the sample and record the dilution factor.[5]

2. Calculation: a. Calculate the protein concentration: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where:

  • CF is the correction factor for the dye's absorbance at 280 nm (A280 / Amax of the free dye).
  • ε_protein is the molar extinction coefficient of the protein at 280 nm. b. Calculate the DOL: DOL = Amax / (ε_dye × Protein Concentration (M)) where:
  • ε_dye is the molar extinction coefficient of the dye at its Amax.

Quantitative Data

Table 1: Recommended Reaction Parameters for MTS-rhodamine Labeling
ParameterRecommended RangeNotes
pH 7.5 - 8.5A slightly basic pH promotes the formation of the reactive thiolate anion on cysteine residues.
Dye:Protein Molar Ratio 5:1 to 20:1Start with a 10:1 ratio and optimize. Higher ratios can lead to over-labeling and quenching.[]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency but may also increase the risk of precipitation.
Reaction Time 1 - 4 hoursMost of the labeling occurs within the first 1-2 hours. Longer times may not significantly increase labeling and could compromise protein stability.
Temperature Room Temperature (20-25°C)Higher temperatures are generally not necessary and may lead to protein denaturation.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis cluster_reagents Reagents Protein Protein Solution Reduction Add Reducing Agent (DTT or TCEP) Protein->Reduction Purification1 Remove Reducing Agent (Desalting Column) Reduction->Purification1 Labeling Add MTS-rhodamine (1-2h, RT, dark) Purification1->Labeling Purification2 Remove Free Dye (Desalting Column/Dialysis) Labeling->Purification2 Analysis Determine DOL (Spectrophotometry) Purification2->Analysis Dye MTS-rhodamine in DMSO/DMF Dye->Labeling

Caption: Experimental workflow for protein labeling with this compound.

reaction_pathway Protein_Cys Protein-Cys-SH (Reduced Cysteine) Reaction + Protein_Cys->Reaction Labeled_Protein Protein-Cys-S-S-Sulforhodamine (Labeled Protein) Protein_Cys->Labeled_Protein MTS_Rhodamine Sulforhodamine-S-SO2-CH3 (MTS-rhodamine) MTS_Rhodamine->Labeled_Protein Byproduct CH3-SO2H (Methanesulfinic acid) MTS_Rhodamine->Byproduct Reaction->MTS_Rhodamine

Caption: Reaction of MTS-rhodamine with a cysteine residue.

References

Technical Support Center: Sulforhodamine Methanethiosulfonate (MTS) Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for quenching the Sulforhodamine MTS labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the Sulforhodamine MTS labeling reaction?

A1: Quenching is a critical step to stop the labeling reaction by deactivating any unreacted Sulforhodamine MTS. This prevents the dye from reacting non-specifically with other molecules or surfaces in your sample, which could lead to high background signal and inaccurate results. It also ensures that the labeling is stopped at a specific time point, which is important for kinetic studies.

Q2: What are suitable quenching reagents for the Sulforhodamine MTS reaction?

A2: The most common and effective quenching reagents are small molecules containing a thiol (sulfhydryl, -SH) group. These reagents react with the excess Sulforhodamine MTS, forming stable, water-soluble adducts that can be easily removed. Recommended quenching reagents include:

  • L-cysteine

  • Glutathione

  • β-mercaptoethanol (BME)

  • Dithiothreitol (DTT)

  • Mercaptosuccinic acid[1]

Q3: How do I choose the right quenching reagent for my experiment?

A3: The choice of quenching reagent can depend on your downstream application.

  • For most applications: L-cysteine or glutathione are good choices as they are effective and less harsh than BME or DTT.

  • If you need to maintain a reducing environment: DTT or BME can be used, but be aware that they can potentially reverse the disulfide bond formed between the Sulforhodamine MTS and your target protein.[2]

  • For membrane protein labeling: Using a thiol scavenger like cysteine on the opposite side of the membrane from where the MTS reagent is applied can help eliminate "trans" modification.[2]

Q4: When and how should I add the quenching reagent?

A4: The quenching reagent should be added after the desired labeling incubation time is complete. Adding it too early will prematurely stop the labeling of your target molecule. The reagent is typically added from a concentrated stock solution to achieve a final concentration that is in molar excess of the initial Sulforhodamine MTS concentration.

Q5: Will the quenching reagent affect my labeled protein?

A5: Thiol-based quenching reagents can potentially interact with disulfide bonds in your protein. Strong reducing agents like DTT are more likely to reduce existing disulfide bonds, which could affect protein structure and function. If your protein's stability depends on disulfide bonds, consider using a milder quenching reagent like L-cysteine or glutathione at the lowest effective concentration. The disulfide bond formed by the MTS reagent is also susceptible to reversal by reducing agents like DTT.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background fluorescence 1. Incomplete quenching of excess Sulforhodamine MTS. 2. Non-specific binding of the dye to surfaces or other proteins. 3. Hydrolysis of Sulforhodamine MTS.1. Increase the concentration of the quenching reagent or the incubation time. 2. Ensure thorough mixing upon addition of the quencher. 3. Include additional washing steps after the quenching step. 4. Prepare fresh Sulforhodamine MTS solution for each experiment, as it can hydrolyze in aqueous solutions.[2]
Low or no labeling of the target protein 1. Premature quenching of the reaction. 2. The quenching reagent is reversing the labeling reaction. 3. The thiol group on the target protein is not accessible. 4. Inactive Sulforhodamine MTS reagent.1. Ensure the quenching reagent is added only after the intended labeling period. 2. If using a strong reducing agent like DTT as a quencher, consider switching to a milder reagent like L-cysteine or glutathione. 3. If applicable, reduce disulfide bonds on your protein using a reagent like TCEP prior to labeling. Note that TCEP should be removed before adding the MTS reagent. 4. Use freshly prepared Sulforhodamine MTS solution. Store the solid reagent protected from light and moisture at -20°C.[2]
Variability between experiments 1. Inconsistent timing of the quenching step. 2. Inconsistent concentration of the quenching reagent. 3. Degradation of the Sulforhodamine MTS stock solution.1. Precisely control the incubation time before adding the quenching reagent. 2. Use a consistent and accurate method to add the quenching reagent. 3. Prepare fresh Sulforhodamine MTS and quenching reagent solutions for each experiment.

Experimental Protocols

General Protocol for Quenching Sulforhodamine MTS Labeling

This protocol provides a general guideline. Optimal concentrations and incubation times should be determined empirically for your specific application.

  • Perform the Labeling Reaction: Incubate your sample with Sulforhodamine MTS at the desired concentration and for the appropriate time to label your target molecule.

  • Prepare Quenching Reagent Stock: Prepare a concentrated stock solution of your chosen quenching reagent (e.g., 1 M L-cysteine in a suitable buffer).

  • Add Quenching Reagent: Add the quenching reagent to your reaction mixture to a final concentration that is in molar excess (typically 10- to 100-fold) of the initial Sulforhodamine MTS concentration. For example, add the 1 M L-cysteine stock to a final concentration of 10-20 mM.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Remove Excess Reagents: Remove the excess quenching reagent and the quenched Sulforhodamine MTS adduct by dialysis or gel filtration.[1]

Quantitative Data on Quenching Reagents

The following table summarizes commonly used quenching reagents and their typical working concentrations. The efficiency of quenching is generally high for these reagents when used in molar excess.

Quenching ReagentTypical Final ConcentrationKey Considerations
L-cysteine10 - 20 mMMild and effective. A good starting point for most applications.[2]
Glutathione10 - 20 mMSimilar to L-cysteine, a mild and effective choice.[3]
β-mercaptoethanol (BME)~20 mMMore potent reducing agent. Can be used to stop the reaction definitively.[4]
Dithiothreitol (DTT)5 - 10 mMStrong reducing agent. May reverse the MTS labeling and reduce protein disulfide bonds.[2]

Visualizations

experimental_workflow cluster_labeling Labeling Step cluster_quenching Quenching Step cluster_purification Purification Step Target_Molecule Target Molecule (with -SH group) Labeled_Molecule Labeled Molecule (Target-S-S-SR) Target_Molecule->Labeled_Molecule Reaction SR_MTS Sulforhodamine MTS SR_MTS->Labeled_Molecule Excess_SR_MTS Excess Sulforhodamine MTS Purification Purification (e.g., Dialysis) Labeled_Molecule->Purification Quenched_Adduct Quenched Adduct (Quencher-S-S-SR) Excess_SR_MTS->Quenched_Adduct Quenching Quenching_Reagent Quenching Reagent (e.g., L-cysteine) Quenching_Reagent->Quenched_Adduct Quenched_Adduct->Purification Purified_Product Purified Labeled Molecule Purification->Purified_Product Removed_Components Removed: - Quenched Adduct - Excess Quencher Purification->Removed_Components

Caption: Experimental workflow for Sulforhodamine MTS labeling and quenching.

troubleshooting_logic Start Problem Encountered High_Background High Background Signal? Start->High_Background Low_Labeling Low Labeling Signal? Start->Low_Labeling Check_Quenching Incomplete Quenching? High_Background->Check_Quenching Yes Check_Reversibility Is quencher reversing the reaction? Low_Labeling->Check_Reversibility Yes Increase_Quencher Increase quencher concentration/time Check_Quenching->Increase_Quencher Yes Check_Washing Insufficient Washing? Check_Quenching->Check_Washing No Improve_Washing Add more wash steps Check_Washing->Improve_Washing Yes Use_Milder_Quencher Switch to a milder quencher (e.g., L-cysteine) Check_Reversibility->Use_Milder_Quencher Yes Check_Timing Premature Quenching? Check_Reversibility->Check_Timing No Adjust_Timing Ensure quenching is after labeling Check_Timing->Adjust_Timing Yes Check_Reagent_Activity Inactive MTS Reagent? Check_Timing->Check_Reagent_Activity No Fresh_Reagent Use freshly prepared MTS solution Check_Reagent_Activity->Fresh_Reagent Yes

Caption: Troubleshooting logic for Sulforhodamine MTS labeling issues.

References

Technical Support Center: Sulforhodamine Methanethiosulfonate (SR-MTS) Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using Sulforhodamine Methanethiosulfonate (SR-MTS) for cysteine labeling experiments.

Troubleshooting Guides

This section addresses common issues encountered during SR-MTS labeling, with a focus on the impact of reducing agents.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Presence of reducing agents (DTT, TCEP) in the labeling reaction.Reducing agents like DTT and TCEP can react with SR-MTS or reduce the disulfide bond formed after labeling. It is crucial to remove reducing agents before adding SR-MTS. Use dialysis, spin columns, or buffer exchange to eliminate the reducing agent. If a reducing agent is necessary to maintain protein function, use the lowest effective concentration and optimize labeling time and temperature. TCEP is generally more stable and less reactive with some thiol-reactive dyes than DTT, but can still interfere.[1]
Incomplete reduction of disulfide bonds in the protein.Ensure complete reduction of disulfide bonds to free thiols prior to labeling. Incubate the protein with a sufficient concentration of a reducing agent like TCEP or DTT. A common starting point is 5-10 mM TCEP for 30-60 minutes at room temperature.[2]
Incorrect pH of the labeling buffer.The reaction of MTS reagents with thiols is pH-dependent. The optimal pH is typically between 7.0 and 7.5. At this pH, the cysteine thiol is sufficiently nucleophilic to react with the MTS group, while minimizing reactions with other nucleophilic residues like lysine.[3]
Degraded SR-MTS reagent.SR-MTS is sensitive to moisture and light. Store the reagent desiccated and protected from light. Prepare stock solutions in anhydrous DMSO and use them promptly. Avoid repeated freeze-thaw cycles.
High Background or Non-Specific Labeling Reaction of SR-MTS with other nucleophilic residues.While SR-MTS is highly selective for thiols, some non-specific labeling of other nucleophilic residues like lysine can occur, especially at higher pH. Ensure the labeling reaction is performed at the optimal pH of 7.0-7.5.[4]
Hydrolysis of the methanethiosulfonate group.In aqueous solutions, the methanethiosulfonate group can hydrolyze over time. Prepare fresh SR-MTS solutions and use them within a short timeframe.
Loss of Labeled Protein Signal Over Time Reversal of the disulfide bond by residual reducing agents.The disulfide bond formed between the protein's cysteine and the sulforhodamine moiety can be reduced by remaining DTT or TCEP, leading to a loss of the fluorescent label.[5] Thorough removal of the reducing agent after the initial reduction step is critical.
Photobleaching of the sulforhodamine dye.Sulforhodamine dyes are susceptible to photobleaching upon prolonged exposure to excitation light. Minimize light exposure during imaging and use anti-fade reagents if necessary.
Fluorescence Quenching High concentrations of TCEP.High concentrations of TCEP (>1 mM) have been shown to cause quenching of red fluorophores like sulforhodamine.[1] If a reducing agent is required during imaging, use the lowest possible concentration of TCEP or consider using an alternative like DTT, being mindful of its potential to reverse the label.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of SR-MTS labeling?

A1: this compound (SR-MTS) reacts with the thiol group of a cysteine residue through a thiol-disulfide exchange reaction. The thiol group of the cysteine attacks the sulfur atom of the methanethiosulfonate group, leading to the formation of a mixed disulfide bond and the release of methanesulfinic acid. This reaction is highly specific for cysteine residues.

Q2: Which reducing agent is better for my experiment, DTT or TCEP?

A2: Both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are effective in reducing disulfide bonds. However, they have different properties that may make one more suitable for your experiment:

  • TCEP is generally more stable, odorless, and does not absorb at 280 nm. It is also less likely to interfere with certain downstream applications. However, high concentrations of TCEP can quench the fluorescence of red dyes like sulforhodamine.[1]

  • DTT is a strong reducing agent but is less stable in solution and can interfere with some labeling chemistries more readily than TCEP. It contains thiol groups that can directly compete with the protein's cysteines for reaction with SR-MTS.

For SR-MTS labeling, it is recommended to use TCEP for the initial reduction step and then completely remove it before adding the labeling reagent.

Q3: How can I remove the reducing agent before labeling?

A3: Several methods can be used to remove reducing agents from your protein sample:

  • Dialysis: Effective for larger sample volumes, but can be time-consuming.

  • Desalting Columns/Spin Columns: A quick and efficient method for smaller sample volumes.

  • Buffer Exchange: Repeated concentration and dilution of the sample with a buffer that does not contain a reducing agent.

Q4: At what concentration should I use SR-MTS?

A4: The optimal concentration of SR-MTS depends on the concentration of your protein and the number of cysteine residues to be labeled. A 10- to 20-fold molar excess of SR-MTS over the concentration of reactive thiols is a common starting point.[3] However, this may need to be optimized for your specific protein and experimental conditions.

Q5: Is the labeling with SR-MTS reversible?

A5: Yes, the disulfide bond formed between SR-MTS and the cysteine residue can be cleaved by reducing agents such as DTT or TCEP. This reversibility can be a useful feature for certain experimental designs, but it also means that care must be taken to avoid unintended cleavage of the label.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with SR-MTS

This protocol provides a general guideline for labeling a protein with SR-MTS. Optimization of specific conditions (e.g., concentrations, incubation times) may be required for your protein of interest.

Materials:

  • Purified protein containing at least one cysteine residue

  • This compound (SR-MTS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation and Reduction:

    • Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • To reduce disulfide bonds, add TCEP to a final concentration of 5-10 mM.

    • Incubate the mixture for 30-60 minutes at room temperature.

  • Removal of Reducing Agent:

    • Immediately before labeling, remove the TCEP from the protein solution using a desalting column or by dialysis against the Labeling Buffer. It is critical to perform this step thoroughly to prevent interference with the labeling reaction.

  • Preparation of SR-MTS Stock Solution:

    • Dissolve SR-MTS in anhydrous DMSO to prepare a 10 mM stock solution. This should be done immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the SR-MTS stock solution to the reduced and purified protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time may need to be determined empirically.

  • Removal of Unreacted Dye:

    • After the incubation, remove the unreacted SR-MTS using a desalting column or dialysis against a suitable storage buffer.

  • Determination of Labeling Efficiency:

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the sulforhodamine dye at its maximum absorbance wavelength (~565 nm).

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Purified Protein reduction Reduction with TCEP/DTT start->reduction Add reducing agent removal Removal of Reducing Agent reduction->removal Buffer exchange srmts SR-MTS Addition removal->srmts Add SR-MTS incubation Incubation srmts->incubation Protect from light purify Removal of Unreacted Dye incubation->purify Desalting/Dialysis analysis Analysis (Spectroscopy, SDS-PAGE) purify->analysis end Labeled Protein analysis->end

Caption: Experimental workflow for labeling proteins with SR-MTS.

reaction_mechanism protein Protein-SH (Cysteine Thiol) intermediate Thiol-Disulfide Exchange Intermediate protein->intermediate + srmts SR-MTS (Sulforhodamine Methanethiosulfonate) srmts->intermediate product Protein-S-S-Rhodamine (Labeled Protein) intermediate->product leaving_group CH3SO2H (Methanesulfinic Acid) intermediate->leaving_group

Caption: Reaction mechanism of SR-MTS with a cysteine thiol.

scam_pathway cluster_membrane Cell Membrane channel_closed Ion Channel (Closed) - Cysteine inaccessible channel_open Ion Channel (Open) - Cysteine accessible no_labeling No Labeling channel_closed->no_labeling channel_open->channel_closed Repolarization labeling Fluorescent Labeling channel_open->labeling stimulus Membrane Depolarization (Stimulus) stimulus->channel_open srmts SR-MTS (Membrane Impermeable) srmts->channel_closed No access srmts->channel_open Access to cysteine

Caption: Substituted Cysteine Accessibility Method (SCAM) using SR-MTS.

References

Aggregation issues with proteins after Sulforhodamine methanethiosulfonate labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protein aggregation and other issues encountered during protein labeling with Sulforhodamine Methanethiosulfonate (MTS).

Troubleshooting Guide

Problem: My protein precipitates or aggregates after labeling with Sulforhodamine MTS.

This is a common issue that can arise from several factors related to the dye, the protein, or the labeling conditions. Below is a step-by-step guide to troubleshoot and resolve protein aggregation.

Q1: What are the primary causes of protein aggregation after Sulforhodamine MTS labeling?

A1: Protein aggregation post-labeling is often multifactorial. The primary causes include:

  • Hydrophobic Nature of the Dye: Sulforhodamine is a relatively hydrophobic molecule. Covalently attaching it to the protein surface can increase the overall hydrophobicity, leading to aggregation as the protein molecules associate to minimize contact with the aqueous solvent.

  • High Dye-to-Protein Ratio: Over-labeling can significantly alter the surface properties of the protein, introducing multiple hydrophobic patches and potentially disrupting native protein-protein interactions that maintain solubility.[1]

  • Suboptimal Buffer Conditions: pH, ionic strength, and the presence or absence of certain additives in the labeling and storage buffers can influence protein stability and solubility.[2]

  • Protein Instability: The protein itself may be inherently prone to aggregation, and the labeling process (e.g., introduction of a reducing agent, slight changes in buffer) can push it past its stability threshold.

  • Presence of Unreacted Dye: Free, unreacted Sulforhodamine MTS in the solution can sometimes contribute to precipitation.

Q2: How can I prevent protein aggregation during the labeling reaction?

A2: To minimize aggregation during labeling, consider the following strategies:

  • Optimize the Dye-to-Protein Molar Ratio: Start with a low molar excess of Sulforhodamine MTS to protein (e.g., 5:1 to 10:1) and empirically determine the lowest ratio that provides sufficient labeling for your application.[3] This helps to avoid over-labeling.[1]

  • Control the pH of the Reaction: The reaction of MTS with thiols is most efficient at a pH between 7 and 7.5.[4] Maintaining the pH in this range can ensure a more specific and controlled reaction, potentially reducing side reactions that might contribute to aggregation.

  • Include Solubility-Enhancing Additives: In some cases, the inclusion of non-denaturing detergents (e.g., 0.1% CHAPS, 0.05% Tween-20), glycerol (5-10%), or certain salts can help maintain protein solubility.[2]

  • Use a Suitable Reducing Agent: If your protein has disulfide bonds that need to be reduced to expose the cysteine thiol for labeling, use a mild and effective reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is more stable and less prone to side reactions than DTT.[5] Be aware that excess TCEP can sometimes interact with the dye, so use the minimum concentration necessary for reduction.[6][7]

Q3: My protein is already aggregated. How can I remove the aggregates?

A3: If aggregation has already occurred, you can attempt to separate the soluble, labeled protein from the aggregates using the following methods:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating monomers from aggregates based on their size. The aggregated protein will elute in the void volume, while the properly folded and labeled monomeric protein will elute later.

  • Centrifugation: For large, insoluble aggregates, a simple high-speed centrifugation step can pellet the precipitated protein, allowing you to recover the soluble fraction.

  • Dialysis or Buffer Exchange: Sometimes, transferring the labeled protein into a more suitable storage buffer can help to resolubilize some of the aggregated protein or prevent further aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for Sulforhodamine MTS labeling?

A1: A common starting point is a phosphate-based buffer, such as 10-100 mM sodium phosphate, with 150 mM NaCl at a pH of 7.0-7.5.[3][4] It is crucial to avoid buffers containing nucleophiles like sodium azide, as they can react with the MTS reagent.[3] The optimal buffer may be protein-dependent, so some empirical testing is recommended.

Q2: How do I prepare the Sulforhodamine MTS stock solution?

A2: Sulforhodamine MTS is soluble in organic solvents like DMF or DMSO.[5] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light and moisture.[5] For the labeling reaction, dilute the stock solution into the reaction buffer immediately before use.

Q3: What is the recommended dye-to-protein ratio for labeling?

A3: The optimal dye-to-protein molar ratio is protein-dependent and should be determined empirically. A good starting point is a 10:1 to 40:1 molar excess of dye to protein.[3] Over-labeling can lead to aggregation and loss of protein function, while under-labeling will result in a weak fluorescent signal.[1]

Q4: How long should the labeling reaction be incubated?

A4: A typical incubation time is 2 hours at room temperature (18-25°C) in the dark.[3] The reaction time can be adjusted based on the reactivity of the specific cysteine residue and the desired degree of labeling.

Q5: How can I remove unreacted Sulforhodamine MTS after the labeling reaction?

A5: It is essential to remove the free dye to obtain an accurate determination of the labeling efficiency and to prevent potential artifacts in downstream applications. Common methods for removing unreacted dye include:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is a quick and efficient way to separate the labeled protein from the smaller dye molecules.

  • Dialysis: Dialyzing the sample against a large volume of an appropriate buffer will remove the free dye.

  • Spin Filtration: Using a centrifugal filter with a molecular weight cutoff (MWCO) significantly lower than your protein of interest can also be effective.

Q6: Can I label my protein if it has a His-tag?

A6: Yes, the presence of a His-tag should not interfere with the Sulforhodamine MTS labeling of cysteine residues. In fact, the His-tag can be used for purification of the protein before or after the labeling reaction.[8][9]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Labeling pH 7.0 - 7.5Optimal for thiol-reactive chemistry with MTS.[4]
Dye-to-Protein Molar Ratio 10:1 to 40:1Starting range; optimize for your specific protein.[3]
Protein Concentration > 0.1 mg/mLHigher concentrations (e.g., 1 mg/mL) are often more efficient.[3]
Reaction Time 2 hoursAt room temperature, protected from light.[3]
Reaction Temperature 18 - 25°CRoom temperature is generally sufficient.
Reducing Agent 1-2 mM TCEPUse if cysteine reduction is necessary. Avoid large excess.[7]

Experimental Protocol: Sulforhodamine MTS Labeling of a Cysteine-Containing Protein

This protocol provides a general guideline for labeling a protein with Sulforhodamine MTS. Optimization may be required for your specific protein.

Materials:

  • Purified protein with at least one accessible cysteine residue in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Sulforhodamine MTS

  • Anhydrous DMSO

  • TCEP (if disulfide bond reduction is needed)

  • Desalting column or other means of buffer exchange

Procedure:

  • Protein Preparation: a. If your protein has disulfide bonds that need to be reduced to expose the target cysteine, add TCEP to a final concentration of 1-2 mM. Incubate for 1 hour at room temperature. b. Ensure your protein is at a suitable concentration, ideally 1 mg/mL or higher, in a nucleophile-free buffer at pH 7.0-7.5.[3]

  • Dye Preparation: a. Prepare a 10 mM stock solution of Sulforhodamine MTS in anhydrous DMSO. b. Immediately before use, dilute the required amount of the stock solution into the reaction buffer.

  • Labeling Reaction: a. Add the diluted Sulforhodamine MTS solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 20:1). b. Mix gently and incubate for 2 hours at room temperature in the dark (e.g., by wrapping the tube in aluminum foil).[3]

  • Removal of Unreacted Dye: a. After the incubation, remove the unreacted dye using a desalting column, dialysis, or spin filtration. b. Equilibrate the desalting column with your desired storage buffer. c. Apply the labeling reaction mixture to the column and collect the fractions containing the labeled protein.

  • Determination of Labeling Efficiency (Optional but Recommended): a. Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of Sulforhodamine (around 565 nm). b. Calculate the degree of labeling (dye/protein ratio) using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

  • Storage: a. Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage. The optimal storage conditions may be protein-dependent.

Visualizations

TroubleshootingWorkflow start Protein Aggregation Observed After Sulforhodamine MTS Labeling check_ratio Is the dye-to-protein ratio optimized? start->check_ratio check_buffer Are the buffer conditions (pH, additives) optimal? check_ratio->check_buffer Yes action_reduce_ratio Reduce dye-to-protein molar ratio (e.g., 5:1) check_ratio->action_reduce_ratio No check_purity Is the labeled protein purified from free dye and aggregates? check_buffer->check_purity Yes action_optimize_buffer Adjust pH to 7.0-7.5 Add solubility enhancers (e.g., glycerol, non-denaturing detergent) check_buffer->action_optimize_buffer No solution_found Problem Resolved: Soluble Labeled Protein check_purity->solution_found Yes action_purify Purify using SEC or centrifugation to remove aggregates check_purity->action_purify No action_reduce_ratio->check_buffer action_optimize_buffer->check_purity action_purify->solution_found

Caption: Troubleshooting workflow for protein aggregation after labeling.

MTS_Reaction Protein_Cys Protein-SH (Cysteine Thiol) Sulfo_MTS Sulforhodamine-S-S-CH₃ (Sulforhodamine MTS) Labeled_Protein Protein-S-S-Sulforhodamine (Labeled Protein) Protein_Cys->Labeled_Protein + Sulfo_MTS->Labeled_Protein Byproduct CH₃-SO₂⁻ (Methanesulfinate)

Caption: Reaction of Sulforhodamine MTS with a protein cysteine residue.

References

Sulforhodamine methanethiosulfonate cross-reactivity with other amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sulforhodamine Methanethiosulfonate (MTS-SR) and its potential for cross-reactivity with amino acids other than cysteine.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (MTS-SR)?

This compound (MTS-SR) is a sulfhydryl-reactive reagent. Its primary target is the thiol group (-SH) of cysteine residues within proteins. The methanethiosulfonate (MTS) group reacts specifically and rapidly with the deprotonated thiol (thiolate anion, -S⁻) to form a stable disulfide bond, thereby covalently labeling the cysteine residue with the sulforhodamine fluorophore. This high selectivity is the basis for techniques like Substituted-Cysteine Accessibility Method (SCAM).[1]

Q2: Can MTS-SR react with amino acids other than cysteine?

While MTS reagents are highly selective for cysteine, the potential for off-target reactions with other nucleophilic amino acid side chains exists, particularly under non-optimal experimental conditions. The primary amino group of lysine, the imidazole ring of histidine, and the hydroxyl group of tyrosine are all nucleophilic and could theoretically react with the electrophilic sulfur atom of the methanethiosulfonate group. However, the reactivity of these groups is generally much lower than that of the thiolate anion of cysteine under typical labeling conditions (neutral to slightly alkaline pH).

Q3: What factors can influence the cross-reactivity of MTS-SR?

Several factors can affect the specificity of MTS-SR labeling:

  • pH: The reactivity of both the target cysteine and potential off-target amino acids is highly pH-dependent. At higher pH values, the deprotonation of lysine's amino group and tyrosine's hydroxyl group increases their nucleophilicity, which may lead to an increased likelihood of non-specific reactions.

  • Reagent Concentration: Using a high concentration of MTS-SR can increase the probability of reactions with less reactive sites.

  • Incubation Time: Prolonged incubation times may allow for slow, off-target reactions to occur to a greater extent.

  • Local Protein Environment: The microenvironment surrounding an amino acid residue can significantly alter its pKa and reactivity. For instance, a lysine residue in a negatively charged pocket may have a lower pKa and be more reactive.

Troubleshooting Guide: Non-Specific Labeling

Encountering non-specific labeling can be a significant issue in experiments. This guide provides a step-by-step approach to troubleshoot and minimize off-target reactions.

Initial Assessment
  • Confirm Cysteine-Specific Labeling: Run a control experiment with a protein variant where the target cysteine has been mutated to a non-reactive amino acid (e.g., alanine or serine). The absence of labeling in this control confirms that the observed signal in the original experiment is, at least in part, due to the target cysteine.

  • Evaluate Background Fluorescence: Include a control sample that has not been treated with MTS-SR to assess the intrinsic autofluorescence of your sample.

Troubleshooting Steps
ProblemPossible CauseRecommended Solution
High background or non-specific staining 1. Reagent Concentration Too High: Excess MTS-SR can lead to reactions with less nucleophilic sites.Optimize the MTS-SR concentration by performing a titration experiment to find the lowest effective concentration.
2. Inappropriate pH: High pH increases the nucleophilicity of other amino acid side chains.Perform the labeling reaction at a pH between 6.5 and 7.5. While the reaction with cysteine is faster at slightly alkaline pH, a lower pH can help to maintain the protonated (less reactive) state of lysine and other amines.
3. Prolonged Incubation Time: Longer reaction times can promote slow, off-target reactions.Reduce the incubation time. Perform a time-course experiment to determine the optimal duration for specific labeling of the target cysteine.
4. MTS-SR Hydrolysis Products: MTS reagents can hydrolyze in aqueous solutions, and the byproducts might interact non-specifically with the protein.Always prepare fresh solutions of MTS-SR immediately before use. Avoid storing MTS-SR in aqueous buffers.
5. Non-specific Binding of the Fluorophore: The sulforhodamine moiety itself might non-covalently associate with hydrophobic regions of the protein.Include a high concentration of a quenching reagent after the labeling reaction is complete. Increase the stringency of the washing steps after labeling by adding a non-ionic detergent (e.g., Tween-20) to the wash buffer.
Labeling of non-cysteine mutants 1. Reaction with other nucleophilic residues: Under certain conditions (e.g., high pH), MTS-SR may react with lysine, histidine, or tyrosine.Follow the recommendations for optimizing pH, concentration, and incubation time. Consider the pKa of the side chains of potentially reactive amino acids (see table below).
2. Contamination with wild-type protein: The protein preparation of the mutant may be contaminated with the cysteine-containing wild-type protein.Verify the purity and identity of your protein sample using mass spectrometry.

Quantitative Data Summary

Currently, there is a lack of quantitative data in the scientific literature that specifically details the cross-reactivity rates of this compound with amino acids other than cysteine. The overwhelming consensus is that the reaction with cysteine is orders of magnitude faster than with any other amino acid side chain under standard experimental conditions.

The following table summarizes the properties of amino acid side chains that could potentially exhibit cross-reactivity.

Amino AcidSide Chain Functional GroupTypical pKaNucleophilicity of Deprotonated FormPotential for Reaction with MTS-SR
Cysteine Thiol (-SH)~8.3Very High (Thiolate)High (Primary Target)
Lysine Primary Amine (-NH₃⁺)~10.5HighLow (significant reaction likely only at high pH)
Histidine Imidazole~6.0ModerateLow (imidazole is a weaker nucleophile than thiolate or deprotonated primary amine)
Tyrosine Phenol (-OH)~10.5Moderate (Phenoxide)Very Low (significant reaction likely only at very high pH)
Serine/Threonine Hydroxyl (-OH)>13Low (Alkoxide)Negligible under normal conditions
Aspartate/Glutamate Carboxylate (-COO⁻)~4.0Low (Nucleophilic Oxygen)Negligible (negatively charged and a weak nucleophile)

Experimental Protocols

Standard Protocol for Cysteine-Specific Labeling with MTS-SR
  • Protein Preparation: Ensure the protein of interest is in a buffer free of reducing agents (e.g., DTT, β-mercaptoethanol). If reducing agents were used during purification, they must be removed by dialysis or buffer exchange. The buffer pH should ideally be between 6.5 and 7.5.

  • MTS-SR Solution Preparation: Immediately before use, dissolve the MTS-SR powder in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.

  • Labeling Reaction: Add the MTS-SR stock solution to the protein solution to achieve the desired final concentration (typically in the low micromolar to millimolar range, to be optimized). Incubate the reaction mixture at room temperature or 4°C for a predetermined optimal time (e.g., 30 minutes to 2 hours).

  • Quenching: Stop the reaction by adding a quenching reagent, such as free cysteine or β-mercaptoethanol, at a final concentration that is in large excess of the initial MTS-SR concentration. This will react with any unreacted MTS-SR.

  • Removal of Excess Reagent: Remove the unreacted MTS-SR and quenching reagent by size-exclusion chromatography, dialysis, or spin filtration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup cluster_analysis Analysis Protein_Prep Protein Preparation (DTT-free buffer, pH 6.5-7.5) Labeling Labeling Reaction (Optimized Time & Concentration) Protein_Prep->Labeling MTS_SR_Prep MTS-SR Solution (Prepare Fresh) MTS_SR_Prep->Labeling Quenching Quenching (Excess Free Cysteine) Labeling->Quenching Purification Purification (e.g., Size Exclusion) Quenching->Purification Analysis Downstream Application (e.g., Fluorescence) Purification->Analysis

Figure 1. Standard experimental workflow for labeling proteins with MTS-SR.

Troubleshooting_Logic decision decision solution Investigate non-covalent binding or autofluorescence decision->solution No decision2 Are reaction conditions optimal? decision->decision2 Yes issue Non-Specific Labeling Observed issue->decision Is labeling Cys-dependent? solution2 Optimize: - Lower [MTS-SR] - Adjust pH to 6.5-7.5 - Reduce incubation time decision2->solution2 No solution3 Consider local environment effects on pKa of non-cysteine residues decision2->solution3 Yes

Figure 2. A troubleshooting decision tree for addressing non-specific labeling.

References

Technical Support Center: Filtering and Purification of Sulforhodamine Methanethiosulfonate (MTS) Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) regarding the filtering and purification of proteins labeled with Sulforhodamine methanethiosulfonate (MTS).

Frequently Asked Questions (FAQs)

Q1: How do I remove unreacted Sulforhodamine MTS from my protein sample?

A1: Unreacted Sulforhodamine MTS can be efficiently removed using several methods, including size-exclusion chromatography (SEC), dialysis, and spin columns. The choice of method depends on the sample volume, protein size, and the required final concentration. For example, spin columns are fast and convenient for small sample volumes, while SEC can provide high-resolution separation for larger volumes. Dialysis is a simple method for buffer exchange and removal of small molecules, but it can be time-consuming.

Q2: What is the recommended dye-to-protein molar ratio for labeling with Sulforhodamine MTS?

A2: For successful conjugation, a dye-to-protein molar ratio of 10:1 to 20:1 is generally recommended.[1][2] This range typically ensures efficient labeling without excessive background fluorescence from unreacted dye. However, the optimal ratio may vary depending on the specific protein and the number of available free sulfhydryl groups. It is advisable to perform a titration experiment to determine the optimal ratio for your specific protein.

Q3: My protein precipitates after labeling with Sulforhodamine MTS. What could be the cause?

A3: Protein precipitation after labeling can be caused by several factors. One common reason is over-labeling, where an excessive number of hydrophobic dye molecules attached to the protein leads to aggregation. To prevent this, it is important to optimize the dye-to-protein molar ratio. Another potential cause is that the labeling reaction conditions, such as pH or buffer composition, are not optimal for your protein's stability. Ensure the pH of the reaction buffer is between 7.0 and 7.5 for efficient and specific labeling of sulfhydryl groups.[3]

Q4: How can I determine the degree of labeling (DOL) of my Sulforhodamine MTS-labeled protein?

A4: The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be calculated using absorbance measurements. You will need to measure the absorbance of the purified protein-dye conjugate at both 280 nm (for the protein) and the absorbance maximum of the Sulforhodamine dye. The DOL can then be calculated using a specific formula that takes into account the molar extinction coefficients of the protein and the dye.[2]

Q5: What are the best storage conditions for Sulforhodamine MTS-labeled proteins?

A5: For short-term storage (up to one week), purified Sulforhodamine MTS-labeled proteins can be stored at 2-8°C in the dark.[1] For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store the solution at -20°C.[1] To prevent microbial growth, 0.01-0.03% sodium azide can be added. It is also advisable to store the labeled protein in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the filtering and purification of Sulforhodamine MTS-labeled proteins.

ProblemPotential CauseRecommended Solution
Low Labeling Efficiency - Insufficiently reduced protein: Disulfide bonds in the protein may not be fully reduced, limiting the number of available free sulfhydryl groups for labeling. - Incorrect reaction buffer pH: The optimal pH for the reaction of maleimides with thiols is between 6.5 and 7.5.[4] - Presence of interfering substances: Thiols in the buffer (e.g., DTT) or other nucleophiles can compete with the protein for the dye.- Pre-treat the protein with a reducing agent like DTT or TCEP to ensure all cysteines are reduced. Be sure to remove the reducing agent before adding the dye. - Use a suitable buffer such as phosphate-buffered saline (PBS) at a pH between 7.0 and 7.5.[3] - Ensure the protein sample is pure and free from any interfering substances before starting the labeling reaction.[5]
High Background Fluorescence - Incomplete removal of unreacted dye: Residual free Sulforhodamine MTS in the sample will lead to high background signal. - Non-specific binding of the dye: The dye may be non-covalently interacting with the protein.- Optimize the purification step. Consider using a combination of methods, such as a spin column followed by dialysis, for more thorough removal of free dye. - Include a denaturing agent (e.g., a low concentration of SDS) in one of the final wash steps during purification to disrupt non-specific interactions.
Protein Aggregation/Precipitation - Over-labeling of the protein: Too many hydrophobic dye molecules can cause the protein to become insoluble. - Unfavorable buffer conditions: The pH or salt concentration of the buffer may not be optimal for the labeled protein's stability.- Reduce the dye-to-protein molar ratio in the labeling reaction. - Perform a buffer screen to find the optimal buffer conditions for the stability of the labeled protein. Consider adding stabilizing agents like glycerol or arginine.
Loss of Protein Activity - Labeling of critical cysteine residues: The Sulforhodamine MTS may have attached to a cysteine residue that is essential for the protein's function. - Denaturation during labeling or purification: The protein may have been denatured by the reaction conditions or purification process.- If possible, use site-directed mutagenesis to remove the critical cysteine residue or introduce a new cysteine at a non-essential site. - Perform all steps at a lower temperature (e.g., 4°C) and ensure that the buffer conditions are always maintained within the protein's stability range.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Purification of Sulforhodamine MTS-Labeled Proteins

This protocol outlines the steps for purifying Sulforhodamine MTS-labeled proteins using size-exclusion chromatography.

Materials:

  • SEC column (e.g., Sephadex G-25)[3]

  • Equilibration/running buffer (e.g., PBS, pH 7.4)

  • Labeled protein sample

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer. Ensure the column is properly packed and free of air bubbles.[6]

  • Sample Preparation: Centrifuge the labeled protein sample at 10,000 x g for 10 minutes to remove any aggregates or precipitates.[6]

  • Sample Loading: Carefully load the clarified sample onto the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Begin the elution with the running buffer at a constant flow rate. The larger, labeled protein will elute first, followed by the smaller, unreacted Sulforhodamine MTS dye.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Monitor the absorbance of the fractions at 280 nm (for protein) and the absorbance maximum of Sulforhodamine to identify the fractions containing the purified labeled protein.

  • Pooling and Concentration: Pool the fractions containing the purified labeled protein and concentrate if necessary using a centrifugal filter unit.

Protocol 2: Spin Column Purification of Sulforhodamine MTS-Labeled Proteins

This protocol provides a rapid method for removing unreacted Sulforhodamine MTS using a spin column.

Materials:

  • Spin column with an appropriate molecular weight cutoff (MWCO)

  • Labeled protein sample

  • Collection tubes

  • Centrifuge

Procedure:

  • Column Preparation: Prepare the spin column according to the manufacturer's instructions. This usually involves removing the storage buffer by centrifugation.

  • Sample Loading: Load the labeled protein sample onto the center of the resin bed in the spin column.

  • Centrifugation: Place the spin column into a collection tube and centrifuge at the recommended speed and time. The purified, labeled protein will be collected in the collection tube, while the unreacted dye remains in the resin.

  • Recovery: Carefully collect the purified sample from the collection tube.

  • Repeat (Optional): For a higher degree of purity, the sample can be passed through a second spin column.

Protocol 3: Dialysis for Removal of Unconjugated Sulforhodamine MTS

This protocol describes the use of dialysis to remove unreacted dye and for buffer exchange.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (typically 10-14 kDa)

  • Labeled protein sample

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Load the labeled protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed tubing or cassette in a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 2-3 hours for the first 6-8 hours, and then leave to dialyze overnight.

  • Sample Recovery: After dialysis, carefully remove the sample from the tubing or cassette.

Visualizations

experimental_workflow start Start: Protein Solution labeling Labeling Reaction (Protein + Sulforhodamine MTS) start->labeling Add Dye purification Purification (SEC, Spin Column, or Dialysis) labeling->purification Remove Unreacted Dye analysis Analysis (Spectroscopy, SDS-PAGE) purification->analysis Characterize Labeled Protein storage Storage (-20°C or 4°C) analysis->storage Store Purified Protein

Caption: Experimental workflow for labeling and purifying proteins with Sulforhodamine MTS.

troubleshooting_workflow start Problem Encountered low_labeling Low Labeling Efficiency? start->low_labeling high_background High Background? low_labeling->high_background No check_reduction Check Protein Reduction & Buffer pH low_labeling->check_reduction Yes precipitation Protein Precipitation? high_background->precipitation No optimize_purification Optimize Purification Method high_background->optimize_purification Yes adjust_ratio Adjust Dye:Protein Ratio & Buffer Conditions precipitation->adjust_ratio Yes solution Solution precipitation->solution No check_reduction->solution optimize_purification->solution adjust_ratio->solution

Caption: A decision tree for troubleshooting common issues in Sulforhodamine MTS protein labeling.

References

Validation & Comparative

A Head-to-Head Battle for Cysteine: Sulforhodamine Methanethiosulfonate vs. Maleimide Dyes in Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in protein analysis and conjugation, the selective labeling of cysteine residues is a cornerstone technique. The choice of fluorescent dye and its reactive chemistry is critical for achieving high specificity, stability, and signal intensity. This guide provides an in-depth comparison of two popular classes of thiol-reactive probes: sulforhodamine methanethiosulfonate (SR-MTS) and sulforhodamine maleimide dyes.

This comparison delves into the reaction mechanisms, stability of the resulting conjugates, and practical considerations for experimental design. We present a summary of available quantitative data and detailed experimental protocols to assist researchers in selecting the optimal reagent for their specific application.

At a Glance: Key Differences and Performance Metrics

FeatureThis compound (SR-MTS)Sulforhodamine Maleimide
Reaction Chemistry Thiol-disulfide exchangeMichael addition
Bond Formed Reversible disulfide bond (-S-S-)Covalent thioether bond (-S-)
Reaction pH Broad range, effective at neutral pHOptimal at pH 6.5-7.5[1]
Bond Stability Reversible with reducing agents (e.g., DTT, TCEP)Generally stable, but can undergo retro-Michael reaction (reversibility) and hydrolysis[2]
Specificity Highly specific for thiol groupsHighly specific for thiols at optimal pH; potential for off-target reaction with amines at pH > 7.5
Labeling Efficiency Generally highTypically in the range of 70-90%[3]

Delving into the Chemistry: Reaction Mechanisms

Understanding the underlying chemical reactions is paramount to troubleshooting and optimizing labeling experiments.

This compound (SR-MTS): A Reversible Liaison

SR-MTS dyes react with the sulfhydryl group of a cysteine residue via a thiol-disulfide exchange mechanism. The methanethiosulfonate group acts as a leaving group, resulting in the formation of a disulfide bond between the sulforhodamine dye and the cysteine. This reaction is highly specific for thiols and is reversible upon the addition of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

cluster_reaction Labeling Reaction cluster_reversal Reversal Protein_Cys Protein-SH Labeled_Protein Protein-S-S-SR Protein_Cys->Labeled_Protein + SR-MTS SR_MTS SR-S-SO2CH3 SR_MTS->Labeled_Protein Leaving_Group CH3SO2H Reversed_Protein Protein-SH Labeled_Protein->Reversed_Protein + Reducing Agent Reducing_Agent DTT/TCEP Released_Dye SR-SH

SR-MTS Labeling and Reversal
Maleimide Dyes: Forging a Stable Connection

Maleimide dyes react with cysteine residues through a Michael addition reaction. The thiol group of the cysteine attacks the carbon-carbon double bond of the maleimide ring, forming a stable thioether bond. This reaction is highly efficient and specific for thiols within the optimal pH range of 6.5-7.5.[1]

cluster_reaction Labeling Reaction Protein_Cys Protein-SH Labeled_Protein Protein-S-Maleimide-SR Protein_Cys->Labeled_Protein + SR-Maleimide SR_Maleimide SR-Maleimide SR_Maleimide->Labeled_Protein start Start dissolve_protein Dissolve Protein in Buffer start->dissolve_protein reduce_disulfides Reduce Disulfide Bonds (optional) dissolve_protein->reduce_disulfides remove_reductant Remove Reducing Agent reduce_disulfides->remove_reductant labeling_reaction Incubate Protein with Dye remove_reductant->labeling_reaction prepare_dye Prepare Dye Stock Solution prepare_dye->labeling_reaction purification Purify Labeled Protein labeling_reaction->purification characterization Characterize Labeled Protein purification->characterization end End characterization->end

References

A Head-to-Head Comparison: Sulforhodamine B versus Fluorescence-Based Assays for Cell Viability and Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of cellular analysis, the accurate assessment of cell viability and cytotoxicity is paramount for fundamental research and drug discovery. Two widely employed methodologies for this purpose are the Sulforhodamine B (SRB) assay and fluorescence-based viability assays. This guide provides a comprehensive comparison of these two approaches, presenting their underlying principles, performance characteristics, and detailed experimental protocols to aid researchers in selecting the most suitable assay for their specific needs. While the user's query mentioned "Sulforhodamine MTS" and "Alexa Fluor MTS dyes," it's important to clarify that the SRB assay is a distinct method from MTS assays, which are tetrazolium reduction assays. The SRB assay utilizes the protein-binding dye Sulforhodamine B. Similarly, Alexa Fluor dyes are a family of high-performance fluorophores often used in various fluorescence-based assays rather than in a specific "MTS" format. This guide will therefore compare the well-established Sulforhodamine B (SRB) protein staining assay with a representative and widely used fluorescence-based viability assay, the Calcein AM assay, and discuss the advantages of employing premium dyes like the Alexa Fluor family in such fluorescence applications.

At a Glance: Key Differences

FeatureSulforhodamine B (SRB) AssayFluorescence-Based Viability Assay (e.g., Calcein AM)
Principle Stains total cellular protein content of fixed cells.Measures enzymatic activity (esterase) in living cells.
Detection Colorimetric (Absorbance)Fluorometric (Fluorescence)
Cell State Endpoint assay on fixed cells.Real-time or endpoint assay on live cells.
Output Proportional to total protein mass.Proportional to the number of metabolically active cells.
Throughput HighHigh
Multiplexing LimitedReadily multiplexed with other fluorescence-based assays.

Quantitative Data Summary

The selection of an appropriate assay often hinges on the specific performance characteristics of the dyes and the assay methodology. Below is a table summarizing the key quantitative data for Sulforhodamine B and Calcein, the fluorescent product of Calcein AM hydrolysis. The properties of Alexa Fluor dyes are also included to highlight their advantages in fluorescence-based assays.

ParameterSulforhodamine BCalceinAlexa Fluor Dyes (General)
Excitation Maxima (nm) ~565[1][2]~494[3][4]Wide range (UV to near-IR)
Emission Maxima (nm) ~586[1][2]~517[3][4]Wide range (UV to near-IR)
Molar Extinction Coefficient (cm⁻¹M⁻¹) ≥85,000[5]~81,000[6]Generally high
Quantum Yield ~0.7 (in ethanol)Dependent on Ca²⁺ bindingGenerally high
Photostability ModerateModerateHigh
pH Sensitivity Low (stable over pH 3-10)[2]Optimal at pH 8-9[3]Low (stable over a wide pH range)

Principles of the Assays

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[5] The amount of bound dye is directly proportional to the total protein mass, which, in turn, correlates with the cell number.[5] This assay is an endpoint measurement performed on cells that have been fixed with trichloroacetic acid (TCA).

Fluorescence-Based Viability Assays (e.g., Calcein AM)

Fluorescence-based viability assays typically utilize probes that are indicative of cell health, such as enzymatic activity or membrane integrity. The Calcein AM assay is a prime example of an assay that measures enzymatic activity.

Calcein AM: This non-fluorescent and cell-permeable compound diffuses into cells where it is hydrolyzed by intracellular esterases into the highly fluorescent and cell-impermeant calcein.[3][7] Only viable cells with active esterases can convert Calcein AM to calcein, and the intact cell membrane of these live cells retains the fluorescent product.[7] The resulting fluorescence intensity is directly proportional to the number of living cells.

Alexa Fluor Dyes in Fluorescence-Based Assays: Alexa Fluor dyes are a family of superior fluorescent dyes known for their exceptional brightness and photostability. While not typically used in an "MTS" format, they are widely conjugated to various molecules, such as antibodies or viability probes, for use in a range of fluorescence-based assays, including those for cell viability and cytotoxicity. Their high fluorescence quantum yields and resistance to photobleaching make them ideal for sensitive and robust assays, particularly in high-content screening and fluorescence microscopy applications where signal stability is crucial.

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510-570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate under standard conditions.

  • Cell Fixation: After treatment, gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.

  • Drying: Allow the plates to air dry completely at room temperature.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

Calcein AM Cell Viability Assay Protocol

This protocol is a general guideline for using Calcein AM to stain live cells in a 96-well plate.

Materials:

  • Calcein AM

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microplate reader (Excitation/Emission ~494/517 nm)

Procedure:

  • Reagent Preparation: Prepare a 1 mM stock solution of Calcein AM in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light and moisture.

  • Working Solution Preparation: Immediately before use, dilute the Calcein AM stock solution to a final working concentration of 1-5 µM in PBS or culture medium without serum.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add 100 µL of the Calcein AM working solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~494 nm and emission at ~517 nm.[3][4]

Visualizing the Workflow

SRB_Assay_Workflow start Plate and Treat Cells fix Fix cells with cold TCA start->fix wash1 Wash with water to remove TCA fix->wash1 dry1 Air dry plate wash1->dry1 stain Stain with Sulforhodamine B dry1->stain wash2 Wash with 1% acetic acid to remove unbound dye stain->wash2 dry2 Air dry plate wash2->dry2 solubilize Solubilize bound dye with Tris base dry2->solubilize read Read absorbance solubilize->read

Calcein_AM_Assay_Workflow start Plate and Treat Cells prepare_dye Prepare Calcein AM working solution start->prepare_dye add_dye Add Calcein AM to live cells prepare_dye->add_dye incubate Incubate for 15-30 minutes add_dye->incubate read Read fluorescence incubate->read

Performance Comparison: A Deeper Dive

Sensitivity and Linearity

The SRB assay is known for its good linearity over a wide range of cell densities.[8][9] Studies have shown an excellent linear correlation between SRB staining and cell number.[9] The sensitivity of the SRB assay is comparable to that of some fluorometric methods.[10]

Fluorescence-based assays, such as the Calcein AM assay, are generally very sensitive due to the signal amplification inherent in fluorescence. The fluorescence intensity in the Calcein AM assay is proportional to the number of viable cells.[7] However, the linearity can be affected by factors such as high cell density leading to quenching of the fluorescent signal.

Throughput and Ease of Use

Both the SRB and fluorescence-based viability assays are amenable to a 96-well or 384-well plate format, making them suitable for high-throughput screening. The SRB assay involves multiple washing and drying steps, which can be more time-consuming compared to the "add-and-read" format of many fluorescence-based assays like the Calcein AM assay.

Multiplexing Capabilities

A significant advantage of fluorescence-based assays is their potential for multiplexing. By using fluorescent dyes with distinct excitation and emission spectra, it is possible to simultaneously measure multiple parameters in the same well, such as viability and apoptosis. The broad range of Alexa Fluor dyes with narrow emission spectra makes them particularly well-suited for multiplexed experiments. The SRB assay, being a colorimetric endpoint assay on fixed cells, has limited multiplexing capabilities.

Conclusion

The choice between a Sulforhodamine B assay and a fluorescence-based viability assay depends on the specific experimental goals and available resources.

The Sulforhodamine B assay is a robust, inexpensive, and reliable method for endpoint cytotoxicity and cell proliferation studies. Its principle of staining total protein makes it less susceptible to fluctuations in metabolic activity that can affect other viability assays. The stability of the stained plates is also an advantage for large-scale screenings.

Fluorescence-based viability assays, such as the Calcein AM assay, offer high sensitivity and the significant advantage of being able to assess viable, metabolically active cells. The ease of use and the potential for multiplexing make them a powerful tool for gaining more comprehensive data from a single sample. The use of premium dyes like the Alexa Fluor family in these assays can further enhance performance by providing brighter and more photostable signals, leading to more reliable and reproducible results.

Ultimately, researchers should carefully consider the advantages and limitations of each method in the context of their research questions to make an informed decision on the most appropriate assay to employ.

References

A Head-to-Head Comparison: Methanethiosulfonate vs. Iodoacetamide Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. The choice of conjugation chemistry is critical, directly impacting the specificity, stability, and functionality of the resulting labeled protein. This guide provides an in-depth, objective comparison of two widely used thiol-reactive chemistries: methanethiosulfonate (MTS) and iodoacetamide (IAM). We will delve into their reaction mechanisms, specificity, stability, and practical considerations, supported by experimental data to inform your selection process.

Executive Summary

Methanethiosulfonate (MTS) reagents and iodoacetamides (IAM) both effectively label cysteine residues in proteins. However, they exhibit key differences that make them suitable for different applications. MTS chemistry is characterized by its high specificity for thiols, rapid reaction kinetics, and the unique advantage of forming a reversible disulfide bond. This reversibility is a significant benefit for applications requiring the removal of the label. In contrast, iodoacetamide forms a stable, irreversible thioether bond. While effective, iodoacetamide is prone to off-target reactions with other amino acid residues, particularly at non-optimal pH, which can lead to unintended protein modifications and complicate downstream analysis.

Quantitative Comparison of Reaction Properties

The following table summarizes the key quantitative and qualitative differences between MTS and iodoacetamide chemistries for protein labeling.

FeatureMethanethiosulfonate (MTS)Iodoacetamide (IAM)
Target Residue CysteineCysteine
Reaction Product Reversible Disulfide BondIrreversible Thioether Bond
Reaction Kinetics Very RapidModerate
Optimal pH 6.5 - 7.57.5 - 8.5
Specificity High for thiolsModerate; side reactions with Met, His, Lys, Asp, Glu, and N-terminus
Reversibility Yes, with reducing agents (e.g., DTT, TCEP)No
Stability of Reagent Hydrolyzes in water; use fresh solutionsLight-sensitive and unstable in solution; use fresh solutions
Side Reactions Minimal off-target reactions reportedSignificant off-target reactions, especially with excess reagent or non-optimal pH

Reaction Mechanisms and Specificity

The distinct reaction mechanisms of MTS and iodoacetamide reagents with cysteine residues underpin their differences in specificity and reversibility.

Reaction_Mechanisms cluster_MTS Methanethiosulfonate (MTS) Chemistry cluster_IAM Iodoacetamide (IAM) Chemistry MTS Protein-SH (Cysteine Thiol) MTS_product Protein-S-S-R (Mixed Disulfide) MTS->MTS_product Nucleophilic Attack MTS_reagent R-S-SO2-CH3 (MTS Reagent) MTS_reagent->MTS_product MTS_byproduct CH3-SO2H (Methanesulfinic Acid) IAM Protein-SH (Cysteine Thiolate) IAM_product Protein-S-CH2-CONH2 (Thioether) IAM->IAM_product SN2 Reaction IAM_reagent I-CH2-CONH2 (Iodoacetamide) IAM_reagent->IAM_product IAM_byproduct I- (Iodide) Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Purification start Start: Protein Solution reduce Reduce Disulfide Bonds (e.g., TCEP, DTT) start->reduce desalt1 Remove Reducing Agent (Desalting Column) reduce->desalt1 add_reagent Add Labeling Reagent (MTS or IAM) desalt1->add_reagent incubate Incubate add_reagent->incubate quench Quench Excess Reagent incubate->quench desalt2 Remove Excess Reagent (Desalting Column) quench->desalt2 end End: Labeled Protein desalt2->end Specificity_Comparison cluster_mts MTS Chemistry cluster_iam Iodoacetamide Chemistry reagent Thiol-Reactive Reagent mts_cys Cysteine (High Specificity) reagent->mts_cys Highly Specific iam_cys Cysteine (Primary Target) reagent->iam_cys iam_off_target Off-Target Residues (Met, His, Lys, N-term) iam_cys->iam_off_target Side Reactions

Validating Site-Specific Protein Labeling with Sulforhodamine Methanethiosulfonate: A Mass Spectrometry-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving precise, site-specific labeling of proteins is paramount for accurate molecular tracking, structural analysis, and the development of targeted therapeutics. Sulforhodamine methanethiosulfonate (SR-MTS) has emerged as a valuable tool for covalently modifying cysteine residues. This guide provides a comprehensive comparison of SR-MTS with other common thiol-reactive labeling reagents, supported by mass spectrometry validation, detailed experimental protocols, and workflow visualizations to ensure robust and reliable conjugation.

Performance Comparison of Thiol-Reactive Probes

The selection of a labeling reagent is critical and depends on factors such as reaction specificity, efficiency, and the potential impact on protein structure and function. While Sulforhodamine-MTS is a potent tool, it is essential to consider its performance in the context of other available chemistries. The following table summarizes key performance metrics for SR-MTS and two common alternatives, maleimides and iodoacetamides, with validation primarily assessed by mass spectrometry.

FeatureThis compound (SR-MTS)Maleimides (e.g., Maleimide-Cy3)Iodoacetamides (e.g., 5-Iodoacetamidofluorescein)
Reactive Group MethanethiosulfonateMaleimideIodoacetamide
Target Residue CysteineCysteineCysteine, Histidine (at higher pH)
Reaction pH 6.0 - 7.56.5 - 7.57.5 - 8.5
Reaction Speed FastVery FastModerate
Specificity High for thiolsHigh for thiols, potential for off-target reactions with lysine and histidine at higher pHGood for thiols, but can react with other nucleophiles
Bond Stability Disulfide bond, reversible with reducing agentsStable thioether bondStable thioether bond
Labeling Efficiency Generally high, protein dependentTypically in the range of 70-90%[1][2]Variable, can be high with optimized conditions[3]
Mass Spectrometry Validation Intact mass analysis shows expected mass shift. Tandem MS (MS/MS) confirms site of modification.Intact mass analysis and MS/MS for site confirmation. Can be used to quantify free sulfhydryls.Compatible with in-gel digestion and peptide mass fingerprinting.[3]

Experimental Protocols

Site-Specific Labeling of a Cysteine-Mutant Protein with Sulforhodamine-MTS

This protocol provides a general framework for labeling a purified protein containing a single, solvent-accessible cysteine residue.

Materials:

  • Purified, single-cysteine mutant protein in a suitable buffer (e.g., PBS, HEPES) at pH 7.0.

  • This compound (SR-MTS) stock solution (e.g., 10 mM in DMSO).

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP).

  • Desalting column or spin filter for buffer exchange and removal of excess label.

  • Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol).

Procedure:

  • Protein Reduction: If the protein has formed disulfide bonds, it must first be reduced. Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature. Note: If using TCEP, a 2-5 fold molar excess is typically sufficient, and it does not need to be removed before labeling.

  • Removal of Reducing Agent: If DTT was used, it must be removed to prevent it from reacting with the SR-MTS. Use a desalting column or spin filter to exchange the protein into a fresh, deoxygenated labeling buffer (e.g., PBS, pH 7.0).

  • Labeling Reaction: Immediately after removing the reducing agent, add a 10 to 20-fold molar excess of the SR-MTS stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature should be determined empirically for each protein.

  • Quenching: Add a final concentration of 1-10 mM L-cysteine or beta-mercaptoethanol to the reaction mixture to quench any unreacted SR-MTS. Incubate for 15 minutes at room temperature.

  • Removal of Excess Label: Remove the unreacted label and quenching reagent by size exclusion chromatography or dialysis.

  • Confirmation of Labeling: The labeling efficiency can be initially assessed by UV-Vis spectrophotometry, measuring the absorbance of the protein (at 280 nm) and the sulforhodamine dye (at its absorbance maximum). For definitive validation, proceed to mass spectrometry analysis.

Mass Spectrometry Validation of SR-MTS Labeling

This protocol outlines the steps for validating the site-specific labeling of a protein with SR-MTS using a bottom-up proteomics approach with LC-MS/MS.

Materials:

  • SR-MTS labeled protein.

  • Urea or other denaturing agent.

  • DTT and Iodoacetamide (IAA) for reduction and alkylation of non-labeled cysteines.

  • Trypsin or other suitable protease.

  • Formic acid.

  • LC-MS/MS system.

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in 8 M urea.

    • Reduce any remaining disulfide bonds with DTT.

    • Alkylate all free cysteine residues with iodoacetamide to prevent disulfide scrambling. This step will not affect the cysteine labeled with SR-MTS as it is already modified.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M.

    • Add trypsin and incubate overnight at 37°C to digest the protein into peptides.

  • Sample Cleanup:

    • Acidify the peptide mixture with formic acid.

    • Desalt and concentrate the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the peptide sample into an LC-MS/MS system.

    • Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile in 0.1% formic acid.

    • Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode, where the instrument performs a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify a variable modification on cysteine corresponding to the mass of the SR-MTS label.

    • The identification of a peptide containing a cysteine residue with the mass modification of SR-MTS confirms the site of labeling. The relative abundance of the labeled versus unlabeled peptide can be used to estimate labeling efficiency.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the key steps in the labeling and validation workflow.

experimental_workflow cluster_labeling Protein Labeling cluster_ms Mass Spectrometry Validation p_red Protein Reduction (DTT/TCEP) rem_red Removal of Reducing Agent p_red->rem_red labeling Labeling with SR-MTS rem_red->labeling quench Quenching Reaction labeling->quench purify Purification of Labeled Protein quench->purify denature Denaturation, Reduction & Alkylation purify->denature Labeled Protein digest Proteolytic Digestion denature->digest cleanup Peptide Cleanup digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for site-specific protein labeling and MS validation.

This diagram outlines the two main stages: the initial protein labeling with Sulforhodamine-MTS and the subsequent validation of the labeling event using mass spectrometry.

For a more detailed view of the mass spectrometry data analysis logic, the following diagram illustrates the process of identifying the labeled peptide.

ms_data_analysis raw_data Raw LC-MS/MS Data peak_picking Peak Picking & Centroiding raw_data->peak_picking db_search Database Search (e.g., Mascot, Sequest) peak_picking->db_search psm Peptide-Spectrum Matches (PSMs) db_search->psm protein_db Protein Sequence Database protein_db->db_search modification Variable Modification: Cys + SR-MTS mass modification->db_search validation PSM Validation (FDR Calculation) psm->validation identification Identification of Labeled Peptide validation->identification

Caption: Logic diagram for mass spectrometry data analysis to identify SR-MTS labeled peptides.

This flowchart details the computational steps involved in processing the raw mass spectrometry data to confidently identify the specific peptide that has been labeled with Sulforhodamine-MTS.

Conclusion

The validation of site-specific protein labeling is a critical step in ensuring the reliability of downstream applications. This compound offers a robust method for targeting cysteine residues. By employing mass spectrometry, researchers can definitively confirm the site of modification and assess the efficiency of the labeling reaction. This guide provides the necessary framework, including comparative data and detailed protocols, to successfully implement and validate site-specific labeling with SR-MTS in your research.

References

A Spectroscopic Showdown: Comparing Thiol-Reactive Fluorescent Probes for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent probes, selecting the optimal tool for thiol detection is a critical decision. This guide provides an objective, data-driven comparison of commonly used thiol-reactive fluorescent probes, enabling informed choices for your specific research needs.

Thiol-reactive fluorescent probes are indispensable for labeling proteins, studying enzyme kinetics, and monitoring cellular redox states. Their utility stems from the specific reactivity of functional groups like maleimides and iodoacetamides towards the sulfhydryl side chain of cysteine residues. However, the performance of these probes varies significantly in terms of their spectroscopic properties, reactivity, selectivity, and photostability. This guide summarizes key performance data, provides detailed experimental protocols for their comparative evaluation, and visualizes the underlying principles and workflows.

Spectroscopic Properties: A Head-to-Head Comparison

The selection of a fluorescent probe is often dictated by its spectral characteristics, which must be compatible with the available instrumentation and experimental design. The following table summarizes the key spectroscopic properties of a selection of popular thiol-reactive fluorescent probes.

Probe FamilySpecific Probe ExampleReactive GroupExcitation (λ_ex, nm)Emission (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Coumarin 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)Maleimide~386~470~35,000~0.4 (in ethanol)
Alexa Fluor™ 350 C₅ MaleimideMaleimide34644219,0000.78
Fluorescein Fluorescein-5-MaleimideMaleimide492517~83,000~0.92 (in 0.1 M NaOH)
5-Iodoacetamidofluorescein (5-IAF)Iodoacetamide491518~75,000~0.92 (in 0.1 M NaOH)
Rhodamine Tetramethylrhodamine-5-maleimide (TMRM)Maleimide550575~95,000~0.4 (in methanol)
Alexa Fluor™ 546 C₅ MaleimideMaleimide556573112,0000.79
BODIPY BODIPY™ FL MaleimideMaleimide503512~80,000~0.9 (in methanol)
BODIPY™ TMR-C5-MaleimideMaleimide542574~60,000~0.5 (in methanol)
Cyanine Cy3 MaleimideMaleimide550570150,000~0.15 (in water)
Cy5 MaleimideMaleimide649670250,000~0.2 (in water)

Note: Spectroscopic properties, particularly quantum yield, are highly dependent on the solvent and local environment. The values presented here are for the dye-thiol adduct and should be considered as representative.

Reaction Mechanisms and Cellular Applications

The reactivity of these probes is centered on the nucleophilic attack of the thiolate anion (R-S⁻) on the electrophilic center of the probe. This fundamental reaction is exploited in a variety of cellular and biochemical assays.

General Signaling Pathway Involving Protein Thiols cluster_0 Cellular Environment Cell_Stimulus Cellular Stimulus (e.g., Oxidative Stress) ROS Reactive Oxygen Species (ROS) Cell_Stimulus->ROS Protein_Active Protein with Reduced Thiol (Cys-SH) (Active State) ROS->Protein_Active Oxidation Protein_Oxidized Protein with Oxidized Thiol (e.g., Cys-SOH, Cys-S-S-Cys) (Inactive/Altered State) Protein_Active->Protein_Oxidized Labeled_Protein Fluorescently Labeled Protein Protein_Active->Labeled_Protein Labeling Reaction Downstream_Signaling Downstream Signaling Events Protein_Active->Downstream_Signaling Normal Function Protein_Oxidized->Downstream_Signaling Altered Function Fluorescent_Probe Thiol-Reactive Fluorescent Probe Fluorescent_Probe->Labeled_Protein

Caption: A simplified signaling pathway illustrating the role of protein thiols in cellular redox signaling and their detection using fluorescent probes.

Experimental Protocols for Comparative Analysis

To facilitate a direct and unbiased comparison of different thiol-reactive fluorescent probes, the following standardized protocols are provided.

Determination of Reaction Kinetics

This protocol allows for the comparison of the reaction rates of different thiol-reactive probes with a model thiol compound, such as N-acetyl-L-cysteine.

Materials:

  • Thiol-reactive fluorescent probes

  • N-acetyl-L-cysteine (NAC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare stock solutions of the fluorescent probes (e.g., 1 mM in DMSO) and NAC (e.g., 100 mM in PBS).

  • In a cuvette, add PBS to a final volume of 2 mL.

  • Add the fluorescent probe to a final concentration of 10 µM and mix thoroughly.

  • Initiate the reaction by adding NAC to a final concentration of 1 mM.

  • Immediately begin recording the fluorescence intensity at the emission maximum of the probe over time (e.g., every 30 seconds for 30 minutes).

  • Plot fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

Assessment of Amino Acid Selectivity

This protocol evaluates the selectivity of the probes for thiols over other nucleophilic amino acids.

Materials:

  • Thiol-reactive fluorescent probes

  • N-acetyl-L-cysteine (NAC)

  • L-Lysine, L-Histidine, L-Serine, L-Methionine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare stock solutions of the fluorescent probes and amino acids.

  • In separate wells of a 96-well plate, add 10 µM of the fluorescent probe to PBS.

  • To each well, add one of the amino acids (NAC, Lysine, Histidine, Serine, Methionine) to a final concentration of 1 mM. Include a control with no amino acid.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence intensity of each well using a plate reader.

  • Compare the fluorescence signal in the presence of NAC to the signals from the other amino acids to determine the thiol selectivity.

Evaluation of Photostability

This protocol provides a method for comparing the photostability of different fluorescent probes when conjugated to a protein.

Materials:

  • Thiol-reactive fluorescent probes conjugated to a standard protein (e.g., Bovine Serum Albumin, BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with a camera and time-lapse imaging capabilities

Procedure:

  • Prepare solutions of the fluorescently labeled BSA in PBS and place a drop on a microscope slide.

  • Focus on the sample and adjust the illumination intensity to a standardized level.

  • Acquire an initial image (time = 0).

  • Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds for 5 minutes).

  • Measure the mean fluorescence intensity of a defined region of interest in each image over time.

  • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) versus time. The rate of fluorescence decay indicates the photostability of the probe.

Experimental and Comparison Workflow

The process of selecting and validating a thiol-reactive fluorescent probe involves a series of logical steps, from initial selection based on spectroscopic properties to rigorous experimental comparison.

cluster_0 Probe Selection and Validation Workflow cluster_1 Experimental Comparison Define_Needs Define Experimental Needs (e.g., Wavelength, Application) Probe_Selection Select Candidate Probes (Based on Spectroscopic Data) Define_Needs->Probe_Selection Procurement Procure Probes Probe_Selection->Procurement Kinetics Reaction Kinetics Assay Procurement->Kinetics Selectivity Amino Acid Selectivity Assay Procurement->Selectivity Photostability Photostability Assay Procurement->Photostability Data_Analysis Analyze and Compare Data Kinetics->Data_Analysis Selectivity->Data_Analysis Photostability->Data_Analysis Final_Selection Select Optimal Probe for Application Data_Analysis->Final_Selection

Caption: A workflow diagram outlining the key steps in selecting and validating a thiol-reactive fluorescent probe for a specific research application.

Logical Framework for Probe Comparison

A systematic evaluation of thiol-reactive fluorescent probes requires consideration of multiple performance criteria. The ideal probe for a given experiment will represent the best compromise between these factors.

cluster_0 Criteria for Thiol-Reactive Probe Comparison Central_Topic Optimal Thiol-Reactive Probe Spectroscopic Spectroscopic Properties Central_Topic->Spectroscopic Chemical Chemical Properties Central_Topic->Chemical Performance Performance Metrics Central_Topic->Performance Wavelength Excitation/Emission Wavelengths Spectroscopic->Wavelength Brightness Brightness (ε x Φ) Spectroscopic->Brightness Stokes_Shift Stokes Shift Spectroscopic->Stokes_Shift Reactivity Reactivity with Thiols Chemical->Reactivity Selectivity Selectivity for Thiols Chemical->Selectivity Stability Chemical Stability Chemical->Stability Photostability Photostability Performance->Photostability Signal_to_Noise Signal-to-Noise Ratio Performance->Signal_to_Noise Cell_Permeability Cell Permeability Performance->Cell_Permeability

Caption: A logical diagram illustrating the key criteria for the comparative evaluation of thiol-reactive fluorescent probes.

By utilizing the data and protocols within this guide, researchers can confidently select the most appropriate thiol-reactive fluorescent probe, ensuring the generation of robust and reliable experimental data.

Benchmarking Sulforhodamine methanethiosulfonate against other rhodamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Benchmarking Sulforhodamine Methanethiosulfonate

An Objective Comparison for Labeling and Imaging Applications

In the diverse world of fluorescent probes, rhodamine derivatives have long been valued for their brightness and photostability. This compound (SR-MTS) stands out due to its specific reactivity. The methanethiosulfonate (MTS) group is highly selective for sulfhydryl groups (thiols) on cysteine residues, enabling precise, covalent labeling of proteins and other biomolecules.[1][2] This guide provides a comparative analysis of SR-MTS against other common rhodamine derivatives, supported by experimental data and protocols to aid researchers in selecting the optimal probe for their needs.

Quantitative Comparison of Rhodamine Derivatives

The selection of a fluorescent dye is dictated by the specific requirements of an experiment, including the target molecule's functional groups, the instrumentation available, and the desired photophysical properties. SR-MTS is an excellent choice for targeted protein labeling via cysteine residues. Other rhodamines offer different functionalities, such as amine-reactive isothiocyanates (TRITC) or carboxylic acid esters for mitochondrial targeting (TMRM).[3][4]

The table below summarizes the key quantitative parameters for SR-MTS and other widely used rhodamine derivatives.

ParameterSulforhodamine-MTSTRITC (Isothiocyanate)TMRM (Methyl Ester)Texas Red® (Sulfonyl Chloride)
Target Group Sulfhydryls (Thiols)AminesMitochondrial accumulationAmines, Sulfonyls
Excitation Max (nm) ~583~557~548~596
Emission Max (nm) ~603~576~574~615
Quantum Yield (Φ) ~0.60 (for Sulforhodamine 101)[5]~0.1[6]Not widely reported~0.93[7]
Extinction Coeff. (cm⁻¹M⁻¹) ~85,000 (for Texas Red®)[8]~85,000[6]Not widely reported~85,000[8]
Key Feature High specificity for cysteine residues[2]Common for amine labeling[3]Measures mitochondrial membrane potential[9][10]High quantum yield, long wavelength emission[7]

Note: Spectral properties can vary slightly depending on the solvent and conjugation state. Quantum yield and extinction coefficient for SR-MTS are approximated from data for the structurally similar Sulforhodamine 101/Texas Red®. Data for TMRM is less available as its primary use is as a potentiometric dye rather than for covalent labeling.

Experimental Protocols & Workflows

To ensure reproducible and comparable results when benchmarking fluorescent dyes, standardized experimental protocols are essential.

Protocol for Thiol-Specific Protein Labeling

This protocol describes the general procedure for covalently attaching a thiol-reactive dye like Sulforhodamine-MTS to a protein containing accessible cysteine residues.

Materials & Reagents:

  • Protein of interest (purified, with at least one accessible cysteine)

  • Sulforhodamine-MTS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

  • Size-exclusion chromatography column (e.g., G-25) to remove unreacted dye

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If necessary, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds and free up cysteine thiols.

  • Dye Preparation: Immediately before use, dissolve SR-MTS in anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add the SR-MTS stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye to protein. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to consume excess reactive dye.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Degree of Labeling (DOL) Calculation: Determine the concentrations of the protein and the bound dye spectrophotometrically to calculate the average number of dye molecules per protein.

Workflow for Thiol-Reactive Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Protein Protein with Cys-SH Reduce Optional: Reduce Disulfides (TCEP) Protein->Reduce Mix Mix Protein and SR-MTS (10-20x molar excess) Protein->Mix If no reduction needed Reduce->Mix SR_MTS Prepare SR-MTS in DMSO SR_MTS->Mix Incubate Incubate 2h @ RT (Protect from light) Mix->Incubate Purify Purify via Size Exclusion Chromatography Incubate->Purify Analyze Calculate Degree of Labeling (DOL) Purify->Analyze Labeled_Protein Labeled Protein Analyze->Labeled_Protein

Caption: Workflow for labeling proteins with Sulforhodamine-MTS.

Protocol for Measuring Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical measure of a dye's brightness. It can be determined by comparing the dye's fluorescence intensity to a well-characterized standard with a known quantum yield.[12][13]

Materials & Reagents:

  • Test Dye (e.g., SR-MTS conjugate) and Standard Dye (e.g., Sulforhodamine 101 in ethanol, Φ ≈ 0.9)

  • High-purity solvent (e.g., ethanol or PBS)

  • UV-Vis Spectrophotometer and a Spectrofluorometer

  • 1 cm pathlength quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Emission Spectra: For each solution, excite at the chosen wavelength and record the integrated fluorescence emission spectrum. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • For both the test and standard dyes, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the line for each plot.

    • Calculate the quantum yield of the test sample (X) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

      • Φ is the quantum yield

      • Grad is the gradient from the plot

      • η is the refractive index of the solvent (this term cancels out if the same solvent is used for both)

Decision Logic for Dye Selection

G Start What is the primary goal? CovalentLabel Covalent Labeling of Biomolecule Start->CovalentLabel PotentialSensing Live-Cell Potential Sensing Start->PotentialSensing TargetGroup What is the target functional group? CovalentLabel->TargetGroup Mito Mitochondrial Membrane PotentialSensing->Mito Thiol Sulfhydryl (Thiol) on Cysteine TargetGroup->Thiol Thiol Amine Primary Amine on Lysine TargetGroup->Amine Amine SelectSRMTS Use Sulforhodamine-MTS Thiol->SelectSRMTS SelectTRITC Use TRITC or Texas Red-Succinimidyl Ester Amine->SelectTRITC SelectTMRM Use TMRM Mito->SelectTMRM

Caption: Decision tree for selecting a suitable rhodamine derivative.

Protocol for Assessing Photostability

Photostability, or resistance to photobleaching, is crucial for experiments requiring prolonged or intense illumination. Comparing the photobleaching rates of different dyes provides a direct measure of their robustness.[15][16]

Materials & Reagents:

  • Labeled samples (e.g., proteins or cells stained with different rhodamine dyes)

  • Fluorescence microscope with a camera and time-lapse imaging capability

  • Antifade mounting medium (optional, but recommended)

Procedure:

  • Sample Preparation: Prepare microscope slides with cells or immobilized proteins labeled with the dyes to be compared. Ensure samples are mounted under identical conditions.

  • Image Acquisition Setup:

    • Use the same objective and magnification for all samples.

    • Set the excitation light source (laser or lamp) to an intensity that is consistent across all experiments. This is a critical parameter, as photobleaching rates are highly dependent on illumination intensity.[16]

    • Set the camera exposure time and gain to be identical for all samples.

  • Time-Lapse Imaging:

    • Focus on a representative field of view for the first sample.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) under continuous illumination.

    • Continue until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial value).

    • Repeat the exact same procedure for the other dye samples.

  • Data Analysis:

    • For each time-lapse series, measure the mean fluorescence intensity of the labeled structures in each frame.

    • Normalize the intensity of each time point to the intensity of the first frame (t=0).

    • Plot the normalized intensity versus time for each dye. The dye whose curve decays the slowest is the most photostable under the tested conditions.

Using Labeled Probes in Signaling Studies

References

Assessing the Impact of Sulforhodamine Methanethiosulfonate Label on Protein Function: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein research, the covalent attachment of fluorescent labels is an indispensable tool for elucidating protein structure, function, and dynamics. However, the very act of labeling can introduce perturbations that may alter the protein's intrinsic properties. This guide provides a comprehensive comparison of Sulforhodamine methanethiosulfonate (SR-MTS) as a fluorescent label, assessing its impact on protein function against other common thiol-reactive alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their experimental designs.

Introduction to this compound (SR-MTS)

This compound is a thiol-reactive fluorescent dye belonging to the rhodamine family. The methanethiosulfonate (MTS) group reacts specifically and rapidly with the sulfhydryl groups of cysteine residues, forming a disulfide bond. This specific mode of attachment makes SR-MTS a valuable tool for site-specific labeling of proteins. Sulforhodamine dyes are known for their bright fluorescence and good photostability, making them suitable for a range of applications, including fluorescence microscopy, single-molecule studies, and flow cytometry.

Comparison of Thiol-Reactive Fluorescent Labels

The choice of a fluorescent label can significantly influence the outcome of an experiment. Below is a comparison of key performance metrics for SR-MTS and two other widely used thiol-reactive fluorescent dye classes: Maleimides (e.g., Alexa Fluor Maleimides) and Cy5 Maleimide.

FeatureSulforhodamine-MTSMaleimide Dyes (e.g., Alexa Fluor)Cy5 Maleimide
Reaction Chemistry Forms a disulfide bond with thiols.Forms a stable thioether bond with thiols.Forms a stable thioether bond with thiols.
Reaction Specificity Highly specific for thiol groups.Highly specific for thiol groups, but can show some off-target reactivity at high pH.Highly specific for thiol groups.
Reaction Speed Very fast.Fast.Fast.
Bond Stability Reversible with reducing agents like DTT or TCEP.Generally considered stable and irreversible under physiological conditions. However, the succinimide linkage can be susceptible to hydrolysis and exchange reactions in vivo.[1]Stable thioether bond.
Photostability Good. Rhodamine dyes are generally photostable.Varies by dye. Alexa Fluor dyes are known for their high photostability.Moderate. Prone to photobleaching, especially in the presence of certain buffers or imaging conditions.[2][3]
Quantum Yield High.High for Alexa Fluor series.High.
Potential Impact on Protein Structure The disulfide bond is relatively small, but the rhodamine moiety is bulky and can potentially induce local conformational changes.[4]The thioether linkage is stable, but the dye itself can be bulky and may affect protein structure.The Cy5 dye is a relatively large and rigid molecule which can impact protein folding and function.
pH Sensitivity Fluorescence is generally stable over a wide pH range.Fluorescence of Alexa Fluor dyes is generally stable over a wide pH range.Fluorescence can be sensitive to the local environment and pH.

Experimental Data: Assessing the Impact on Protein Function

The ideal fluorescent label should have minimal impact on the biological activity of the protein under investigation. Here, we outline key experiments to assess this impact.

Structural Integrity: Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique to assess the secondary and tertiary structure of proteins. Labeling with a fluorophore can potentially induce conformational changes.[4]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare solutions of the unlabeled protein and the SR-MTS labeled protein at the same concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should not have high absorbance in the far-UV region.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition (Far-UV): Record CD spectra from 190 to 250 nm to analyze secondary structure content (α-helix, β-sheet, random coil).

  • Data Acquisition (Near-UV): Record CD spectra from 250 to 350 nm to probe the tertiary structure and the environment of aromatic amino acids.

  • Data Analysis: Compare the spectra of the labeled and unlabeled proteins. Significant changes in the spectra would indicate that the SR-MTS label has altered the protein's conformation.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis CD Analysis cluster_output Output Unlabeled Unlabeled Protein CD_Spec CD Spectropolarimeter Unlabeled->CD_Spec Labeled SR-MTS Labeled Protein Labeled->CD_Spec Far_UV Far-UV Scan (190-250 nm) CD_Spec->Far_UV Near_UV Near-UV Scan (250-350 nm) CD_Spec->Near_UV Secondary Secondary Structure Far_UV->Secondary Tertiary Tertiary Structure Near_UV->Tertiary Compare Compare Spectra Conclusion Assess Structural Impact Compare->Conclusion Secondary->Compare Tertiary->Compare Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Unlabeled_Enzyme Unlabeled Enzyme Reaction Initiate Reaction Unlabeled_Enzyme->Reaction Labeled_Enzyme SR-MTS Labeled Enzyme Labeled_Enzyme->Reaction Substrate Substrate Substrate->Reaction Measurement Monitor Progress Reaction->Measurement Kinetics Determine Km & Vmax Measurement->Kinetics Comparison Compare Labeled vs. Unlabeled Kinetics->Comparison Conclusion Assess Functional Impact Comparison->Conclusion Protein_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Start Protein Solution Reduce Reduce Disulfides (optional) Start->Reduce Add_Dye Add SR-MTS Start->Add_Dye Desalt1 Remove Reducing Agent Reduce->Desalt1 Desalt1->Add_Dye Incubate Incubate Add_Dye->Incubate Quench Quench Reaction Incubate->Quench Desalt2 Remove Excess Dye Quench->Desalt2 Analyze Determine DOL Desalt2->Analyze Final_Product Labeled Protein Analyze->Final_Product

References

Sulforhodamine Methanethiosulfonate: A Comparative Guide for Thiol-Reactive Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Sulforhodamine methanethiosulfonate (MTS) has emerged as a valuable tool for this purpose, offering a bright and stable fluorescent tag for the selective modification of sulfhydryl groups on proteins and other molecules. This guide provides a comprehensive overview of Sulforhodamine MTS applications, a quantitative comparison with other common thiol-reactive probes, and detailed experimental protocols to facilitate its successful implementation in your research.

Sulforhodamine MTS, also known as MTS-rhodamine, is a thiol-reactive fluorescent dye that covalently attaches to cysteine residues, enabling the visualization and tracking of proteins and other sulfhydryl-containing molecules.[1] Its utility spans a range of applications, from fluorescence microscopy and flow cytometry to single-molecule imaging.

Performance Comparison of Thiol-Reactive Fluorescent Dyes

Choosing the optimal fluorescent probe is critical for the success of any labeling experiment. The following table provides a quantitative comparison of Sulforhodamine 101 MTS with other commonly used thiol-reactive dyes. Key parameters include the excitation and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of fluorescence emission).

DyeReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Sulforhodamine 101 MTS Methanethiosulfonate583 (in MeOH)603 (in MeOH)~105,000 (for Sulforhodamine 101 in ethanol)~0.9 (for Sulforhodamine 101)
Alexa Fluor™ 488 C₅ Maleimide Maleimide495519~71,0000.92
Alexa Fluor™ 555 C₂ Maleimide Maleimide555565~150,0000.1
Alexa Fluor™ 647 C₂ Maleimide Maleimide650668~239,0000.33
BODIPY™ FL L-cysteine Maleimide503512~80,0000.9
Cyanine3 (Cy3) Maleimide Maleimide550570~150,0000.15
Cyanine5 (Cy5) Maleimide Maleimide649670~250,0000.2

Note: Photophysical properties can vary depending on the solvent and conjugation state. The data for Sulforhodamine 101 are for the free dye and provide a close approximation for the MTS-conjugated form.

Key Applications of this compound

The unique properties of Sulforhodamine MTS make it a versatile tool for a variety of research applications:

  • Fluorescence Microscopy: Its bright and photostable fluorescence allows for high-quality imaging of labeled proteins within cells and tissues.

  • Flow Cytometry: The strong fluorescence signal enables the sensitive detection and quantification of cell surface thiols.

  • Protein Labeling and Tracking: The selective reactivity with cysteine residues facilitates the specific labeling and subsequent tracking of proteins of interest.

  • Conformational Studies: Changes in the fluorescence properties of the attached dye can provide insights into protein conformational changes.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with Sulforhodamine MTS. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest with accessible cysteine residues

  • Sulforhodamine MTS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, treat the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

  • Removal of Reducing Agent: Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. This step is crucial as the reducing agent will compete with the protein for the MTS reagent.

  • Dye Preparation: Immediately before use, dissolve Sulforhodamine MTS in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Sulforhodamine MTS to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (around 583 nm).

Workflow for Protein Labeling and Purification

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis a Dissolve Protein in Buffer b Reduce Disulfide Bonds (optional) a->b c Remove Reducing Agent b->c e Mix Protein and Sulforhodamine MTS c->e d Prepare Sulforhodamine MTS Solution d->e f Incubate e->f g Remove Unreacted Dye f->g h Determine Labeling Efficiency g->h i Store Labeled Protein h->i

Caption: A typical workflow for labeling a protein with Sulforhodamine MTS.

Signaling Pathway Illustration: A Hypothetical Example

To illustrate the application of Sulforhodamine MTS in studying signaling pathways, consider a hypothetical pathway where the activation of a receptor tyrosine kinase (RTK) leads to a conformational change in a downstream protein, exposing a cysteine residue.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_labeling Experimental Labeling RTK Receptor Tyrosine Kinase ProteinX_inactive Protein X (Inactive) (Cysteine Hidden) RTK->ProteinX_inactive Phosphorylation ProteinX_active Protein X (Active) (Cysteine Exposed) ProteinX_inactive->ProteinX_active Conformational Change Downstream Downstream Signaling ProteinX_active->Downstream Ligand Ligand Ligand->RTK Activation MTS Sulforhodamine MTS MTS->ProteinX_active Covalent Labeling

Caption: Hypothetical signaling pathway illustrating site-specific labeling.

References

Cross-Validation of FRET Data: A Comparative Guide to Sulforhodamine Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulforhodamine Methanethiosulfonate for Förster Resonance Energy Transfer (FRET) Applications.

This guide provides a comprehensive comparison of this compound (SR-MTS) with other commonly used fluorescent probes for FRET analysis. We delve into the available experimental data, present detailed protocols for key experiments, and offer visualizations to clarify signaling pathways and experimental workflows. Our aim is to equip researchers with the necessary information to make informed decisions when selecting fluorescent labels for their FRET studies.

Understanding FRET with this compound

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanometer-scale distances in biomolecules. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, making FRET an invaluable tool for studying molecular interactions, conformational changes, and binding events.

This compound (SR-MTS) is a thiol-reactive fluorescent dye belonging to the rhodamine family. The methanethiosulfonate (MTS) group allows for specific and efficient labeling of cysteine residues in proteins. This specificity is a key advantage for site-directed labeling, enabling precise placement of the fluorophore for FRET studies.

FRET_Process cluster_donor Donor Fluorophore (SR-MTS) cluster_acceptor Acceptor Fluorophore D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation (hν_ex) D_excited->D_ground Fluorescence (hν_em_D) A_excited Excited State (S1) D_excited->A_excited FRET (Energy Transfer) A_ground Ground State (S0) A_excited->A_ground Sensitized Emission (hν_em_A)

Figure 1: Simplified schematic of the FRET process involving a donor and an acceptor fluorophore.

Quantitative Comparison of FRET Probes

While direct head-to-head comparative studies for SR-MTS against other popular FRET dyes under identical experimental conditions are limited in the published literature, we can compile and compare their key photophysical properties based on available data for the core sulforhodamine fluorophores and the well-characterized CyDye family. It's important to note that the specific MTS-linker may slightly alter these properties.

PropertySulforhodamine BSulforhodamine 101 (Texas Red®)Cyanine 3 (Cy3)Cyanine 5 (Cy5)
Excitation Max (nm) ~565[1]~578[2]~550~649
Emission Max (nm) ~586[1]~593[2]~570~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not widely reported~139,000[2][3]~150,000~250,000
Quantum Yield Not widely reported~0.90[3]~0.15~0.27
Reactive Group --N-hydroxysuccinimidyl ester, MaleimideN-hydroxysuccinimidyl ester, Maleimide
Target Residue --Amine (Lysine), Thiol (Cysteine)Amine (Lysine), Thiol (Cysteine)

Note: The data for Sulforhodamine B and 101 are for the free dyes. The methanethiosulfonate derivative is expected to have similar spectral properties. The quantum yield of fluorescent dyes can be highly dependent on their local environment.

Experimental Protocol: Cysteine-Specific Labeling with SR-MTS for FRET

This protocol outlines the general steps for labeling a protein with two different thiol-reactive dyes, one of which is SR-MTS, for FRET analysis. This assumes the protein has been engineered to contain two distinct cysteine residues at desired locations.

Materials:

  • Purified protein with two accessible cysteine residues

  • This compound (SR-MTS)

  • Acceptor dye with a thiol-reactive group (e.g., maleimide derivative of a suitable acceptor fluorophore)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer and Fluorometer

Procedure:

  • Protein Reduction:

    • Dissolve the purified protein in labeling buffer.

    • Add a 10-fold molar excess of DTT or TCEP to reduce any disulfide bonds.

    • Incubate for 1 hour at room temperature.

    • If using DTT, remove the excess reducing agent using a desalting column, as it will compete with the protein thiols for the reactive dyes. TCEP does not need to be removed if using maleimide chemistry but should be for MTS chemistry.

  • Dye Preparation:

    • Dissolve SR-MTS and the acceptor dye in a minimal amount of anhydrous DMSO to prepare stock solutions (typically 10-20 mM).

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the donor dye (SR-MTS) to the reduced protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

    • Remove the excess unreacted donor dye using a desalting column.

    • Add a 5- to 10-fold molar excess of the acceptor dye to the donor-labeled protein.

    • Incubate for another 2 hours at room temperature or overnight at 4°C in the dark.

  • Purification:

    • Remove the excess unreacted acceptor dye and any remaining unreacted donor dye by size-exclusion chromatography.

    • Collect the protein fractions and monitor the absorbance at 280 nm (for protein) and the excitation maxima of the two dyes.

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the purified, labeled protein at 280 nm and at the excitation maxima of the donor and acceptor dyes.

    • Calculate the protein concentration and the concentration of each dye using their respective molar extinction coefficients. The labeling efficiency is the ratio of the dye concentration to the protein concentration. Efficient labeling of cysteine residues, often in the range of 70-90%, can be achieved with thiol-reactive dyes.[4][5]

Cross-Validation Workflow

To ensure the reliability of FRET data, it is crucial to perform cross-validation using complementary techniques or computational methods.

Cross_Validation_Workflow cluster_experimental Experimental Validation cluster_computational Computational Validation FRET_Measurement FRET Measurement (e.g., Sensitized Emission) Lifetime_Imaging Fluorescence Lifetime Imaging (FLIM) FRET_Measurement->Lifetime_Imaging Compare FRET efficiencies Photobleaching Acceptor Photobleaching FRET (apFRET) FRET_Measurement->Photobleaching Validate donor quenching MD_Simulations Molecular Dynamics Simulations FRET_Measurement->MD_Simulations Compare with predicted distance distributions MC_Simulations Monte Carlo Simulations MD_Simulations->MC_Simulations Refine models

Figure 2: A workflow for the cross-validation of experimental FRET data with complementary experimental and computational methods.

Experimental Cross-Validation:

  • Fluorescence Lifetime Imaging (FLIM): FRET causes a decrease in the fluorescence lifetime of the donor. FLIM can independently measure this change, providing a quantitative measure of FRET efficiency that is less susceptible to concentration artifacts than intensity-based methods.

  • Acceptor Photobleaching FRET (apFRET): By selectively photobleaching the acceptor fluorophore, the quenching of the donor is reversed, leading to an increase in donor fluorescence. The magnitude of this increase is directly related to the FRET efficiency.

Computational Cross-Validation:

  • Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: These computational methods can be used to model the conformational dynamics of the labeled protein and predict the distribution of distances between the donor and acceptor fluorophores.[6][7] Comparing the experimentally determined FRET efficiency with the predicted distance distribution can provide valuable insights into the structural basis of the observed FRET signal.

Conclusion

This compound offers a reliable method for site-specific labeling of cysteine residues for FRET studies. Its photophysical properties, characteristic of the rhodamine family of dyes, make it a suitable donor or acceptor in various FRET pairs. While direct quantitative comparisons with other popular FRET dyes are not extensively documented, the principles and protocols outlined in this guide provide a solid foundation for its application and for the rigorous cross-validation of the resulting data. For critical applications, it is recommended to empirically determine the optimal FRET pair and labeling conditions for the specific biological system under investigation.

References

A Researcher's Guide to Thiol-Reactive Dyes: Comparative Stability of Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, drug development, and molecular biology, the covalent labeling of proteins is an indispensable tool. Thiol-reactive dyes, which specifically target cysteine residues, are a popular choice for this purpose due to the relatively low abundance of cysteine, allowing for more site-specific labeling. However, the choice of reactive chemistry can significantly impact the stability of the resulting protein conjugate, affecting its aggregation, fragmentation, and ultimately, its biological function. This guide provides a comparative analysis of the stability of proteins labeled with two common classes of thiol-reactive dyes: maleimides and iodoacetamides.

Chemical Stability of Thiol-Reactive Linkages

The stability of the covalent bond formed between the dye and the protein is a critical determinant of the long-term performance of a labeled protein. While both maleimides and iodoacetamides form thioether bonds with cysteine residues, their underlying chemistries and the stability of the resulting linkages differ significantly.

Maleimides react with thiols via a Michael addition reaction. This reaction is highly specific for thiols at neutral pH (6.5-7.5).[1][2] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation of the dye, particularly in the presence of other thiol-containing molecules like glutathione.[3][4][5][][7] The stability of the maleimide-thiol adduct can be significantly enhanced through hydrolysis of the succinimide ring, a process that can be accelerated by certain buffer conditions or by using specifically engineered maleimides.[3][4][5][][7][8][9][10][11]

Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[12] This bond is generally considered more stable and less prone to reversal compared to the maleimide-thiol adduct.[13] However, iodoacetamides can exhibit lower specificity than maleimides, with the potential for side reactions with other amino acid residues such as histidine, lysine, and methionine, particularly at higher pH and in the absence of free thiols.[12][13]

The following diagram illustrates the reaction pathways of maleimide and iodoacetamide with a protein thiol group.

Thiol_Reactive_Dyes cluster_maleimide Maleimide Reaction cluster_iodoacetamide Iodoacetamide Reaction Protein-SH Protein-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Reversible) Protein-SH->Thiosuccinimide_Adduct Michael Addition (pH 6.5-7.5) Maleimide-Dye Maleimide Dye Maleimide-Dye->Thiosuccinimide_Adduct Thiosuccinimide_Adduct->Protein-SH Retro-Michael (Reversal) Hydrolyzed_Adduct Hydrolyzed Adduct (Stable) Thiosuccinimide_Adduct->Hydrolyzed_Adduct Hydrolysis Protein-SH2 Protein-SH Thioether_Adduct Stable Thioether Adduct Protein-SH2->Thioether_Adduct SN2 Reaction (pH 7.0-8.5) Iodoacetamide-Dye Iodoacetamide Dye Iodoacetamide-Dye->Thioether_Adduct

Figure 1. Reaction mechanisms of maleimide and iodoacetamide dyes.

Comparative Data on Labeled Protein Stability

While direct, side-by-side quantitative data on the long-term stability of the same protein labeled with different thiol-reactive dyes is limited in the literature, we can infer the potential impact on protein stability from the chemical properties of the dyes and their linkages. The choice of dye and labeling chemistry can influence protein aggregation and function. For instance, some fluorescent dyes, particularly red and far-red dyes, have been observed to cause aggregation of labeled proteins in the cytoplasm.[14]

FeatureMaleimide DyesIodoacetamide Dyes
Reaction Chemistry Michael AdditionNucleophilic Substitution (SN2)
Reaction pH 6.5 - 7.5[1]7.0 - 8.5[13]
Specificity for Thiols High at neutral pH[12][15]Moderate, potential for off-target reactions[12][13]
Linkage Stability Reversible (susceptible to retro-Michael reaction)[3][4][7]Generally stable thioether bond[13]
Stabilization of Linkage Hydrolysis of the succinimide ring leads to a stable adduct[3][4][][7]N/A
Potential for Aggregation Can be influenced by the hydrophobicity of the specific dye.Can be influenced by the hydrophobicity of the specific dye; some studies suggest a higher tendency for aggregation with certain dyes.[14]
Potential Side Reactions Reaction with amines at higher pH.[12]Alkylation of histidine, lysine, and methionine.[12][13]

Experimental Protocols for Assessing Protein Stability

To quantitatively assess the stability of a labeled protein, a combination of biophysical techniques is recommended. The following are detailed protocols for three key assays: Size-Exclusion Chromatography (SEC) for aggregation analysis, Differential Scanning Fluorimetry (DSF) for thermal stability, and Dynamic Light Scattering (DLS) for determining hydrodynamic radius and polydispersity.

The general workflow for a comparative stability study is outlined below.

experimental_workflow cluster_prep Protein Preparation & Labeling cluster_stability Stability Assessment cluster_analysis Data Analysis & Comparison A Purified Protein B Reduction of Disulfides (e.g., TCEP) A->B C1 Labeling with Maleimide Dye B->C1 C2 Labeling with Iodoacetamide Dye B->C2 D Removal of Excess Dye (e.g., Desalting Column) C1->D C2->D E Incubation under Stress Conditions (e.g., Time, Temperature) D->E F1 SEC Analysis (Aggregation) E->F1 F2 DSF Analysis (Thermal Stability) E->F2 F3 DLS Analysis (Size & Polydispersity) E->F3 F4 Functional Assay (Biological Activity) E->F4 G Quantitative Comparison of Stability Parameters F1->G F2->G F3->G F4->G

Figure 2. Workflow for comparing labeled protein stability.
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a labeled protein sample.

Materials:

  • Labeled protein sample

  • SEC column appropriate for the molecular weight of the protein

  • HPLC or FPLC system with a UV or fluorescence detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Molecular weight standards

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[16]

  • Prepare the labeled protein sample to a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Inject a defined volume of the protein sample onto the column.[16]

  • Monitor the elution profile using a UV detector (typically at 280 nm) and/or a fluorescence detector set to the excitation and emission wavelengths of the dye.

  • Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.

  • Calculate the percentage of each species relative to the total peak area.

  • For comparison, analyze samples at different time points during a stability study.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Thermal Stability

Objective: To determine the melting temperature (Tm) of a labeled protein as an indicator of its thermal stability.

Materials:

  • Labeled protein sample

  • Real-time PCR instrument capable of thermal ramping

  • 96- or 384-well PCR plates

  • SYPRO Orange dye (or other suitable fluorescent dye that binds to unfolded proteins)

  • Buffer for protein dilution

Procedure:

  • Prepare a master mix containing the labeled protein at a final concentration of 2-5 µM and SYPRO Orange dye at a 5X final concentration in the assay buffer.

  • Aliquot the master mix into the wells of the PCR plate.

  • Seal the plate and centrifuge briefly to remove any bubbles.

  • Place the plate in the real-time PCR instrument.

  • Set up a thermal ramping protocol, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Plot the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm.[17]

Protocol 3: Dynamic Light Scattering (DLS) for Size and Polydispersity

Objective: To measure the hydrodynamic radius (Rh) and polydispersity index (PDI) of the labeled protein in solution.

Materials:

  • Labeled protein sample

  • DLS instrument

  • Low-volume cuvette

  • Buffer for protein dilution

Procedure:

  • Filter the protein sample through a 0.22 µm filter to remove any large aggregates or dust.[18]

  • Dilute the protein sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in a filtered buffer.

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Acquire the DLS data, which involves measuring the fluctuations in scattered light intensity over time.[19]

  • The software will analyze the autocorrelation function to determine the size distribution, average Rh, and PDI. A lower PDI value indicates a more monodisperse sample.[19]

Conclusion

The choice between maleimide and iodoacetamide dyes for protein labeling requires careful consideration of the experimental goals and the specific protein of interest. While iodoacetamides form a more stable covalent bond, their potential for off-target reactions must be managed. Maleimides offer high specificity for thiols, but the stability of the resulting linkage can be a concern, although this can be mitigated by hydrolysis of the succinimide ring. For applications requiring long-term stability, particularly in a reducing environment, a hydrolyzed maleimide-protein conjugate or an iodoacetamide-labeled protein may be preferable. Ultimately, the stability of any labeled protein should be empirically determined using a combination of biophysical methods as outlined in this guide. By carefully selecting the appropriate labeling chemistry and rigorously assessing the stability of the resulting conjugate, researchers can ensure the reliability and reproducibility of their experimental results.

References

Safety Operating Guide

Proper Disposal of Sulforhodamine Methanethiosulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Sulforhodamine methanethiosulfonate (MTS). Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure laboratory safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a potentially hazardous substance.

Key Safety and Handling Precautions

Prior to disposal, it is crucial to handle this compound with care. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

Personal Protective Equipment (PPE):

  • Gloves: Wear impermeable gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

  • Eye Protection: Use safety glasses or goggles tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.[1]

Handling and Storage:

  • Store the compound in a tightly sealed container in a dry, well-ventilated place, preferably at -20°C for long-term storage.[2][3]

  • Methanethiosulfonates can be hygroscopic and may hydrolyze in water.[4] It is recommended to warm the vial to room temperature before opening to prevent condensation.[4]

  • Avoid creating dust.[5]

  • Do not let the product enter drains.[1] Discharge into the environment must be avoided.[1]

Quantitative Data Summary

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes the key hazard information that should be considered, based on related compounds and general chemical safety principles.

Hazard CategoryAnticipated Risk and Handling Considerations
Acute Toxicity (Oral) Unknown. Treat as potentially harmful if swallowed. Do not eat, drink, or smoke when using this product. If ingested, rinse mouth with water and seek medical attention.[1]
Acute Toxicity (Dermal) Unknown. Treat as potentially harmful upon skin contact. Avoid contact with skin.[5] In case of contact, wash off with soap and plenty of water.[1]
Acute Toxicity (Inhalation) Unknown. Treat as potentially harmful if inhaled. Avoid breathing dust.[1] If inhaled, move the person into fresh air.[1]
Skin Corrosion/Irritation Unknown. May cause skin irritation. Wear protective gloves.
Eye Damage/Irritation Unknown. May cause eye irritation. Wear eye protection.[1] In case of eye contact, flush with water for at least 15 minutes.[5]
Aquatic Toxicity Unknown. Fluorescent dyes can be harmful to aquatic life.[6] Do not release into the environment.[5]

Experimental Protocols

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[5] For minor spills, this may be sufficient. For larger spills, evacuate the immediate area.

  • Wear Appropriate PPE: At a minimum, wear gloves, a lab coat, and eye protection.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][5]

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The first rinse of any cleaning materials should be collected as hazardous waste.[7]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated gloves, wipes, dustpans) should be placed in a sealed bag and disposed of as hazardous waste.

Disposal Workflow

The following diagram outlines the step-by-step workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (e.g., unused reagent, contaminated tips, tubes) C Collect in a designated, compatible, and sealed hazardous waste container. Label with 'Hazardous Waste', chemical name, and associated hazards. A->C B Liquid Waste (e.g., stock solutions, experimental waste) B->C D Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment for liquid waste. C->D E Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. D->E F EHS transports waste to a licensed hazardous waste disposal facility. E->F

Caption: Disposal workflow for this compound waste.

Logical Decision Tree for Disposal

This diagram provides a logical decision-making process for determining the correct disposal path for materials contaminated with this compound.

Start Material for Disposal IsContaminated Is the material contaminated with This compound? Start->IsContaminated WasteType Is the waste solid or liquid? IsContaminated->WasteType Yes NonHazardous Dispose of as non-hazardous waste (consult institutional guidelines). IsContaminated->NonHazardous No SolidWaste Collect in a labeled hazardous solid waste container. WasteType->SolidWaste Solid LiquidWaste Collect in a labeled hazardous liquid waste container. WasteType->LiquidWaste Liquid End Store in SAA for EHS pickup. SolidWaste->End LiquidWaste->End

Caption: Decision tree for this compound waste segregation.

References

Navigating the Safe Handling of Sulforhodamine Methanethiosulfonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment: Your First Line of Defense

When handling Sulforhodamine methanethiosulfonate, a comprehensive approach to Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with similar rhodamine and sulfonate compounds.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times in the laboratory.
GogglesRequired when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are generally suitable for handling small quantities. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor spills and contamination of personal clothing.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE B Work in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Remove PPE E->F G Dispose of Waste F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.